(Rac)-ACT-451840
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C47H54N6O3 |
|---|---|
分子量 |
751.0 g/mol |
IUPAC名 |
(E)-N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C47H54N6O3/c1-36(54)50-28-30-51(31-29-50)43-21-16-41(17-22-43)35-53(45(55)23-18-37-14-19-42(20-15-37)47(2,3)4)44(32-38-8-6-5-7-9-38)46(56)52-26-24-49(25-27-52)34-40-12-10-39(33-48)11-13-40/h5-23,44H,24-32,34-35H2,1-4H3/b23-18+ |
InChIキー |
BQZUYCCCNXOADJ-PTGBLXJZSA-N |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Novel Antimalarial Agent (Rac)-ACT-451840
(Rac)-ACT-451840 , a potent antimalarial compound, has emerged from phenotypic screening as a promising clinical candidate with a novel, yet not fully elucidated, mechanism of action.[1][2][3][4][5] This technical guide provides a comprehensive overview of its activity, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Mechanism and Activity Spectrum
ACT-451840 was identified through a phenotypic screen for compounds exhibiting antimalarial activity.[3][4] Its precise molecular target within the Plasmodium parasite remains unknown, distinguishing it from many existing antimalarials.[3][4][5] The compound demonstrates a broad spectrum of activity against multiple life cycle stages of the human malaria parasites Plasmodium falciparum and Plasmodium vivax.[6][7][8][9]
Key characteristics of ACT-451840's activity include:
-
Asexual Blood Stage Activity: It is highly potent against all asexual blood stages of P. falciparum, including rings, trophozoites, and schizonts.[10] This activity is comparable to that of artemisinins in its rapid onset.[7][8]
-
Activity Against Resistant Strains: The compound retains its potency against a variety of drug-resistant P. falciparum isolates, including those resistant to artemisinin.[6][7]
-
Transmission-Blocking Activity: ACT-451840 exhibits significant activity against the sexual stages of the parasite. It potently inhibits the formation of male gametes from gametocytes and blocks the development of oocysts in mosquitoes, suggesting its potential to reduce malaria transmission.[7][8][9]
Quantitative Biological Data
The following tables summarize the in vitro and in vivo activity of ACT-451840 against various Plasmodium species and strains.
Table 1: In Vitro Activity of ACT-451840 against P. falciparum
| Strain/Stage | Assay Type | Parameter | Value | Reference |
| NF54 (drug-sensitive) | Asexual Blood Stage ([³H]-hypoxanthine) | IC₅₀ | 0.4 ± 0.0 nM | [6][7][8] |
| NF54 (drug-sensitive) | Asexual Blood Stage ([³H]-hypoxanthine) | IC₉₀ | 0.6 ± 0.0 nM | [8] |
| NF54 (drug-sensitive) | Asexual Blood Stage ([³H]-hypoxanthine) | IC₉₉ | 1.2 ± 0.0 nM | [8] |
| Various Drug-Resistant Strains | Asexual Blood Stage ([³H]-hypoxanthine) | IC₅₀ | Low nanomolar range | [8] |
| Gametocytes (Male) | Dual Gamete Formation Assay | IC₅₀ | 5.89 ± 1.80 nM | [6][7][8][9] |
| Gametocytes (Female) | Dual Gamete Formation Assay | Activity | No effect up to 20 µM | [11] |
| Oocyst Development (in mosquito) | Membrane Feeding Assay | IC₅₀ | 30 nM (Range: 23-39 nM) | [7][8][9] |
Table 2: In Vivo Efficacy of ACT-451840 in Murine Models
| Parasite Species | Mouse Model | Parameter | Dose | Reference |
| P. falciparum | Humanized SCID Mouse | ED₉₀ | 3.7 mg/kg (95% CI: 3.3-4.9) | [7][8][9] |
| P. berghei | Standard Mouse Model | ED₉₀ | 13 mg/kg (95% CI: 11-16) | [7][8][9] |
| P. berghei | Standard Mouse Model | Curative Dose | 300 mg/kg for 3 days | [1][2] |
Table 3: Human Pharmacokinetic Parameters of ACT-451840 (500 mg dose)
| Parameter | Fasted State | Fed State | Reference |
| Cₘₐₓ | 11.9 ng/mL | ~155 ng/mL (~13-fold higher) | [10] |
| AUC₀₋∞ | 100.6 ng·h/mL | ~1408 ng·h/mL (~14-fold higher) | [10] |
| Tₘₐₓ | 2.0 h | 3.5 h | [10] |
| Half-life (t₁/₂) | ~34 h | ~34 h | [10] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
1. In Vitro Antimalarial Activity Assay ([³H]-hypoxanthine incorporation) [2][8]
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) against asexual blood-stage parasites.
-
Methodology:
-
P. falciparum strains are cultured in vitro in human red blood cells.[2]
-
Synchronized parasite cultures are exposed to serial dilutions of ACT-451840 for a 72-hour incubation period.[2]
-
During the final 24 hours of incubation, [³H]-hypoxanthine, a nucleic acid precursor, is added to the culture.
-
Parasite growth is determined by measuring the incorporation of [³H]-hypoxanthine into the parasite's DNA, which is proportional to parasite proliferation.
-
The level of radioactivity is measured using a scintillation counter, and the IC₅₀ values are calculated by comparing the growth in treated versus untreated control wells.
-
2. Dual Gamete Formation Assay [6]
-
Objective: To assess the effect of the compound on the viability of male and female gametocytes.
-
Methodology:
-
Mature P. falciparum gametocytes (stage V) are treated with various concentrations of ACT-451840.
-
Male Gamete Viability: Gametogenesis is induced, and the formation of exflagellation centers (a marker of male gamete formation) is observed and quantified microscopically. The IC₅₀ is determined based on the reduction in exflagellation centers.[6]
-
Female Gamete Viability: The viability of female gametes is assessed by monitoring the surface expression of the female gamete marker Pfs25 via immunofluorescence or other antibody-based detection methods.[6]
-
3. In Vivo Efficacy in Murine Models
-
Objective: To evaluate the in vivo antimalarial efficacy of ACT-451840.
-
Methodology:
-
P. berghei Model: NMRI mice are infected with P. berghei. Treatment with ACT-451840 is initiated, typically administered orally for a set number of consecutive days. Efficacy is determined by monitoring parasitemia levels in the blood and calculating the 90% effective dose (ED₉₀).[1]
-
P. falciparum Humanized SCID Mouse Model: Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes and subsequently infected with P. falciparum. This model allows for the direct assessment of drug efficacy against the human parasite.[12] The treatment and monitoring protocol is similar to the P. berghei model.
-
Visualizations
Caption: ACT-451840 intervention points in the Plasmodium life cycle.
References
- 1. Our Exciting Journey to ACT-451840 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action. [folia.unifr.ch]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | PLOS Medicine [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Model-Informed Drug Development for Malaria Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Phenylalanine-Based Antimalarial Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core science behind phenylalanine-based antimalarial compounds, a promising and diverse class of molecules targeting various essential pathways in Plasmodium falciparum. This document details the mechanism of action, structure-activity relationships (SAR), and key experimental data for distinct classes of these compounds, including bicyclic azetidines, aminopeptidase (B13392206) inhibitors, and hydroxamic acid derivatives. Detailed experimental protocols for the evaluation of these compounds are provided, alongside visualizations of their target pathways to facilitate a deeper understanding of their therapeutic potential.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of novel antimalarial agents with new mechanisms of action. Phenylalanine and its structural analogues have served as a crucial scaffold in the design of potent inhibitors that disrupt critical parasite functions. This guide explores the major classes of phenylalanine-based antimalarials, their molecular targets, and the experimental methodologies used to characterize them.
Key Classes of Phenylalanine-Based Antimalarials
Bicyclic Azetidines: Inhibitors of Phenylalanyl-tRNA Synthetase
A novel class of bicyclic azetidines has demonstrated potent, multi-stage antimalarial activity, including single-dose cures in mouse models.
Mechanism of Action: These compounds act as competitive inhibitors of the P. falciparum cytosolic phenylalanyl-tRNA synthetase (cFRS), an enzyme essential for protein synthesis. By binding to the L-phenylalanine substrate pocket of cFRS, these inhibitors block the aminoacylation of tRNAPhe, leading to the cessation of protein translation and parasite death. The bicyclic azetidine (B1206935) ligand occupies both the L-Phe site and an auxiliary cavity, extending towards the ATP binding site.
Structure-Activity Relationship (SAR): The antimalarial potency of bicyclic azetidines is significantly influenced by the stereochemistry of the core and the nature of the substituents.
Data Presentation: Bicyclic Azetidine Analogues
| Compound ID | Modifications | IC50 (nM, P. falciparum Dd2) | Reference |
| BRD3444 (parent) | - | Active (stereoisomer dependent) | |
| (2S,3R,4R)-BRD3444 | Stereoisomer | Active | |
| (2R,3R,4R)-BRD3444 | Stereoisomer | Active | |
| BRD3914 | Lacks C2 substituent | 15 | |
| BRD1389 | Representative inhibitor | Potent inhibitor of PfcFRS and PvcFRS | |
| BRD7929 | Potent inhibitor | High-affinity binding to PfcFRS |
Note: Specific IC50 values for all analogues are not consistently reported in a single source, but their relative activities and key structural features are highlighted.
Phebestin: An Aminopeptidase Inhibitor
Phebestin, a derivative of bestatin (B1682670), has emerged as a potent inhibitor of P. falciparum with nanomolar efficacy against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains.
Mechanism of Action: Phebestin is proposed to target metalloaminopeptidases (MAPs) within the parasite's digestive vacuole, specifically the M1 alanyl aminopeptidase (PfM1AAP) and the M17 leucyl aminopeptidase (PfM17LAP). These enzymes are crucial for the final stages of hemoglobin degradation, which supplies the parasite with essential amino acids for protein synthesis. Inhibition of these aminopeptidases leads to an accumulation of peptides in the digestive vacuole, causing swelling and eventual parasite death.
Structure-Activity Relationship (SAR): The addition of a phenylalanine moiety to the bestatin scaffold significantly enhances its antimalarial activity.
Data Presentation: Phebestin and Related Compounds
| Compound | P. falciparum 3D7 IC50 (nM) | P. falciparum K1 IC50 (nM) | Selectivity Index (SI) vs. HFF cells | Reference |
| Phebestin | 157.90 ± 6.26 | 268.17 ± 67.59 | >15,832 | |
| Bestatin | 3,220 ± 168.00 | 4,795.67 ± 424.82 | Not Reported | |
| Chloroquine | 10.90 ± 1.10 | 163.67 ± 18.58 | >1,926 | |
| Artemisinin | 3.27 ± 0.09 | 2.23 ± 0.38 | >6,116 |
Phenylalanine-based Hydroxamic Acids: Ribonucleotide Reductase Inhibitors
Compounds incorporating a hydroxamic acid moiety, particularly those with a polyhydroxyphenyl group, have shown significant antimalarial activity.
Mechanism of Action: These compounds are known inhibitors of ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides required for DNA replication. The hydroxamate group can act as an electron reductant, destroying the essential tyrosyl radical in the RNR active site, thus halting DNA synthesis.
Structure-Activity Relationship (SAR): The presence of a dihydroxyphenyl group and a hydroxamate function are key for potent antimalarial activity. The position of the hydroxyl groups on the phenyl ring also influences inhibitory potential.
Data Presentation: Phenylalanine-based Hydroxamic Acid Analogues
| Compound | P. falciparum Dd2 IC50 (µM) | Reference |
| Hydroxyurea | 792 | |
| Acetohydroxamate | 851 | |
| Benzohydroxamic acid | 17 | |
| Salicylhydroxamic acid | 22 | |
| 3,4-Dihydroxybenzohydroxamic acid (Didox) | 1.1 | |
| 2,3-Dihydroxybenzohydroxamic acid | 1.2 |
Isoniazid-Phenylalanine Hybrids: A Novel Frontier
The hybridization of isoniazid (B1672263), a well-known anti-tubercular agent, with a phenylalanine moiety represents a potential, yet largely unexplored, avenue for the development of new antimalarials. While numerous isoniazid derivatives have been synthesized and tested for antibacterial and anti-tubercular activities, their evaluation against P. falciparum is not well-documented in the current literature. The rationale for such hybrids would be to combine the potential mechanisms of both fragments to create a multi-target compound.
Proposed Workflow for Investigation: A logical approach to exploring this chemical space would involve the design and synthesis of conjugates linking isoniazid to phenylalanine via different linkers. These compounds would then be subjected to the in vitro and in vivo screening protocols detailed in this guide to assess their antimalarial potential.
Signaling Pathways and Mechanisms of Action
dot
Caption: Hemoglobin Degradation in P. falciparum.
dot
Caption: Inhibition of Protein Synthesis by Bicyclic Azetidines.
dot
Caption: Inhibition of DNA Synthesis by Hydroxamic Acids.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum asexual blood stages.
Methodology: [3H]-Hypoxanthine Incorporation Assay
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures (e.g., 3D7 or K1 strains) are maintained in human erythrocytes (O+ blood type) at 2-5% hematocrit in RPMI-1640 medium supplemented with human serum or Albumax. Cultures are incubated at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).
-
Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.
-
Incubation: A parasite culture with an initial parasitemia of ~0.5% (for a 72-hour assay) is added to each well of the drug-diluted plate.
-
Radiolabeling: After 48 hours of incubation, [3H]-hypoxanthine is added to each well. Hypoxanthine is a purine (B94841) precursor that is incorporated into the DNA of replicating parasites.
-
Harvesting: After a further 24 hours of incubation, the cells are harvested onto a glass-fiber filter, and the amount of incorporated [3H]-hypoxanthine is measured using a scintillation counter.
-
Data Analysis: The percentage of growth inhibition is calculated relative to untreated control wells. The IC50 value is determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Enzyme Inhibition Assays
Objective: To determine the inhibitory activity of compounds against their specific molecular targets.
Methodology: Phenylalanyl-tRNA Synthetase (cFRS) Inhibition Assay
-
Enzyme and Substrates: Recombinant P. falciparum cFRS is purified. The substrates L-phenylalanine, ATP, and tRNAPhe are prepared in a suitable reaction buffer.
-
Reaction Mixture: The test compound is pre-incubated with the enzyme in the reaction buffer.
-
Initiation: The aminoacylation reaction is initiated by the addition of the substrates.
-
Detection: The enzyme activity can
The Discovery and Development of (Rac)-ACT-451840: A Novel Antimalarial Agent
(Rac)-ACT-451840, a promising antimalarial candidate, has emerged from a dedicated drug discovery program aimed at identifying new chemical entities with novel mechanisms of action to combat the growing threat of drug-resistant malaria. This technical guide provides an in-depth overview of the discovery, preclinical and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Optimization
ACT-451840 was identified through a phenotypic screening of a diverse chemical library against Plasmodium falciparum, the deadliest species of malaria parasite.[1] The initial hit, a phenylalanine-based compound, demonstrated potent antimalarial activity.[1] A subsequent lead optimization program focused on improving potency, pharmacokinetic properties, and safety, ultimately leading to the selection of ACT-451840 for further development.[1][2] This compound belongs to a novel chemical class and is patented.[3]
Mechanism of Action
While the precise mechanism of action of ACT-451840 is still under investigation, in vitro evidence suggests that its activity may be mediated by blocking a parasite-digestive vacuole membrane-resident transporter known as PfMDR1.[4] This proposed mechanism is distinct from that of existing antimalarial drugs, making ACT-451840 a valuable tool against drug-resistant parasite strains.[3][4]
Preclinical Efficacy
ACT-451840 has demonstrated potent and rapid activity against both drug-sensitive and multidrug-resistant strains of P. falciparum in vitro.[3][4][5] It is active against all asexual blood stages of the parasite, including rings, trophozoites, and schizonts, which is a desirable characteristic for an antimalarial drug.[3][5] Furthermore, the compound has shown efficacy in murine models of malaria, including those using human P. falciparum strains.[3][5]
In Vitro Activity of ACT-451840 against P. falciparum
| Strain | IC50 (nM) | IC90 (nM) | IC99 (nM) | Reference |
| NF54 (drug-sensitive) | 0.4 ± 0.0 | 0.6 ± 0.0 | 1.2 ± 0.0 | [3] |
| 7G8 | 0.3 | - | - | [4] |
| Dd2 | 0.7 | - | - | [4] |
| K1 (chloroquine-resistant) | 0.3 | - | - | [6] |
In Vivo Efficacy of ACT-451840 in Murine Models
| Parasite Species | Mouse Model | ED90 (mg/kg) | 95% Confidence Interval | Reference |
| P. falciparum | PfSCID | 3.7 | 3.3–4.9 | [3][7] |
| P. berghei | - | 13 | 11–16 | [3][7] |
Transmission-Blocking Potential
A crucial aspect of malaria eradication is the ability to block the transmission of the parasite from humans to mosquitoes. ACT-451840 has shown promising activity against the sexual stages of P. falciparum. It potently inhibits male gamete formation and blocks oocyst development in the mosquito.[3] This dual activity against both asexual and sexual stages suggests that ACT-451840 could not only treat the disease but also reduce its spread.[8][9]
In Vitro Transmission-Blocking Activity of ACT-451840
| Activity | IC50 (nM) | Reference |
| Male Gamete Formation Inhibition | 5.89 ± 1.80 | [3] |
| Oocyst Development Blockade | 30 (range: 23–39) | [3] |
Pharmacokinetics and Metabolism
The pharmacokinetic profile of ACT-451840 has been evaluated in both preclinical species and humans. In a first-in-humans, single-ascending-dose study, the compound was found to be safe and well-tolerated.[5] The study revealed that food significantly enhances the absorption of ACT-451840, leading to approximately a 13-fold increase in plasma concentrations.[5] The drug has a half-life of about 34 hours.[5] Five metabolites (M2, M5, M6, M18, and M35) were identified in human plasma.[5]
Pharmacokinetic Parameters of ACT-451840 in Healthy Male Subjects (500 mg dose)
| Parameter | Fasted State (Geometric Mean, 95% CI) | Fed State | Reference |
| Cmax (ng/mL) | 11.9 (5.7 to 24.9) | ~13-fold higher | [5] |
| AUC0–∞ (ng·h/mL) | 100.6 (60.8 to 166.5) | ~13-fold higher | [5] |
| Tmax (h) | 0.8 to 2 | 3.5 | [5] |
| Half-life (h) | ~34 | ~34 | [5] |
Clinical Development
An induced blood-stage malaria study in healthy volunteers demonstrated the clinical efficacy of ACT-451840.[4][10] A single 500 mg dose under fed conditions markedly reduced P. falciparum parasitemia.[10] Pharmacokinetic/pharmacodynamic (PK/PD) modeling predicted that a sustained concentration of 10–15 ng/mL is required for maximum effect, and a cure rate of 90% could be achieved with six once-daily doses of 300 mg.[4][10] These findings support the further clinical development of ACT-451840 as a potential new treatment for malaria.[8]
Experimental Protocols
In Vitro Antimalarial Activity Assay ([3H]hypoxanthine incorporation)
The in vitro activity of ACT-451840 against P. falciparum was determined using a [3H]hypoxanthine incorporation assay.[3] This method assesses the inhibition of parasite growth by measuring the incorporation of a radiolabeled nucleic acid precursor.
In Vivo Efficacy Model (P. falciparum in SCID mice)
The in vivo efficacy of ACT-451840 was evaluated in a humanized mouse model where severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes and infected with P. falciparum.
Drug Discovery and Development Pathway
The journey of ACT-451840 from a screening hit to a clinical candidate followed a structured drug discovery and development pathway.
References
- 1. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action. [folia.unifr.ch]
- 2. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic/pharmacodynamic modelling of the antimalarial effect of Actelion‐451840 in an induced blood stage malaria study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic/pharmacodynamic modelling of the antimalarial effect of Actelion-451840 in an induced blood stage malaria study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-ACT-451840: A Technical Overview of its Antiplasmodial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-ACT-451840 is a novel antimalarial compound that has demonstrated potent activity against multiple life cycle stages of Plasmodium falciparum, the deadliest species of malaria parasite. This technical guide provides an in-depth overview of its preclinical activity, summarizing key quantitative data, detailing experimental methodologies, and visualizing experimental workflows. The compound exhibits a rapid onset of action and is effective against both drug-sensitive and resistant strains of P. falciparum, making it a promising candidate for future malaria therapies.[1][2][3] Its dual activity against asexual and sexual stages of the parasite also suggests a potential role in blocking malaria transmission.[1][4]
Quantitative Efficacy Data
The antiplasmodial activity of ACT-451840 has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key efficacy data against P. falciparum.
Table 1: In Vitro Activity against P. falciparum Asexual Blood Stages
| Strain | Resistance Profile | IC50 (nM) | IC90 (nM) | IC99 (nM) | Reference |
| NF54 | Drug-sensitive | 0.4 ± 0.0 | 0.6 ± 0.0 | 1.2 ± 0.0 | |
| K1 | Chloroquine-resistant | 0.3 | - | - | |
| Various | Drug-resistant | Low nanomolar range | - | - |
IC50, IC90, and IC99 represent the concentrations required to inhibit parasite growth by 50%, 90%, and 99%, respectively.
Table 2: Activity against P. falciparum Sexual Stages and Transmission
| Activity | Assay | IC50 (nM) | Reference |
| Male Gamete Formation | Exflagellation Assay | 5.89 ± 1.80 | |
| Oocyst Development | Mosquito Membrane Feeding | 30 (range: 23-39) |
Table 3: In Vivo Efficacy in Murine Models
| Murine Model | Parasite | Endpoint | ED90 (mg/kg) | 95% Confidence Interval | Reference |
| P. falciparum | Human | Antimalarial Activity | 3.7 | 3.3 - 4.9 | |
| P. berghei | Rodent | Antimalarial Activity | 13 | 11 - 16 |
ED90 represents the dose required to achieve 90% efficacy.
Experimental Protocols
This section details the methodologies used in the key experiments to determine the efficacy of ACT-451840.
In Vitro Asexual Stage Activity: [³H]-Hypoxanthine Incorporation Assay
This assay is a standard method for assessing the susceptibility of P. falciparum to antimalarial drugs by measuring the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA during replication.
-
Parasite Culture: Asynchronous cultures of P. falciparum (e.g., NF54 strain) are maintained in human red blood cells at a specified hematocrit (e.g., 2%) in complete medium (e.g., RPMI 1640) supplemented with human serum or Albumax. Cultures are incubated at 37°C in a low-oxygen environment (e.g., 3% O₂, 4% CO₂, 93% N₂).
-
Drug Dilution: A serial dilution of ACT-451840 is prepared in 96-well microtiter plates.
-
Incubation: Parasite culture with an initial parasitemia of approximately 0.5% is added to the drug-containing plates. The plates are incubated for 24 hours under standard culture conditions.
-
Radiolabeling: After the initial incubation, [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24-48 hours.
-
Harvesting and Measurement: The incubation is stopped by freezing the plates. The contents of the wells are then harvested onto glass-fiber filters, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy in Murine Models
Murine models are used to assess the therapeutic efficacy of antimalarial compounds in a living organism.
-
Animal Model: Immunodeficient mice (e.g., SCID mice) engrafted with human erythrocytes are used for P. falciparum studies, while other strains (e.g., NMRI mice) are used for rodent malaria parasites like P. berghei.
-
Infection: Mice are infected intravenously or intraperitoneally with a defined number of parasitized red blood cells (e.g., 10⁷ infected erythrocytes).
-
Drug Administration: ACT-451840 is administered orally at various doses for a specified number of consecutive days (e.g., 3 days).
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Endpoint Analysis: The efficacy of the compound is determined by the reduction in parasitemia compared to an untreated control group. The 90% effective dose (ED90) is then calculated.
Transmission-Blocking Activity: Male Gamete Formation Assay (Exflagellation Assay)
This assay assesses the ability of a compound to inhibit the formation of male gametes, a crucial step in the parasite's life cycle within the mosquito vector.
-
Gametocyte Culture: Mature P. falciparum gametocytes (Stage V) are cultured in vitro.
-
Drug Treatment: The mature gametocyte cultures are exposed to different concentrations of ACT-451840.
-
Induction of Gametogenesis: Gametogenesis is induced by a drop in temperature and an increase in pH, mimicking the conditions in the mosquito midgut. This can be achieved by resuspending the gametocyte pellet in an appropriate medium (e.g., ookinete medium).
-
Microscopic Observation: The formation of exflagellating centers (male gametes emerging from the red blood cell) is observed and counted under a microscope.
-
Data Analysis: The IC50 is determined as the concentration of the compound that inhibits 50% of male gamete formation compared to the untreated control.
Mechanism of Action and Resistance
The precise mechanism of action of ACT-451840 is not fully elucidated; however, studies have indicated an interaction with the P. falciparum multidrug resistance protein-1 (PfMDR1). Resistance to ACT-451840 has been associated with mutations in the pfmdr1 gene. CRISPR-Cas9-based gene editing has confirmed that point mutations in PfMDR1 are sufficient to confer resistance to the compound. Interestingly, parasites resistant to ACT-451840 have shown increased susceptibility to other antimalarial drugs like mefloquine (B1676156) and lumefantrine.
Visualizations
Experimental Workflow for In Vitro Activity Assessment
Caption: Workflow for the [³H]-hypoxanthine incorporation assay.
Logical Relationship in ACT-451840 Resistance
Caption: ACT-451840, PfMDR1, and resistance relationship.
References
- 1. Frontiers | Incomplete Plasmodium falciparum growth inhibition following piperaquine treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay [frontiersin.org]
- 2. JCI Insight - Assessing drug efficacy against Plasmodium falciparum liver stages in vivo [insight.jci.org]
- 3. journals.asm.org [journals.asm.org]
- 4. iddo.org [iddo.org]
(Rac)-ACT-451840: A Technical Deep Dive into its Efficacy Against Asexual Blood Stage Malaria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical efficacy of (Rac)-ACT-451840, a promising antimalarial candidate, against the asexual blood stages of Plasmodium parasites. This document synthesizes key quantitative data, outlines detailed experimental methodologies, and presents visual representations of experimental workflows and the proposed mechanism of action to support further research and development efforts in the fight against malaria.
Quantitative Efficacy Data
This compound demonstrates potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, as well as clinical isolates of P. vivax. The following tables summarize the in vitro and in vivo efficacy data from preclinical studies.
Table 1: In Vitro Activity of ACT-451840 Against Asexual Blood Stages of P. falciparum
| Parasite Strain | Resistance Profile | IC50 (nM) | IC90 (nM) | IC99 (nM) |
| NF54 | Drug-Sensitive | 0.4 ± 0.0[1] | 0.6 ± 0.0[1] | 1.2 ± 0.0[1] |
| 7G8 | Multidrug-Resistant | 0.3[2] | - | - |
| Dd2 | Multidrug-Resistant | 0.7[2] | - | - |
| K1 | Chloroquine-Resistant | 3.8 | - | - |
IC50, IC90, and IC99 values represent the concentrations at which 50%, 90%, and 99% of parasite growth is inhibited, respectively.
Table 2: Ex Vivo Activity of ACT-451840 Against Clinical Isolates
| Parasite Species | Median IC50 (nM) | IC50 Range (nM) | Number of Isolates |
| P. falciparum | 2.5[1][3] | 0.9–9.0[1][3] | 27[1][3] |
| P. vivax | 3.0[1][3] | 0.5–16.8[1][3] | 34[1][3] |
Table 3: In Vivo Efficacy of ACT-451840 in Murine Models
| Murine Model | Parasite Species | Efficacy Endpoint | Dose (mg/kg) | Confidence Interval (95%) |
| Pf/SCID mouse | P. falciparum | ED90 | 3.7[1][4][5] | 3.3–4.9[1][4][5] |
| Standard mouse | P. berghei | ED90 | 13[1][4][5] | 11–16[1][4][5] |
ED90 represents the effective dose required to inhibit parasite growth by 90%.
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical efficacy studies of this compound.
In Vitro Susceptibility Testing: [³H]-Hypoxanthine Incorporation Assay
This assay is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[1]
Objective: To quantify the inhibition of parasite growth by measuring the incorporation of a radiolabeled nucleic acid precursor.
Materials:
-
P. falciparum cultures (synchronized to the ring stage)
-
Complete malaria culture medium (e.g., RPMI 1640 with Albumax)
-
This compound and control compounds
-
[³H]-hypoxanthine
-
96-well microtiter plates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Cell harvester and scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and control drugs in complete culture medium.
-
Add the drug dilutions to the wells of a 96-well plate.
-
Add synchronized parasite culture (primarily ring stages) at a defined parasitemia and hematocrit to each well.
-
Incubate the plates for 48 hours at 37°C in a controlled gas environment.
-
Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.
-
Harvest the parasites onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy Murine Models
In vivo efficacy was assessed using two primary mouse models to evaluate the activity of ACT-451840 against both human and rodent malaria parasites.[1][4][5]
2.2.1 P. falciparum Humanized Mouse Model
Objective: To determine the in vivo efficacy of ACT-451840 against the human parasite P. falciparum.
Model: Immunodeficient mice (e.g., NOD-scid IL2Rγnull) engrafted with human erythrocytes.
Procedure:
-
Infect the humanized mice with P. falciparum (e.g., NF54 strain).
-
Initiate treatment with this compound or vehicle control once parasitemia reaches a predetermined level (e.g., 1-3%).
-
Administer the compound orally once daily for four consecutive days.[3]
-
Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears.
-
Determine the 90% effective dose (ED90) by analyzing the dose-dependent reduction in parasitemia.
2.2.2 P. berghei Mouse Model
Objective: To assess the in vivo efficacy against a rodent malaria parasite.
Model: Standard immunocompetent mice (e.g., BALB/c).
Procedure:
-
Infect mice with P. berghei.
-
Initiate treatment with this compound or vehicle control.
-
Administer the compound orally.
-
Monitor parasitemia and survival over the course of the experiment.
-
Calculate the ED90 based on the reduction in parasitemia compared to the control group.
Visualizations: Workflows and Proposed Mechanism
The following diagrams illustrate the experimental workflows and the hypothesized mechanism of action of this compound.
Caption: Workflow for In Vitro [³H]-Hypoxanthine Incorporation Assay.
Caption: Workflow for In Vivo Efficacy Murine Models.
Caption: Proposed Mechanism: ACT-451840 Blocks the PfMDR1 Transporter.
Stage-Specific Activity and Mechanism of Action
This compound demonstrates rapid parasiticidal activity against all asexual erythrocytic stages of P. falciparum, including the early ring stages, trophozoites, and schizonts.[1][6] This is a significant advantage, as many antimalarials are less effective against the metabolically less active ring stages.[7]
The proposed mechanism of action for ACT-451840 involves the inhibition of the P. falciparum multidrug resistance protein 1 (PfMDR1), a transporter located on the membrane of the parasite's digestive vacuole.[2] By blocking PfMDR1, ACT-451840 may disrupt the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion, and maintain ionic homeostasis, ultimately leading to parasite death.
Conclusion
This compound is a potent antimalarial candidate with a novel mechanism of action that is effective against a wide range of Plasmodium strains and all asexual blood stages. Its rapid parasiticidal activity and efficacy in preclinical models highlight its potential as a valuable tool in the global effort to combat malaria. The data and protocols presented in this guide are intended to facilitate further investigation and development of this promising compound.
References
- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic/pharmacodynamic modelling of the antimalarial effect of Actelion‐451840 in an induced blood stage malaria study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | PLOS Medicine [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Antiparasitic Compound Kills Ring-Stage Plasmodium falciparum and Retains Activity Against Artemisinin-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-ACT-451840: A Technical Overview of its Gametocytocidal Activity
An In-depth Guide for Researchers and Drug Development Professionals
(Rac)-ACT-451840 has emerged as a promising antimalarial candidate, exhibiting potent activity against multiple life-cycle stages of Plasmodium falciparum and Plasmodium vivax.[1][2][3] This technical guide provides a comprehensive overview of the gametocytocidal properties of ACT-451840, its efficacy in preclinical models, and the methodologies employed in its evaluation. The information is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel antimalarial therapies.
Quantitative Efficacy of this compound
This compound demonstrates significant activity against the sexual stages of P. falciparum, which are responsible for transmission from human to mosquito. The compound's efficacy has been quantified through various in vitro and in vivo assays, with key data summarized below.
Table 1: In Vitro Activity Against Asexual and Sexual Stages of P. falciparum
| Parameter | Strain/Stage | IC50 (nM) | Notes |
| Asexual Stage Activity | P. falciparum NF54 | 0.4 ± 0.0 | Mean ± SD[1][2] |
| Male Gamete Formation | P. falciparum | 5.89 ± 1.80 | Mean ± SD |
| Female Gamete Formation | P. falciparum | > 20,000 | No activity observed up to 20 µM |
| Oocyst Development | P. falciparum | 30 (23-39) | Range |
Table 2: In Vivo Efficacy in Murine Models
| Model | Parasite | ED90 (mg/kg) | 95% Confidence Interval |
| Humanized SCID Mouse | P. falciparum | 3.7 | 3.3 - 4.9 |
| Mouse Model | P. berghei | 13 | 11 - 16 |
Experimental Protocols
The evaluation of this compound's gametocytocidal activity involved several key experimental procedures.
In Vitro Asexual Blood Stage Activity Assay
The antimalarial activity against the asexual blood stages of P. falciparum was determined using a [³H]-hypoxanthine incorporation assay. This method measures the proliferation of the parasite in red blood cells by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA. The 50% inhibitory concentration (IC50) is calculated based on the dose-response curve.
P. falciparum Dual Gamete Formation Assay
The effect of ACT-451840 on the viability of male and female gametocytes was assessed in vitro.
-
Male Gametocyte Viability: This was determined by the microscopic detection of exflagellation centers. Exflagellation is the process where male gametocytes rapidly form and release motile microgametes. The IC50 was determined as the concentration of the compound that inhibited 50% of this activity.
-
Female Gametocyte Viability: The viability of female gametocytes was assessed by measuring the surface expression of the female gamete marker Pfs25.
Oocyst Development Assay (Standard Membrane Feeding Assay - SMFA)
The transmission-blocking activity of ACT-451840 was evaluated by determining its effect on oocyst development in mosquitoes. In a standard membrane feeding assay, mosquitoes are fed with infected blood containing mature P. falciparum gametocytes and varying concentrations of the test compound. After a defined period, the mosquito midguts are dissected, and the number of oocysts is counted. The IC50 for oocyst development is the concentration that reduces the number of oocysts by 50%.
Visualized Workflows and Mechanisms
Experimental Workflow for Assessing Gametocytocidal Activity
The following diagram illustrates the general workflow for evaluating the gametocytocidal and transmission-blocking activity of a compound like ACT-451840.
Caption: Workflow for evaluating the gametocytocidal and transmission-blocking potential of antimalarial compounds.
Logical Relationship of ACT-451840's Multi-stage Activity
The dual activity of ACT-451840 against both asexual and sexual stages of P. falciparum is a key attribute for its potential as a transmission-blocking agent. The following diagram illustrates this relationship.
References
- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
(Rac)-ACT-451840 Activity Against Plasmodium vivax: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-ACT-451840 is a novel antimalarial compound that has demonstrated potent activity against multiple stages of Plasmodium falciparum. This technical guide provides a comprehensive overview of the currently available data on the activity of this compound specifically against Plasmodium vivax, the second most prevalent human malaria parasite. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known information to support further research and development efforts.
Core Data Presentation
The primary activity of this compound against P. vivax has been evaluated in ex vivo studies on clinical isolates, focusing on the asexual blood stages of the parasite.
Table 1: Ex Vivo Activity of this compound against Asexual Blood Stages of Plasmodium vivax
| Parameter | Value | Species | Assay Type | Source |
| Median IC₅₀ | 3.0 nM (Range: 0.5–16.8 nM) | P. vivax (n=34 clinical isolates) | Ex vivo schizont maturation assay | --INVALID-LINK-- |
It is important to note that while ACT-451840 has shown potent activity against the asexual erythrocytic stages of P. vivax, there is currently no publicly available data on its activity against the liver stages, including the dormant hypnozoites which are responsible for relapse in P. vivax infections.
Experimental Protocols
The primary method used to determine the ex vivo activity of this compound against P. vivax is the schizont maturation assay.
Ex Vivo P. vivax Schizont Maturation Assay
This assay assesses the ability of an antimalarial compound to inhibit the growth and development of the asexual stages of P. vivax from patient-derived blood samples.
1. Sample Collection and Preparation:
-
Venous blood is collected from patients with confirmed P. vivax infection.
-
The blood is washed to remove host plasma and white blood cells, typically using a CF11 column.
-
The infected red blood cells (iRBCs) are resuspended in culture medium to a defined hematocrit.
2. Drug Preparation and Plate Coating:
-
This compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.
-
The drug dilutions are added to 96-well microtiter plates. Control wells containing no drug are also included.
3. Parasite Culture:
-
The prepared iRBC suspension is added to each well of the drug-coated plates.
-
The plates are incubated for 36-48 hours under controlled atmospheric conditions (5% CO₂, 5% O₂, 90% N₂) at 37°C to allow for the maturation of ring-stage parasites to the schizont stage.
4. Assay Readout:
-
After incubation, thin blood smears are prepared from each well and stained with Giemsa.
-
The number of schizonts per 200 asexual parasites is determined by light microscopy.
-
The 50% inhibitory concentration (IC₅₀) is calculated by comparing the schizont maturation in drug-treated wells to that in the control wells.
Visualizations
Experimental Workflow: Ex Vivo P. vivax Schizont Maturation Assay
Caption: Workflow of the ex vivo P. vivax schizont maturation assay.
Plasmodium vivax Lifecycle and Known Activity of this compound
Caption: P. vivax lifecycle and the known stage of ACT-451840 activity.
Mechanism of Action
The precise mechanism of action of this compound in Plasmodium species is not yet fully elucidated. Studies on P. falciparum suggest that while it exhibits a rapid onset of action similar to artemisinins, its mode of action is distinct[1]. There is no specific information available regarding the signaling pathways or molecular targets of this compound in P. vivax.
Conclusion and Future Directions
This compound demonstrates potent low nanomolar activity against the asexual blood stages of clinical P. vivax isolates. This positions it as a promising candidate for further development as a treatment for vivax malaria. However, a significant knowledge gap remains concerning its efficacy against the liver stages of P. vivax, particularly the hypnozoites that cause relapse. Future research should prioritize the evaluation of this compound in established in vitro and in vivo models of P. vivax liver stage infection to determine its potential as a radical curative agent. Furthermore, studies to elucidate its specific mechanism of action in P. vivax will be crucial for understanding its full therapeutic potential and for monitoring the potential emergence of resistance.
References
Preclinical Safety Profile of (Rac)-ACT-451840: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-ACT-451840, a novel antimalarial compound, has demonstrated potent activity against multiple life-cycle stages of both drug-sensitive and resistant strains of Plasmodium falciparum and Plasmodium vivax. This technical guide provides a comprehensive overview of the preclinical safety profile of ACT-451840, summarizing key findings from in vitro and in vivo toxicology and safety pharmacology studies. The data presented herein supports the progression of ACT-451840 into clinical development, highlighting a favorable safety margin. All studies were conducted in compliance with Good Laboratory Practice (GLP) regulations and International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction
The emergence of resistance to current antimalarial therapies, including artemisinin-based combination therapies, necessitates the development of new chemical entities with novel mechanisms of action.[3][4] ACT-451840, a phenylalanine-based compound, has been identified as a promising candidate with potent antimalarial activity.[3][4] This document details the comprehensive preclinical safety assessment undertaken to characterize the toxicological and safety pharmacology profile of ACT-451840 prior to first-in-human studies.
In Vitro and In Vivo Efficacy
ACT-451840 has demonstrated broad activity against various species and life-cycle stages of the malaria parasite.
Table 1: In Vitro Activity of ACT-451840
| Parameter | Species/Strain | IC50 Value | Reference |
| Asexual Blood Stages | P. falciparum (NF54, drug-sensitive) | 0.4 nM (SD: ± 0.0 nM) | [1][5] |
| P. falciparum (clinical isolates) | Median: 2.5 nM (Range: 0.9–9.0 nM) | [1] | |
| P. vivax (clinical isolates) | Median: 3.0 nM (Range: 0.5–16.8 nM) | [1] | |
| Male Gamete Formation | P. falciparum | 5.89 nM (SD: ± 1.80 nM) | [1][5] |
| Oocyst Development | P. falciparum | 30 nM (Range: 23–39 nM) | [1][5] |
Table 2: In Vivo Efficacy of ACT-451840 in Murine Models
| Species | Endpoint | Dose | Reference |
| P. falciparum | ED90 | 3.7 mg/kg (95% CI: 3.3–4.9 mg/kg) | [1][5] |
| P. berghei | ED90 | 13 mg/kg (95% CI: 11–16 mg/kg) | [1][5] |
| P. berghei | Curative (3 consecutive days) | 300 mg/kg | [6][7] |
Safety Pharmacology
Dedicated safety pharmacology studies were conducted to evaluate the potential effects of ACT-451840 on major physiological systems.
Table 3: Summary of Safety Pharmacology Studies
| System | Species | Maximum Dose Tested | Observed Effects | Reference |
| Central Nervous System | Rat | 1,000 mg/kg | No effects observed | [1][2] |
| Respiratory System | Rat | 1,000 mg/kg | No effects observed | [1][2] |
| Cardiovascular System | Dog | 500 mg/kg | No effects observed | [2] |
Toxicology
The toxicological profile of ACT-451840 was assessed through a series of in vitro and in vivo studies to identify potential target organs and establish a safety margin.
Genotoxicity
ACT-451840 was found to be non-genotoxic in a standard battery of tests.[1][2]
Table 4: Genotoxicity Assessment of ACT-451840
| Assay Type | System | Result | Reference |
| Reverse Mutation Test (Ames test) | In vitro | Non-mutagenic | [1][2] |
| Chromosome Aberration Study | In vitro | Non-clastogenic | [1][2] |
| Micronucleus Test | In vivo | Non-clastogenic | [1][2] |
General Oral Toxicity
Repeated-dose toxicity studies were conducted in both rodent and non-rodent species for up to 4 weeks.
Table 5: Summary of 4-Week Oral Toxicity Studies
| Species | NOAEL | Findings at Higher Doses | Reference |
| Rat | 100 mg/kg/day | Body weight reduction, increased liver enzymes and bilirubin | [8] |
| Dog | 100 mg/kg/day | Body weight reduction, increased liver enzymes and bilirubin | [8] |
The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 100 mg/kg/day in both rats and dogs.[8] Adverse effects at higher doses were primarily related to reduced body weight and reversible liver effects.[8]
Experimental Protocols
While detailed, step-by-step protocols are proprietary, the methodologies employed in the preclinical safety assessment of ACT-451840 adhered to international guidelines.
-
Animal Welfare: All animal experiments were approved by the relevant institutional animal care and use committees and were conducted in accordance with European Directive 2010/63/EU and the GSK Policy on the Care, Welfare and Treatment of Animals.[1]
-
In Vitro Antimalarial Activity: The in vitro activity of ACT-451840 against P. falciparum was determined using a [3H] hypoxanthine (B114508) incorporation assay.[1]
-
In Vivo Efficacy Models:
-
P. falciparum model: NOD-scid IL-2Rγnull mice engrafted with human erythrocytes were infected with P. falciparum. Treatment was administered orally once daily for four days.[9]
-
P. berghei model: Female NMRI mice were infected with P. berghei. Treatment was administered orally.
-
-
Safety Pharmacology and Toxicology Studies: These studies were performed in compliance with Good Laboratory Practice regulations and followed the International Council for Harmonization (ICH) guidelines.[1][2]
Visualizations
The specific molecular mechanism of action for ACT-451840 is described as novel and was not fully elucidated in the reviewed literature.[3][4] As such, signaling pathway diagrams cannot be provided at this time. Similarly, detailed proprietary experimental workflows are not publicly available. The following diagram illustrates the general workflow of the preclinical safety assessment process.
Caption: General workflow for preclinical safety assessment of ACT-451840.
Conclusion
The preclinical safety profile of ACT-451840 is well-characterized and demonstrates a favorable safety margin. The compound is not genotoxic and shows no adverse effects on the central nervous, respiratory, or cardiovascular systems at the doses tested.[1][2] The identified NOAEL in 4-week toxicity studies in rats and dogs provides a solid basis for establishing safe starting doses in human clinical trials.[8] These findings, coupled with the potent in vitro and in vivo efficacy against multiple malaria parasite species and life-cycle stages, strongly support the continued clinical development of ACT-451840 as a novel antimalarial agent.
References
- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. Our Exciting Journey to ACT-451840 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | PLOS Medicine [journals.plos.org]
(Rac)-ACT-451840 for Malaria Eradication: A Technical Guide
(Rac)-ACT-451840 , also known as M5717 , is a promising, fast-acting antimalarial compound with a novel mechanism of action, positioning it as a potential candidate to address the challenge of emerging drug resistance in the fight against malaria. This technical guide provides a comprehensive overview of its preclinical and early clinical development, focusing on its efficacy, mechanism of action, pharmacokinetics, and safety profile.
Executive Summary
This compound is a phenylalanine-based compound that exhibits potent, low-nanomolar activity against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax.[1][2] It demonstrates efficacy against both drug-sensitive and drug-resistant parasite strains, including those resistant to artemisinin.[3][4] Preclinical studies in murine models have shown significant parasite reduction and curative potential.[5] The compound acts rapidly and also possesses gametocytocidal activity, suggesting it could play a crucial role in blocking malaria transmission. Early clinical trials have indicated that ACT-451840 is well-tolerated in humans. The compound is currently being investigated in combination with other antimalarial agents, such as pyronaridine, in Phase II clinical trials.
Mechanism of Action
While the precise molecular target of this compound is still under investigation, it is known to have a novel mechanism of action distinct from existing antimalarial drugs. Some evidence suggests that its activity may be mediated by blocking the P. falciparum multidrug resistance protein 1 (PfMDR1), a transporter protein located on the membrane of the parasite's digestive vacuole. This inhibition is thought to disrupt essential parasite processes.
The leading hypothesis for its antimalarial effect centers on the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway of Plasmodium. Unlike their human hosts, malaria parasites are entirely dependent on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. By inhibiting DHODH, ACT-451840 effectively starves the parasite of these crucial building blocks, leading to its death.
Below is a diagram illustrating the proposed mechanism of action targeting the pyrimidine biosynthesis pathway.
Caption: Proposed mechanism of action of this compound via inhibition of DHODH.
In Vitro and In Vivo Efficacy
This compound has demonstrated potent activity against various strains and life cycle stages of malaria parasites.
In Vitro Activity
The compound exhibits low nanomolar 50% inhibitory concentrations (IC50) against drug-sensitive and drug-resistant P. falciparum strains. It is also active against the asexual blood stages of P. vivax. Furthermore, ACT-451840 shows activity against the sexual stages (gametocytes) of P. falciparum, which is critical for preventing transmission.
Table 1: In Vitro Activity of this compound against Plasmodium Parasites
| Parameter | P. falciparum NF54 (drug-sensitive) | P. falciparum (Artemisinin-resistant) | P. falciparum (clinical isolates) | P. vivax (clinical isolates) | Male Gamete Formation (P. falciparum) | Oocyst Development (in mosquito) |
| IC50 | 0.4 nM (± 0.0 nM) | No difference in survival rates compared to wild-type | 2.5 nM (median) | 3.0 nM (median) | 5.89 nM (± 1.80 nM) | 30 nM |
In Vivo Activity
In vivo studies in murine models of malaria have confirmed the efficacy of ACT-451840. Oral administration of the compound resulted in a rapid reduction in parasitemia and high cure rates.
Table 2: In Vivo Efficacy of this compound in Murine Models
| Parameter | P. falciparum in humanized mice | P. berghei in mice |
| ED90 (90% effective dose) | 3.7 mg/kg | 13 mg/kg |
Pharmacokinetics
Pharmacokinetic studies in healthy human subjects have characterized the absorption, distribution, metabolism, and excretion of ACT-451840.
Table 3: Pharmacokinetic Parameters of this compound in Humans (500 mg dose)
| Parameter | Fasted State | Fed State |
| Cmax (ng/mL) | 11.9 | ~155 (approx. 13-fold increase) |
| AUC0–∞ (ng·h/mL) | 100.6 | 1,408 (approx. 14-fold increase) |
| Tmax (h) | 0.8 - 2.0 | 3.5 |
| t1/2 (h) | 33.8 | ~34 |
| Plasma Protein Binding | 99.96% | N/A |
| Blood/Plasma Partitioning | 0.58 | N/A |
A significant food effect has been observed, with co-administration of food markedly increasing the plasma exposure of ACT-451840.
Safety and Tolerability
Preclinical safety studies and a first-in-human clinical trial have indicated that ACT-451840 is safe and well-tolerated. No serious adverse events leading to discontinuation were reported in the initial human study.
Experimental Protocols
In Vitro Antimalarial Activity Assay ([3H]-Hypoxanthine Incorporation)
This assay is a standard method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
Methodology:
-
Parasite Culture: P. falciparum parasites are cultured in vitro in human red blood cells (RBCs) in RPMI 1640 medium supplemented with AlbuMAX or human serum.
-
Drug Preparation: The test compound, this compound, is serially diluted to create a range of concentrations.
-
Assay Setup: Asynchronous parasite cultures (primarily ring stages) are diluted to a specific parasitemia and hematocrit. The parasite suspension is then added to 96-well plates containing the pre-diluted compound.
-
Incubation: The plates are incubated for 48 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
[3H]-Hypoxanthine Addition: After the initial 48-hour incubation, [3H]-hypoxanthine, a nucleic acid precursor, is added to each well.
-
Final Incubation: The plates are incubated for an additional 24 hours to allow for the incorporation of the radiolabel into the parasite's nucleic acids.
-
Harvesting and Measurement: The cells are harvested onto filter mats, and the amount of incorporated [3H]-hypoxanthine is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro [3H]-hypoxanthine incorporation assay.
In Vivo Efficacy Study (4-day suppressive test)
This murine model is used to assess the in vivo antimalarial activity of a compound.
Methodology:
-
Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes to support the growth of P. falciparum, or standard mouse strains are used for P. berghei infections.
-
Infection: Mice are inoculated intravenously with parasitized red blood cells.
-
Drug Administration: Treatment with this compound or a vehicle control is initiated a few hours after infection and continues for four consecutive days. The compound is typically administered orally.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
-
Data Analysis: The 90% effective dose (ED90), the dose required to reduce parasitemia by 90% compared to the vehicle-treated control group, is determined.
Future Directions
This compound holds significant promise as a new antimalarial agent. Its novel mechanism of action, rapid parasiticidal activity, and efficacy against resistant strains and transmissible stages make it a valuable candidate for combination therapies. Ongoing and future clinical trials will be crucial in determining its optimal dosing regimen, its efficacy in patient populations, and its role in malaria eradication efforts. The significant food effect on its pharmacokinetics will need to be carefully managed in clinical practice.
References
- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | PLOS Medicine [journals.plos.org]
- 4. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of (Rac)-ACT-451840
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-ACT-451840 is a potent, fast-acting antimalarial compound with a novel mechanism of action. It demonstrates activity against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax, including asexual and sexual stages, making it a promising candidate for malaria treatment and transmission-blocking strategies.[1][2][3][4] These application notes provide detailed protocols for the in vitro evaluation of this compound, enabling researchers to assess its efficacy and cellular effects.
Data Presentation
Table 1: In Vitro Activity of ACT-451840 against Asexual Blood Stages of P. falciparum
| Parasite Strain | Resistance Profile | IC50 (nM) |
| NF54 | Drug-sensitive | 0.4 ± 0.0[1][2][3][5] |
| K1 | Chloroquine-resistant | 0.3 |
| W2 | Chloroquine-resistant | Not specified |
| Dd2 | Chloroquine-resistant | Not specified |
| TM90C2B | Chloroquine-resistant | Not specified |
Table 2: In Vitro Activity of ACT-451840 against Sexual Stages of P. falciparum
| Assay | Activity Measured | IC50 (nM) |
| Male Gamete Formation Assay | Inhibition of exflagellation | 5.89 ± 1.80[1][2][3] |
| Standard Membrane Feeding Assay (SMFA) | Inhibition of oocyst development | 30 (23-39)[1][2][3] |
Experimental Protocols
Asexual Stage Antimalarial Activity Assay ([3H]-Hypoxanthine Incorporation Assay)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of P. falciparum. The assay measures the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis, into the parasite DNA.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, and Albumax II or human serum)
-
Washed human erythrocytes (O+)
-
This compound stock solution (in DMSO)
-
[3H]-hypoxanthine
-
96-well microtiter plates
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Cell harvester and scintillation counter
Protocol:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in complete culture medium at 37°C in a gassed incubator. Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. Include a drug-free control (vehicle, e.g., DMSO) and a positive control (e.g., artesunate, chloroquine).
-
Assay Plate Preparation: Add 200 µL of the synchronized parasite culture (0.5% parasitemia, 2% hematocrit) to each well of the drug-diluted plate.
-
Incubation: Incubate the plates for 24 hours at 37°C in a gassed incubator.
-
Radiolabeling: Add 1 µCi of [3H]-hypoxanthine to each well.
-
Further Incubation: Incubate the plates for an additional 24-48 hours.
-
Harvesting: Freeze the plates to lyse the cells. Thaw the plates and harvest the contents onto a filter mat using a cell harvester.
-
Scintillation Counting: Dry the filter mat and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for Asexual Stage Activity Assay
Caption: Workflow of the [3H]-hypoxanthine incorporation assay.
Male Gamete Formation (Exflagellation) Assay
This assay assesses the effect of a compound on the viability and function of mature male gametocytes by measuring their ability to undergo exflagellation (release of male gametes).
Materials:
-
Mature P. falciparum gametocyte culture (Stage V)
-
Ookinete medium (RPMI 1640, HEPES, hypoxanthine, sodium bicarbonate, xanthurenic acid, human serum)
-
This compound stock solution
-
Microscope with a counting chamber
Protocol:
-
Gametocyte Culture: Induce gametocytogenesis in a P. falciparum culture and maintain until mature Stage V gametocytes are present (approximately 14 days).
-
Drug Treatment: Incubate the mature gametocyte culture with various concentrations of this compound for a predefined period (e.g., 24 hours).
-
Induction of Exflagellation: Pellet a small volume of the treated culture and resuspend in ookinete medium to induce exflagellation.
-
Quantification: Within 10-15 minutes of induction, observe the sample under a microscope and count the number of exflagellation centers per field of view.
-
Data Analysis: Calculate the percentage of inhibition of exflagellation for each drug concentration compared to the drug-free control and determine the IC50 value.
Workflow for Male Gamete Formation Assay
Caption: Workflow of the male gamete formation assay.
Transmission-Blocking Assay (Standard Membrane Feeding Assay - SMFA)
The SMFA is the gold standard for evaluating the transmission-blocking potential of a compound by assessing its effect on oocyst development in mosquitoes.
Materials:
-
Mature P. falciparum gametocyte culture (Stage V)
-
Anopheles stephensi mosquitoes
-
Membrane feeding apparatus
-
Human serum and red blood cells
-
This compound stock solution
-
Mercurochrome solution
Protocol:
-
Gametocyte Culture: Prepare a culture of mature P. falciparum gametocytes.
-
Drug Treatment: Add serial dilutions of this compound to the gametocyte culture and incubate for 24-48 hours.
-
Mosquito Preparation: Starve female Anopheles stephensi mosquitoes for at least 4 hours before feeding.
-
Membrane Feeding: Mix the treated gametocyte culture with human serum and fresh red blood cells. Feed the mixture to the starved mosquitoes through an artificial membrane maintained at 37°C.
-
Mosquito Maintenance: Maintain the blood-fed mosquitoes on a sugar solution for 7-10 days to allow for oocyst development.
-
Oocyst Counting: Dissect the midguts of the mosquitoes, stain with mercurochrome, and count the number of oocysts under a microscope.
-
Data Analysis: Determine the effect of the compound on both the prevalence (percentage of infected mosquitoes) and intensity (number of oocysts per midgut) of infection. Calculate the IC50 for the reduction in oocyst intensity.
Workflow for Standard Membrane Feeding Assay
Caption: Workflow of the Standard Membrane Feeding Assay.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the general cytotoxicity of a compound against a mammalian cell line to determine its selectivity for the parasite.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293T)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and determine the 50% cytotoxic concentration (CC50).
Workflow for Cytotoxicity (MTT) Assay
Caption: Workflow of the MTT cytotoxicity assay.
Mechanism of Action and Signaling Pathway
The precise molecular target and signaling pathway of this compound are still under investigation, and it is described as having a "novel mechanism of action".[6][7] It is known to be a fast-acting compound that targets all asexual blood stages of the parasite.[8] The diagram below illustrates the points in the P. falciparum lifecycle where ACT-451840 has demonstrated inhibitory activity.
Inhibitory Activity of ACT-451840 on the P. falciparum Lifecycle
Caption: Known inhibitory points of ACT-451840 in the P. falciparum life cycle.
References
- 1. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iddo.org [iddo.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. Standard membrane feeding assay (SMFA) [bio-protocol.org]
- 8. Video: Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
Application Notes and Protocols for In Vivo Efficacy Studies of (Rac)-ACT-451840 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of the antimalarial compound (Rac)-ACT-451840 in murine models of malaria. Detailed protocols for replicating these studies are provided to aid researchers in the preclinical assessment of this and other novel antimalarial candidates.
Introduction
This compound is a novel antimalarial compound that has demonstrated potent activity against multiple life cycle stages of Plasmodium parasites, including asexual and sexual stages.[1][2] It has shown efficacy against both drug-sensitive and resistant strains of P. falciparum.[3] The compound's rapid onset of action and ability to block transmission make it a promising candidate for further development.[1][2] This document summarizes the key in vivo efficacy data and provides detailed experimental protocols for studies in both Plasmodium berghei-infected mice and Plasmodium falciparum-infected humanized mice.
Data Presentation
The in vivo efficacy of ACT-451840 has been evaluated in two primary murine models. The quantitative data from these studies are summarized below for clear comparison.
Table 1: In Vivo Efficacy of ACT-451840 against Plasmodium falciparum in Humanized SCID Mice
| Dose (mg/kg) | Treatment Schedule | Mean Parasitemia Reduction (%) | ED₉₀ (mg/kg) [95% CI] | Reference |
| 3.7 | Once daily for 4 days (oral) | 90 | 3.7 [3.3-4.9] | [1][2] |
ED₉₀: 90% effective dose; CI: Confidence Interval
Table 2: In Vivo Efficacy of ACT-451840 against Plasmodium berghei in NMRI Mice
| Dose (mg/kg) | Treatment Schedule | Mean Parasitemia Reduction (%) | Cure Rate (%) | ED₉₀ (mg/kg) [95% CI] | Reference |
| 13 | Once daily for 4 days (oral) | 90 | - | 13 [11-16] | [1][2] |
| 100 | Triple-dose regimen | - | 20 | - | [1] |
| 300 | Triple-dose regimen | - | 100 | - | [1] |
ED₉₀: 90% effective dose; CI: Confidence Interval
Experimental Protocols
Detailed methodologies for the key in vivo efficacy studies are provided below. These protocols are based on established methods for antimalarial drug testing in murine models.
Protocol 1: Efficacy against Plasmodium falciparum in a Humanized Mouse Model
This protocol describes the evaluation of antimalarial compounds in immunodeficient mice engrafted with human erythrocytes and infected with P. falciparum.
1. Materials:
-
Mouse Strain: NOD-scid IL2Rγnull mice.[4]
-
Human Erythrocytes: Freshly collected human red blood cells (hRBCs).
-
Parasite Strain: P. falciparum NF54 or other suitable strains.
-
This compound: Prepared in a suitable vehicle for oral administration.
-
Positive Control: Chloroquine (B1663885).
-
Equipment: Flow cytometer or microscope for parasitemia determination.
2. Procedure:
-
Engraftment of Human Erythrocytes:
-
Parasite Inoculation:
-
On Day 0, infect the engrafted mice intravenously (i.v.) with 1 x 107P. falciparum-infected human erythrocytes.
-
-
Drug Administration:
-
Beginning on Day 3 post-infection, administer this compound orally (p.o.) once daily for four consecutive days.
-
Include a vehicle control group and a positive control group (e.g., chloroquine at an effective dose).
-
-
Monitoring of Parasitemia:
-
Starting on Day 3 (before the first treatment) and daily thereafter, collect a small volume of peripheral blood from the tail vein.
-
Determine the percentage of parasitemia by flow cytometry using a DNA-intercalating dye (e.g., SYBR Green I) or by microscopic examination of Giemsa-stained blood smears.[5]
-
-
Data Analysis:
-
Calculate the mean parasitemia for each treatment group.
-
Determine the percent inhibition of parasite growth compared to the vehicle control group.
-
Calculate the ED₉₀ value using appropriate statistical software.
-
Protocol 2: Efficacy against Plasmodium berghei in a Standard Mouse Model (4-Day Suppressive Test)
This protocol, often referred to as the Peters' 4-day suppressive test, is a standard method for the initial in vivo screening of antimalarial compounds.
1. Materials:
-
Mouse Strain: Naval Medical Research Institute (NMRI) mice.
-
Parasite Strain: P. berghei ANKA or other suitable strains.
-
This compound: Prepared in a suitable vehicle for oral administration.
-
Positive Control: Chloroquine.
-
Equipment: Microscope for parasitemia determination.
2. Procedure:
-
Parasite Inoculation:
-
On Day 0, infect NMRI mice intraperitoneally (i.p.) with 1 x 107P. berghei-infected erythrocytes.
-
-
Drug Administration:
-
Two to four hours post-infection, administer the first dose of this compound orally (p.o.).
-
Continue treatment once daily for the next three days (total of four days).
-
Include a vehicle control group and a positive control group.
-
-
Monitoring of Parasitemia:
-
On Day 4 post-infection, collect a blood sample from the tail vein of each mouse.
-
Prepare thin blood smears, stain with Giemsa, and determine the percentage of parasitemia by microscopic examination.
-
-
Data Analysis:
-
Calculate the mean parasitemia for each treatment group.
-
Determine the percent inhibition of parasite growth compared to the vehicle control group.
-
Calculate the ED₉₀ value.
-
Monitor the survival of the mice for up to 30 days to assess for cures.
-
Visualizations
The following diagrams illustrate the experimental workflow and the known biological effects of this compound.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Caption: Known biological effects of this compound on the Plasmodium life cycle.
References
- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing ACT-451840 in a Plasmodium berghei Murine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-451840 is a novel antimalarial compound with potent activity against multiple life cycle stages of Plasmodium parasites, including asexual and sexual stages.[1][2][3] Developed by Actelion Pharmaceuticals in collaboration with the Swiss Tropical and Public Health Institute, this phenylalanine-based molecule presents a new and yet unknown mechanism of action, making it a promising candidate for overcoming existing drug resistance.[4][5] The Plasmodium berghei murine model is a well-established in vivo system for the preclinical evaluation of antimalarial drug efficacy.[6][7] These application notes provide detailed protocols for testing the efficacy of ACT-451840 against P. berghei in mice, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Data Presentation
Quantitative data from in vivo efficacy studies of ACT-451840 against Plasmodium berghei and other Plasmodium species are summarized below. This allows for a comparative assessment of the compound's activity.
Table 1: In Vivo Efficacy of ACT-451840 against Plasmodium Species
| Parameter | Plasmodium berghei | Plasmodium falciparum | Reference(s) |
| ED90 | 13 mg/kg (95% CI: 11-16 mg/kg) | 3.7 mg/kg (95% CI: 3.3-4.9 mg/kg) | [1][2][8] |
| Administration | Oral, triple-dose regimen | Oral, quadruple-dose regimen | [3][4] |
| Mouse Model | NMRI mice | Humanized SCID mice | [5][8] |
Table 2: In Vitro and Ex Vivo Activity of ACT-451840
| Parameter | Value | Plasmodium Species | Assay Type | Reference(s) |
| IC50 (asexual stage) | 0.4 nM (± 0.0 nM) | P. falciparum (NF54) | [³H]-hypoxanthine incorporation | [1][2][8] |
| IC50 (asexual stage) | 13.5 nM | P. berghei | Ex vivo | [3] |
| IC50 (male gamete formation) | 5.89 nM (± 1.80 nM) | P. falciparum | Exflagellation assay | [1][2][8] |
| IC50 (oocyst development) | 30 nM (95% CI: 23-39 nM) | P. falciparum | Standard Membrane Feeding Assay | [1][2][3] |
Experimental Protocols
Plasmodium berghei Infection in Mice
This protocol describes the standard method for establishing a blood-stage infection of P. berghei in mice for subsequent drug efficacy testing.
Materials:
-
Plasmodium berghei ANKA strain (or other suitable strain, e.g., a transgenic line expressing luciferase for in vivo imaging).[9][10]
-
Female Swiss Webster or NMRI mice (4-5 weeks old, 25-30 g).[9][11]
-
Donor mouse with a rising parasitemia (ideally 2-5%).[11]
-
Heparin or other suitable anticoagulant.
-
Syringes and needles for injection.
-
Microscope, glass slides, and Giemsa stain for parasitemia determination.[12]
Procedure:
-
Parasite Preparation:
-
Thaw a cryopreserved vial of P. berghei-infected blood in a 37°C water bath.[10]
-
Inject 150-200 µl of the thawed blood intraperitoneally (i.p.) into a donor mouse.[11]
-
Monitor the parasitemia of the donor mouse daily starting from day 3 post-infection by preparing a Giemsa-stained thin blood smear from a tail snip.[11]
-
-
Infection of Experimental Mice:
-
Once the donor mouse reaches a parasitemia of 2-5%, exsanguinate the mouse via cardiac puncture into a tube containing an anticoagulant.[11]
-
Dilute the infected blood with RPMI 1640 or saline to achieve a final concentration of 1 x 10⁷ parasitized erythrocytes per 200 µl.[10]
-
Inject each experimental mouse i.p. with 200 µl of the diluted, infected blood.[10][11]
-
In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test)
This protocol is a standard method to evaluate the efficacy of an antimalarial compound in suppressing parasitemia.[10]
Materials:
-
P. berghei-infected mice (as prepared in Protocol 1).
-
ACT-451840, prepared in a suitable vehicle (e.g., 7% Tween 80 / 3% ethanol).[13]
-
Vehicle control.
-
Positive control drug (e.g., chloroquine (B1663885) at 20 mg/kg/day for i.p. or 40 mg/kg/day orally).[9]
-
Oral gavage needles or equipment for the desired route of administration.
Procedure:
-
Animal Grouping:
-
Randomly divide the infected mice into groups of at least 5 mice per group.
-
Include a vehicle-treated control group, a positive control group, and several groups for different doses of ACT-451840.
-
-
Drug Administration:
-
Two to four hours post-infection (Day 0), begin treatment.[13]
-
Administer ACT-451840 orally (or via the desired route) once daily for four consecutive days (Day 0 to Day 3).[10] Doses can be based on the known ED90 (e.g., ranging around 13 mg/kg).[4]
-
Administer the vehicle and positive control drug to their respective groups following the same schedule.
-
-
Monitoring Parasitemia:
-
On Day 4 post-infection, prepare Giemsa-stained thin blood smears from each mouse.[10]
-
Determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of parasite growth inhibition for each treatment group relative to the vehicle control group using the following formula:
-
% Inhibition = [ (Mean Parasitemia of Control - Mean Parasitemia of Treated) / Mean Parasitemia of Control ] * 100
-
-
Calculate the ED50 and ED90 values by plotting the log of the dose against the probit of the activity.[13]
-
Monitoring with In Vivo Bioluminescence Imaging (for Luciferase-Expressing Parasites)
This protocol provides a more sensitive and longitudinal method for assessing parasite load.[9]
Materials:
-
Mice infected with a transgenic P. berghei line expressing luciferase (e.g., PbGFP-Luccon).[9]
-
D-Luciferin Potassium-salt.[9]
-
In vivo imaging system (e.g., IVIS).[9]
-
Anesthesia system (e.g., isoflurane).[9]
Procedure:
-
Treatment:
-
Follow the drug administration protocol as described in Protocol 2.
-
-
Imaging:
-
On specified days (e.g., daily or at the end of the treatment period), anesthetize the mice.[9]
-
Inject each mouse i.p. with 150 mg/kg of D-Luciferin.[9]
-
Five to ten minutes after luciferin (B1168401) injection, image the mice using an in vivo imaging system.[9]
-
Quantify the bioluminescence signal from each mouse, which correlates with the total parasite load.
-
-
Data Analysis:
-
Compare the bioluminescence signal between treated and control groups to determine the reduction in parasite burden.
-
Visualizations
Caption: Experimental workflow for in vivo testing of ACT-451840.
Caption: ACT-451840 activity across the Plasmodium life cycle.
References
- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | PLOS Medicine [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scientificarchives.com [scientificarchives.com]
- 8. researchgate.net [researchgate.net]
- 9. med.nyu.edu [med.nyu.edu]
- 10. Synergistic antimalarial treatment of Plasmodium berghei infection in mice with dihydroartemisinin and Gymnema inodorum leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinnislab.johnshopkins.edu [sinnislab.johnshopkins.edu]
- 12. moh.gov.bt [moh.gov.bt]
- 13. mmv.org [mmv.org]
Application Notes and Protocols: Humanized Mouse Models for P. falciparum and the Evaluation of ACT-451840
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of Plasmodium falciparum, the most lethal species of malaria parasite, has been historically hindered by its strict host specificity for humans. Humanized mouse models, which involve the engraftment of human cells or tissues into immunodeficient mice, have emerged as indispensable tools for investigating P. falciparum infection and for the preclinical evaluation of novel antimalarial drugs.[1][2] These models are currently the only small animal models that permit in-situ studies of human-restricted P. falciparum.[1] This document provides detailed application notes and protocols for utilizing humanized mouse models for P. falciparum research, with a specific focus on the evaluation of the antimalarial compound ACT-451840.
ACT-451840 is a novel antimalarial compound with potent activity against both sensitive and resistant strains of P. falciparum.[3][4] It targets all asexual blood stages of the parasite, demonstrating a rapid onset of action. Furthermore, ACT-451840 exhibits activity against the sexual stages (gametocytes) of P. falciparum, suggesting a potential role in blocking malaria transmission.
Humanized Mouse Models for P. falciparum Blood-Stage Infection
A variety of immunodeficient mouse strains are utilized to create humanized models for studying the blood stages of P. falciparum. The most common strains include NOD/SCID, NOD/SCID/IL2Rγnull (NSG), and NOD/SCID/β2m-/- mice. These mice lack functional adaptive immune systems, and in the case of NSG mice, also have deficient innate immunity, which allows for the successful engraftment of human red blood cells (huRBCs), the host cells for the asexual blood stage of the parasite.
Data Presentation: Efficacy of ACT-451840
The following tables summarize the in vitro and in vivo efficacy of ACT-451840 against P. falciparum.
Table 1: In Vitro Activity of ACT-451840 against P. falciparum
| Parameter | P. falciparum Strain | Value | Reference |
| IC50 | NF54 (drug-sensitive) | 0.4 ± 0.0 nM | |
| IC90 | NF54 (drug-sensitive) | 0.6 ± 0.0 nM | |
| IC99 | NF54 (drug-sensitive) | 1.2 ± 0.0 nM | |
| IC50 | Drug-resistant isolates | Low nanomolar range | |
| IC50 (Male Gamete Formation) | NF54 | 5.89 ± 1.80 nM | |
| IC50 (Oocyst Development) | NF54 | 30 nM (range: 23-39) |
Table 2: In Vivo Efficacy of ACT-451840 in Murine Models
| Model | Plasmodium Species | Parameter | Dose | Reference |
| Humanized Mouse Model | P. falciparum | ED90 | 3.7 mg/kg (95% CI: 3.3-4.9) | |
| Mouse Model | P. berghei | ED90 | 13 mg/kg (95% CI: 11-16) | |
| Mouse Model | P. berghei | Cure | 300 mg/kg (over 3 days) |
Experimental Protocols
Protocol 1: Generation of a Humanized Mouse Model with Engrafted Human Erythrocytes
This protocol describes the establishment of a humanized mouse model that supports the growth of the asexual blood stages of P. falciparum.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Human red blood cells (huRBCs), O+
-
Clodronate liposomes
-
RPMI-1640 medium
-
P. falciparum culture (e.g., NF54 strain)
Procedure:
-
Mouse Preparation: Utilize immunodeficient mouse strains such as NOD/SCID or NSG.
-
Immunomodulation: To prevent the clearance of human RBCs by the mouse's residual innate immune system, administer clodronate liposomes intraperitoneally (IP).
-
Human RBC Engraftment:
-
Wash human RBCs twice with RPMI-1640 medium.
-
Inject the washed huRBCs intravenously (IV) or intraperitoneally (IP) into the immunomodulated mice. Repeat injections every 3 days for a total of 3 cycles to achieve a stable engraftment of approximately 25% huRBCs in circulation.
-
-
Monitoring Engraftment: Monitor the percentage of circulating huRBCs using flow cytometry with antibodies against human glycophorin A.
Protocol 2: P. falciparum Infection of Humanized Mice
This protocol outlines the procedure for infecting huRBC-engrafted mice with P. falciparum.
Materials:
-
huRBC-engrafted mice
-
P. falciparum infected red blood cells (iRBCs) at the ring stage
Procedure:
-
Infection: Once a stable engraftment of huRBCs is achieved, intravenously inject the mice with P. falciparum iRBCs.
-
Monitoring Parasitemia:
-
Starting 3 days post-infection, prepare thin blood smears from the tail vein.
-
Stain the smears with Giemsa stain.
-
Determine the percentage of iRBCs (parasitemia) by microscopic examination. All asexual developmental stages should be observable.
-
Protocol 3: In Vivo Efficacy Assessment of ACT-451840
This protocol details the steps to evaluate the antimalarial activity of ACT-451840 in infected humanized mice.
Materials:
-
P. falciparum-infected humanized mice with established parasitemia
-
ACT-451840 formulated for oral administration
-
Vehicle control
Procedure:
-
Drug Administration: Once parasitemia is established, administer ACT-451840 orally to the mice. A range of doses should be tested to determine the dose-response relationship. A vehicle control group should be included.
-
Monitoring Efficacy:
-
Monitor parasitemia daily via Giemsa-stained blood smears.
-
The efficacy of the compound is determined by the reduction in parasitemia compared to the vehicle-treated control group.
-
-
Data Analysis: Calculate the 90% effective dose (ED90), which is the dose required to inhibit parasite growth by 90%.
Visualizations
References
- 1. Using humanised mice to understand Plasmodium falciparum growth and development [repository.cam.ac.uk]
- 2. Humanized Mice Are Instrumental to the Study of Plasmodium falciparum Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PK/PD Modeling of (Rac)-ACT-451840
These application notes provide a comprehensive overview of the pharmacokinetic/pharmacodynamic (PK/PD) modeling of (Rac)-ACT-451840, a potent antimalarial compound with a novel mechanism of action. This document is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of new antimalarial agents.
Introduction
This compound is a phenylalanine-based compound identified through phenotypic screening that demonstrates significant activity against multiple life cycle stages of Plasmodium falciparum, including asexual and sexual stages, as well as Plasmodium vivax.[1][2][3] Its novel mechanism of action and potent activity against drug-resistant parasite strains make it a promising candidate for malaria treatment and eradication efforts.[2][4] This document summarizes the key preclinical and clinical PK/PD data for ACT-451840 and provides detailed protocols for relevant experimental procedures.
Data Presentation
In Vitro and Ex Vivo Activity
The in vitro potency of ACT-451840 has been evaluated against various strains of P. falciparum and P. berghei.
| Parameter | P. falciparum NF54 (drug-sensitive) | P. falciparum (drug-resistant strains) | P. berghei | Reference |
| IC50 | 0.4 nM (SD: ± 0.0 nM) | Low nanomolar range (e.g., 7G8: 0.3 nM; Dd2: 0.7 nM) | 13.5 nM | |
| IC90 | 0.6 nM (SD: ± 0.0 nM) | - | - | |
| IC99 | 1.2 nM (SD: ± 0.0 nM) | - | - |
In Vivo Efficacy in Murine Models
The in vivo efficacy of ACT-451840 has been assessed in mouse models of malaria.
| Animal Model | Parasite Strain | Efficacy Endpoint | Value | 95% Confidence Interval | Reference |
| SCID Mouse | P. falciparum | ED90 | 3.7 mg/kg | 3.3–4.9 mg/kg | |
| Mouse | P. berghei | ED90 | 13 mg/kg | 11–16 mg/kg |
Activity on Sexual Stages and Transmission Blocking
ACT-451840 demonstrates potent activity against the sexual stages of P. falciparum, indicating its potential to block malaria transmission.
| Activity | Parameter | Value | Standard Deviation/Range | Reference |
| Male Gamete Formation | IC50 | 5.89 nM | ± 1.80 nM | |
| Oocyst Development Blockade | IC50 | 30 nM | 23–39 nM |
Human Pharmacokinetic/Pharmacodynamic Profile
A proof-of-concept study in healthy male subjects infected with P. falciparum provided key PK/PD parameters for ACT-451840.
| Parameter | Value | 95% Confidence Interval |
| Dose Administered | 500 mg (single dose, fed conditions) | - |
| Parasite Reduction Rate (PRR) | 73.6 | 56.1, 96.5 |
| Parasite Clearance Half-life | 7.7 h | 7.3, 8.3 h |
| Sustained Concentration for Maximum Effect | 10-15 ng/mL | - |
Experimental Protocols
In Vitro Parasite Susceptibility Assay ([3H]-Hypoxanthine Incorporation)
This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
96-well microtiter plates
-
Test compound (ACT-451840) and control antimalarials
-
[3H]-hypoxanthine
-
Cell harvester and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Add 50 µL of each drug dilution to the wells of a 96-well plate. Include drug-free wells as a control for normal parasite growth and wells with uninfected red blood cells as a background control.
-
Add 200 µL of a synchronized parasite culture (e.g., 0.5% parasitemia, 2.5% hematocrit) to each well.
-
Incubate the plates for 48 hours at 37°C in a controlled atmosphere (e.g., 5% CO2, 5% O2, 90% N2).
-
After 48 hours, add 0.5 µCi of [3H]-hypoxanthine to each well.
-
Incubate for an additional 24 hours.
-
Harvest the contents of each well onto a glass-fiber filter using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy Study in a Murine Malaria Model
This protocol describes the assessment of the in vivo efficacy of an antimalarial compound in a mouse model.
Materials:
-
Laboratory mice (e.g., SCID mice for P. falciparum or other strains for P. berghei)
-
Cryopreserved Plasmodium parasites
-
Vehicle for drug formulation
-
Test compound (ACT-451840)
-
Blood collection supplies
-
Microscope and Giemsa stain
Procedure:
-
Infect mice intravenously with an appropriate number of parasitized red blood cells.
-
Monitor the development of parasitemia by daily examination of Giemsa-stained thin blood smears.
-
Once a predetermined level of parasitemia is reached (e.g., 1-3%), randomize the mice into treatment and control groups.
-
Administer the test compound orally once daily for a specified number of days (e.g., 4 days). The control group receives the vehicle only.
-
Continue to monitor parasitemia daily for the duration of the experiment and for a follow-up period to check for recrudescence.
-
The efficacy of the compound is determined by the reduction in parasitemia compared to the control group. The 90% effective dose (ED90) is calculated.
Induced Blood Stage Malaria Study in Healthy Subjects
This protocol outlines a clinical study to evaluate the initial efficacy and PK/PD of a new antimalarial in a controlled setting.
Procedure:
-
Recruit healthy male subjects who meet specific inclusion and exclusion criteria.
-
Infect the subjects with a small, standardized inoculum of blood-stage P. falciparum.
-
Monitor the subjects closely for the development of parasitemia and any clinical symptoms.
-
Once parasitemia is confirmed, administer a single dose of the test compound (e.g., 500 mg of ACT-451840) under controlled conditions (e.g., after a meal).
-
Collect frequent blood samples over a set period to measure both parasite density (by qPCR) and drug concentrations (by LC-MS/MS).
-
Initiate standard curative antimalarial therapy at a predefined time point.
-
Analyze the parasite and drug concentration data using PK/PD modeling to determine parameters such as parasite clearance rate and to simulate the effects of different dosing regimens.
Visualizations
Proposed Mechanism of Action of ACT-451840
Caption: Proposed mechanism of ACT-451840 targeting the MDR1 pump in P. falciparum.
Experimental Workflow for In Vitro Susceptibility Testing
Caption: Workflow for determining in vitro antimalarial activity.
PK/PD Modeling and Simulation Workflow
Caption: Workflow for PK/PD modeling to predict efficacious dosing regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | PLOS Medicine [journals.plos.org]
- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Dosing Regimen and Protocols for (Rac)-ACT-451840 in Preclinical Animal Studies
Application Note: The following protocols and data provide a comprehensive overview of the dosing regimens for the antimalarial compound (Rac)-ACT-451840 in various animal models. These guidelines are intended for researchers, scientists, and professionals in drug development to facilitate the design and execution of preclinical efficacy, pharmacokinetic, and safety studies.
Efficacy Studies in Murine Malaria Models
This compound has demonstrated significant efficacy against both human and rodent malaria parasites in mouse models. The choice of dosing regimen is dependent on the parasite species and the experimental objective.
Table 1: Efficacy of ACT-451840 in Plasmodium falciparum Infected Mice
| Animal Model | Parasite Strain | Drug Formulation | Dosing Regimen | Efficacy Endpoint | Result |
| NODscidIL2Rγnull mice with human erythrocyte engraftment | P. falciparum PfNF54 | Suspension in corn oil | 3, 10, 30, or 100 mg/kg, oral gavage, once daily for 4 days | 90% Effective Dose (ED90) | 3.7 mg/kg[1][2][3][4] |
Table 2: Efficacy of ACT-451840 in Plasmodium berghei Infected Mice
| Animal Model | Parasite Strain | Drug Formulation | Dosing Regimen | Efficacy Endpoint | Result |
| Murine model | P. berghei | Solution/Suspension in corn oil | Single dose 24h post-infection | 90% Effective Dose (ED90) | 13 mg/kg[1][2][3][4] |
| Murine model | P. berghei | Solution/Suspension in corn oil | Triple dose: 24, 48, and 72h post-infection | Curative Dose | 300 mg/kg for 3 consecutive days resulted in cure[5] |
Pharmacokinetic Studies
Pharmacokinetic profiling of ACT-451840 has been conducted in healthy and infected mice to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 3: Pharmacokinetic Parameters of ACT-451840 in Mice
| Animal Model | Condition | Drug Formulation | Dosing Regimen | Key Findings |
| Healthy Mice | Non-infected | Solution in corn oil | Single oral gavage doses of 10, 100, and 300 mg/kg | Dose-proportional exposure.[1][4] |
| P. falciparum infected mice | Infected | Suspension in corn oil | Single oral gavage dose of 4.7 mg/kg | Characterization of PK parameters in the disease model.[1] |
Safety and Toxicology Studies
Preclinical safety evaluation is crucial for the development of any new therapeutic agent. NOAELs have been established in rodent and non-rodent species.
Table 4: No-Observed-Adverse-Effect-Level (NOAEL) for ACT-451840
| Animal Species | Dosing Duration | NOAEL |
| Rat | Not specified | 100 mg/kg/day |
| Dog | Not specified | 100 mg/kg/day |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in P. falciparum Murine Model
-
Animal Model: Utilize female NODscidIL2Rγnull mice engrafted with human erythrocytes.
-
Infection: Infect mice with the P. falciparum PfNF54 strain.[1]
-
Drug Formulation: Prepare a suspension of ACT-451840 in corn oil.[1]
-
Dosing:
-
Monitoring:
-
Measure parasitemia daily from blood samples using flow cytometry.[1]
-
Monitor animal health and body weight.
-
-
Endpoint: Calculate the ED90, the dose at which a 90% reduction in parasitemia is observed compared to the vehicle control group.[1]
Protocol 2: Pharmacokinetic Study in Healthy Mice
-
Animal Model: Use healthy mice (strain to be specified, e.g., CD-1).
-
Drug Formulation: Prepare a solution of ACT-451840 in corn oil.[1]
-
Dosing:
-
Administer single oral gavage doses of 10, 100, and 300 mg/kg.[1]
-
Divide mice into subgroups for serial blood sampling.
-
-
Blood Sampling:
-
Collect serial blood samples at specified time points (e.g., 0.5, 1, 2, 3, 4, 6, 8, and 24 hours post-dose) to create a composite pharmacokinetic profile.[1]
-
-
Analysis:
Visualizations
References
- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | PLOS Medicine [journals.plos.org]
- 5. chimia.ch [chimia.ch]
Synthesis of (Rac)-ACT-451840 for Research Applications: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of (Rac)-ACT-451840, a potent antimalarial agent, intended for research and development purposes. It includes detailed protocols for its chemical synthesis and for assessing its biological activity. Quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
This compound, chemically known as (±)-(S,E)-N-(4-(4-acetylpiperazin-1-yl)benzyl)-3-(4-(tert-butyl)phenyl)-N-(1-(4-(4-cyanobenzyl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl)acrylamide, is a promising antimalarial compound with demonstrated activity against various life cycle stages of Plasmodium falciparum and Plasmodium vivax. Its novel mode of action and efficacy against drug-resistant parasite strains make it a significant subject of study in the ongoing effort to combat malaria. This application note details a reproducible synthetic route to this compound and the protocols for its in vitro evaluation, providing a valuable resource for researchers in the field.
Data Presentation
In Vitro Antimalarial Activity of ACT-451840
| Parasite Strain | Assay Type | IC50 (nM)[1] | Notes |
| P. falciparum NF54 (drug-sensitive) | [³H]-hypoxanthine incorporation | 0.4 ± 0.0 | Standard laboratory strain. |
| P. falciparum K1 (chloroquine-resistant) | [³H]-hypoxanthine incorporation | Data not available | |
| P. vivax (clinical isolates) | [³H]-hypoxanthine incorporation | Data not available | |
| P. berghei | in vitro ex vivo assay | 13.5 | Murine malaria model. |
In Vivo Efficacy of ACT-451840
| Murine Model | 90% Effective Dose (ED90) (mg/kg)[1] |
| P. falciparum | 3.7 |
| P. berghei | 13 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their coupling to yield the final product. The general synthetic scheme is outlined below.
Diagram of the Synthesis Workflow for this compound
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Intermediate 1: (S)-2-amino-1-(4-benzylpiperazin-1-yl)-3-phenylpropan-1-one A detailed protocol for this specific intermediate is not readily available in the searched literature. However, a general approach involves the coupling of Boc-protected L-phenylalanine with benzylpiperazine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC), followed by deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
Step 2: Synthesis of Intermediate 2: 4-(4-Acetylpiperazin-1-yl)benzaldehyde To a solution of 4-fluorobenzaldehyde (5 g, 40.2 mmol) in N,N-dimethylformamide (130 mL), potassium carbonate (8.35 g, 60.4 mmol) and 1-acetylpiperazine (10.3 g, 80.5 mmol) are added. The reaction mixture is stirred at 130 °C for 16 hours.[2] After cooling, the mixture is worked up by extraction to yield the desired aldehyde.
Step 3: Synthesis of Intermediate 3: (E)-3-(4-(tert-butyl)phenyl)acrylic acid This intermediate can be synthesized via a Knoevenagel condensation between 4-(tert-butyl)benzaldehyde and malonic acid in the presence of a base such as pyridine (B92270) or piperidine.
Step 4: Final Assembly of this compound The final steps involve the coupling of Intermediate 1 with Intermediate 3 to form an amide bond, followed by a Michael addition reaction with an amine derived from Intermediate 2. The exact conditions for these final steps are proprietary and detailed in patent literature (WO 2011/083413). For research purposes, small-scale synthesis would require optimization of coupling reagents and reaction conditions.
In Vitro Antimalarial Activity Assay: [³H]-Hypoxanthine Incorporation Assay
This assay is a standard method to determine the susceptibility of P. falciparum to antimalarial drugs by measuring the inhibition of parasite growth.
Diagram of the [³H]-Hypoxanthine Incorporation Assay Workflow
Caption: Workflow for the [³H]-hypoxanthine incorporation assay.
Protocol:
-
Preparation of Drug Plates: Serially dilute this compound in an appropriate solvent (e.g., DMSO) and then in culture medium in a 96-well microtiter plate to achieve the desired final concentrations.
-
Parasite Culture: Culture P. falciparum (e.g., NF54 strain) in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Synchronize the parasite culture to the ring stage.
-
Assay Initiation: Add the synchronized parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to the drug-containing plates.
-
Incubation: Incubate the plates for 24 hours under the same culture conditions.
-
Radiolabeling: Add [³H]-hypoxanthine (e.g., 0.5 µCi/well) to each well.
-
Further Incubation: Continue to incubate the plates for an additional 24 to 48 hours.
-
Harvesting: Harvest the contents of each well onto glass-fiber filter mats using a cell harvester.
-
Measurement: Dry the filter mats and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the drug concentration that inhibits parasite growth by 50% (IC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The synthesis and evaluation of this compound are critical for advancing malaria research. The protocols and data presented herein provide a foundational framework for laboratories to produce this compound and assess its antimalarial properties. Further investigation into the specific stereoisomer's activity and the compound's mechanism of action will be crucial for its potential development as a next-generation antimalarial drug.
References
Application Notes and Protocols for (Rac)-ACT-451840: Solubility and Stability for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for evaluating the solubility and stability of the antimalarial candidate (Rac)-ACT-451840. Adherence to these guidelines will ensure the generation of reliable and reproducible data crucial for advancing preclinical and clinical development.
This compound is a potent antimalarial compound with a novel mechanism of action, demonstrating activity against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax.[1][2] Accurate characterization of its physicochemical properties, particularly solubility and stability, is fundamental for formulation development, interpretation of bioassay results, and pharmacokinetic studies.
Physicochemical Properties of ACT-451840
A summary of the available and expected physicochemical data for ACT-451840 is presented below. These tables are designed to be populated with experimental data generated using the protocols outlined in this document.
Solubility Data
The solubility of a compound is a critical determinant of its absorption and bioavailability. The following table summarizes known solubility data and provides a template for recording experimental results in various solvents.
| Solvent/Medium | Temperature (°C) | Solubility | Method | Reference/Notes |
| Dimethyl Sulfoxide (DMSO) | Ambient | 41.67 mg/mL | Not Specified | MedchemExpress |
| Simulated Intestinal Fluid (Fasted State) | Not Specified | 7 µg/mL | Not Specified | [3] |
| Simulated Intestinal Fluid (Fed State) | Not Specified | 79 µg/mL | Not Specified | [3] |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Ambient | Data to be determined | Kinetic & Thermodynamic | |
| Ethanol | Ambient | Data to be determined | Kinetic & Thermodynamic | |
| Methanol | Ambient | Data to be determined | Kinetic & Thermodynamic | |
| Acetonitrile | Ambient | Data to be determined | Kinetic & Thermodynamic | |
| Corn Oil | Ambient | Solution formulated | In vivo studies | [1] |
Stability Data
Understanding the chemical stability of this compound in various solvents and conditions is essential for ensuring the integrity of stock solutions and the accuracy of experimental results. The following table provides a template for recording stability data.
| Condition | Medium | Concentration | Temperature (°C) | Duration | % Remaining | Degradation Products |
| Long-term Storage | DMSO | 10 mM | -20 | 6 months | Data to be determined | Data to be determined |
| Long-term Storage | DMSO | 10 mM | -80 | 12 months | Data to be determined | Data to be determined |
| Freeze-Thaw Cycles (5x) | DMSO | 10 mM | -20 to RT | 5 cycles | Data to be determined | Data to be determined |
| Aqueous Stability | PBS pH 5.0 | 10 µM | 37 | 24 hours | Data to be determined | Data to be determined |
| Aqueous Stability | PBS pH 7.4 | 10 µM | 37 | 24 hours | Data to be determined | Data to be determined |
| Aqueous Stability | PBS pH 9.0 | 10 µM | 37 | 24 hours | Data to be determined | Data to be determined |
Experimental Protocols
The following protocols provide detailed methodologies for determining the solubility and stability of this compound.
Protocol for Kinetic Solubility Assessment
This high-throughput method is suitable for early-stage drug discovery to quickly assess the apparent solubility of a compound.
Objective: To determine the kinetic solubility of this compound in aqueous buffers.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)
-
96-well microtiter plates (polypropylene)
-
Plate shaker
-
Centrifuge with plate rotor
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate in triplicate.
-
Add 198 µL of the desired aqueous buffer to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours at 800 rpm.
-
Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitate.
-
Carefully transfer an aliquot of the supernatant to a new 96-well plate for analysis.
-
Analyze the concentration of the dissolved compound in the supernatant by a validated HPLC-UV or LC-MS/MS method.
-
Construct a calibration curve using known concentrations of this compound to quantify the solubility.
Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is considered its "true" solubility.
Objective: To determine the thermodynamic solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., PBS pH 7.4, water, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Syringe filters (0.22 µm)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg).
-
Add a known volume of the desired solvent (e.g., 1 mL).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved compound by a validated HPLC-UV or LC-MS/MS method.
-
Quantify the solubility using a calibration curve.
Protocol for Stability Assessment in DMSO
This protocol evaluates the stability of this compound in DMSO stock solutions under various storage conditions.
Objective: To assess the long-term and freeze-thaw stability of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous DMSO
-
Amber glass vials with screw caps
-
-20°C and -80°C freezers
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into multiple amber glass vials.
-
For long-term stability, store sets of vials at -20°C and -80°C.
-
For freeze-thaw stability, subject a set of vials to repeated cycles of freezing at -20°C for at least 12 hours and thawing at room temperature.
-
At designated time points (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 5 cycles for freeze-thaw), remove a vial from each condition.
-
Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS/MS method.
-
Calculate the percentage of the compound remaining relative to the initial concentration at time zero.
Protocol for Stability Assessment in Aqueous Buffers
This protocol assesses the stability of this compound in aqueous solutions at different pH values.
Objective: To evaluate the pH-dependent stability of this compound.
Materials:
-
10 mM this compound in DMSO
-
Aqueous buffers of different pH values (e.g., 1.2, 4.5, 6.8, 7.4)
-
Incubator at 37°C
-
Acetonitrile (ACN)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Dilute the 10 mM DMSO stock solution of this compound into each aqueous buffer to a final concentration of 10 µM.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quench the degradation by adding an equal volume of cold acetonitrile.
-
Analyze the remaining concentration of this compound by a validated HPLC-UV or LC-MS/MS method.
-
Calculate the percentage of the compound remaining at each time point and determine the degradation rate constant and half-life at each pH.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and conceptual pathways relevant to the study of this compound.
Caption: Experimental workflow for solubility and stability testing.
Caption: Conceptual pathway of this compound's action.
Caption: Data analysis workflow for stability studies.
References
- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Measuring Parasite Clearance Rates with (Rac)-ACT-451840
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-ACT-451840 is a novel antimalarial compound with potent activity against various life cycle stages of Plasmodium species, including both drug-sensitive and resistant strains of P. falciparum and P. vivax.[1][2] It exhibits a rapid onset of action and is active against all asexual blood stages of the parasite.[3] The proposed mechanism of action involves the inhibition of the P. falciparum multidrug resistance protein 1 (PfMDR1), a transporter on the membrane of the parasite's digestive vacuole.[1][4] These characteristics make ACT-451840 a promising candidate for further development, potentially as a component in combination therapies to combat emerging drug resistance.[5]
These application notes provide a summary of the available efficacy data for this compound and a detailed, generalized protocol for measuring parasite clearance rates, a critical pharmacodynamic parameter for evaluating the in vivo efficacy of antimalarial drugs. The protocol is based on established methodologies, such as those recommended by the World Wide Antimalarial Resistance Network (WWARN), and is intended to guide the design of clinical and preclinical studies involving ACT-451840 or other novel antimalarial compounds.
Data Presentation
The following tables summarize the key quantitative data on the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of ACT-451840 against Plasmodium falciparum
| Parameter | Strain/Isolate | Value | Reference |
| IC50 | NF54 (drug-sensitive) | 0.4 nM (± 0.0 nM SD) | [2] |
| 7G8 (chloroquine-resistant) | 0.3 nM | [1] | |
| Dd2 (chloroquine-resistant) | 0.7 nM | [1] | |
| Clinical Isolates (P. falciparum) | Median: 2.5 nM (Range: 0.9–9.0 nM) | [2] | |
| IC90 | NF54 (drug-sensitive) | 0.6 nM (± 0.0 nM SD) | [2] |
| IC99 | NF54 (drug-sensitive) | 1.2 nM (± 0.0 nM SD) | [2] |
| Gametocyte Activity (Male Gamete Formation IC50) | 5.89 nM (± 1.80 nM SD) | [2] | |
| Transmission Blocking (Oocyst Development IC50) | 30 nM (Range: 23–39 nM) | [2] |
Table 2: In Vivo Efficacy of ACT-451840 in Murine Models
| Parameter | Plasmodium Species | Mouse Model | Value | Reference |
| ED90 | P. falciparum | Humanized | 3.7 mg/kg (95% CI: 3.3–4.9 mg/kg) | [2] |
| ED90 | P. berghei | 13 mg/kg (95% CI: 11–16 mg/kg) | [2] |
Table 3: Clinical Pharmacodynamic Parameters of ACT-451840 in an Induced Blood Stage Malaria Study in Healthy Subjects (500 mg single dose)
| Parameter | Value | 95% Confidence Interval | Reference |
| Parasite Reduction Rate (weighted average) | 73.6 | 56.1, 96.5 | [1][6] |
| Parasite Clearance Half-life | 7.7 hours | 7.3, 8.3 hours | [1][6] |
Experimental Protocols
Protocol for Measuring Parasite Clearance Rate in a Clinical Setting
This protocol outlines a generalized procedure for determining the parasite clearance rate of this compound in patients with uncomplicated P. falciparum malaria. It is based on the principles recommended by the World Wide Antimalarial Resistance Network (WWARN).[2][6][7][8]
1. Study Design and Patient Population:
-
Study Design: A prospective, open-label, single-arm or comparative clinical trial.
-
Inclusion Criteria:
-
Patients aged [Specify age range, e.g., 2-65 years] with microscopically confirmed uncomplicated P. falciparum malaria.
-
Initial parasite density between [Specify range, e.g., 1,000 and 100,000] parasites/µL.
-
Informed consent from the patient or legal guardian.
-
-
Exclusion Criteria:
-
Signs of severe malaria.
-
Pregnancy or lactation.
-
Co-morbidities that may interfere with the study outcomes.
-
History of hypersensitivity to the study drug.
-
Treatment with another antimalarial within the last [Specify timeframe, e.g., 14 days].
-
2. Drug Administration:
-
This compound is administered orally at the specified dose and frequency.
-
The administration should be directly observed to ensure compliance.
-
Record the exact time of each dose administration.
3. Blood Sampling for Parasite Quantification:
-
Collect venous or capillary blood samples for parasite enumeration.
-
Sampling Schedule:
-
Record the exact time of each blood draw.
4. Parasite Quantification:
-
Prepare thick and thin blood smears from each blood sample.
-
Stain smears with Giemsa.
-
Microscopy:
-
Experienced microscopists should read the slides.
-
Calculate parasite density (parasites/µL) from the thick smear by counting the number of asexual parasites per a predetermined number of white blood cells (WBCs) (e.g., 200 WBCs) and assuming a standard WBC count (e.g., 8,000/µL), or by counting against a known volume of blood.
-
The thin smear is used for species confirmation and to count parasites against red blood cells (RBCs) at high parasitemia.
-
-
Quality Control: A second, independent microscopist should re-read a subset of the slides (e.g., 10%) to ensure accuracy and consistency.
5. Data Analysis and Parasite Clearance Rate Estimation:
-
Use the WWARN Parasite Clearance Estimator (PCE) tool for standardized analysis.[2][8]
-
Data Input: Enter the parasite density and the corresponding exact time of blood sampling for each patient into the PCE software.
-
PCE Analysis: The software will:
-
Plot the natural logarithm of the parasite density against time.
-
Identify a potential lag phase at the beginning of the treatment where the parasite count does not decline steadily.[2]
-
Fit a linear model to the log-linear phase of parasite decline.
-
Calculate the following parameters:
-
Parasite Clearance Half-life (t½): The time it takes for the parasite density to be reduced by half.
-
Slope of the log-linear decline: A measure of the rate of parasite clearance.
-
Parasite Reduction Ratio (PRR): The factor by which the parasite population is reduced in each asexual cycle.
-
-
Visualizations
Experimental Workflow for Measuring Parasite Clearance
Caption: Workflow for determining parasite clearance rates.
Proposed Mechanism of Action of this compound
Caption: Inhibition of PfMDR1 by this compound.
References
- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardizing the measurement of parasite clearance in falciparum malaria: the parasite clearance estimator — Africa Oxford initiative [afox.ox.ac.uk]
- 3. iddo.org [iddo.org]
- 4. ACT-451840 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Malaria parasite clearance from patients following artemisinin-based combination therapy in Côte d’Ivoire - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal sampling designs for estimation of Plasmodium falciparum clearance rates in patients treated with artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parasite Clearance Estimator (PCE) | Infectious Diseases Data Observatory [iddo.org]
Troubleshooting & Optimization
Optimizing (Rac)-ACT-451840 dosage for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing (Rac)-ACT-451840 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as ACT-451840, is a novel antimalarial compound with potent activity against various life cycle stages of Plasmodium falciparum and Plasmodium vivax[1][2][3][4][5]. It is effective against both drug-sensitive and resistant strains of P. falciparum. The proposed mechanism of action involves blocking the PfMDR1 (multidrug resistance protein 1) pump on the parasite's digestive vacuole membrane. It exhibits a rapid onset of action, similar to artemisinins, and targets all asexual blood stages of the parasite.
Q2: What are the recommended in vivo dosages for ACT-451840 in murine models?
A2: The effective dose of ACT-451840 in murine models is dependent on the Plasmodium species being studied. For P. falciparum, the 90% effective dose (ED90) is 3.7 mg/kg. For P. berghei, the ED90 is 13 mg/kg. In one study, a curative dose of 300 mg/kg administered orally for three consecutive days was reported in a P. berghei infected mouse model.
Q3: What is the pharmacokinetic profile of ACT-451840?
A3: In a first-in-humans study, ACT-451840 demonstrated a half-life of approximately 34 hours. A key finding was that co-administration with food significantly increased its exposure, with the peak drug concentration (Cmax) and the area under the plasma concentration-time curve (AUC) being approximately 13-fold higher under fed conditions compared to fasted conditions. The presence of circulating active metabolites has also been indicated by bioassay data.
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected efficacy in in vivo mouse studies.
-
Possible Cause 1: Improper drug formulation and administration.
-
Solution: ACT-451840 is lipophilic, with low aqueous solubility. Ensure the compound is properly formulated to maximize absorption. The method of oral administration should be consistent across all experimental animals.
-
-
Possible Cause 2: Administration in a fasted state.
-
Solution: Pharmacokinetic data from human studies show a significant increase in absorption when ACT-451840 is administered with food. While this is in humans, a similar effect may occur in mice. Consider administering the compound with a small amount of appropriate food to enhance and standardize absorption.
-
-
Possible Cause 3: Incorrect mouse model for the parasite species.
-
Solution: Ensure the use of an appropriate immunodeficient mouse strain (e.g., SCID) when studying human malaria parasites like P. falciparum to allow for proper parasite proliferation.
-
Issue 2: High variability in plasma concentrations of ACT-451840.
-
Possible Cause 1: Inconsistent feeding status of the animals.
-
Solution: As noted, food has a substantial impact on the absorption of ACT-451840. Standardize the feeding schedule of the animals relative to the time of drug administration to minimize variability in plasma concentrations.
-
-
Possible Cause 2: Presence of active metabolites.
-
Solution: Bioassays have suggested the presence of active metabolites that may contribute to the overall efficacy. When measuring drug levels, consider that liquid chromatography-tandem mass spectrometry (LC-MS/MS) may only quantify the parent compound, while a bioassay might reflect the total antimalarial activity.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of ACT-451840
| Parameter | Organism | Value | Reference(s) |
| IC50 | P. falciparum NF54 | 0.4 nM (SD: ± 0.0 nM) | |
| IC50 | P. falciparum G78 | 0.3 nM | |
| IC50 | P. falciparum Dd2 | 0.7 nM | |
| IC50 (Male Gamete Formation) | P. falciparum | 5.89 nM (SD: ± 1.80 nM) | |
| IC50 (Oocyst Development) | P. falciparum | 30 nM (Range: 23-39 nM) |
Table 2: In Vivo Efficacy of ACT-451840 in Murine Models
| Parameter | Organism | Dosage | Reference(s) |
| ED90 | P. falciparum | 3.7 mg/kg (95% CI: 3.3-4.9 mg/kg) | |
| ED90 | P. berghei | 13 mg/kg (95% CI: 11-16 mg/kg) | |
| Curative Dose | P. berghei | 300 mg/kg (oral, 3 days) |
Table 3: Pharmacokinetic Parameters of ACT-451840 in Humans (500 mg dose)
| Parameter | Condition | Value | Reference(s) |
| Cmax | Fasted | 11.9 ng/mL | |
| AUC (0-inf) | Fasted | 100.6 ng·h/mL | |
| Tmax | Fasted | 2.0 h | |
| T1/2 | Fasted | ~34 h | |
| Cmax | Fed | ~13-fold higher than fasted | |
| AUC | Fed | ~13-fold higher than fasted | |
| Tmax | Fed | 3.5 h |
Experimental Protocols & Visualizations
Experimental Protocol: In Vivo Efficacy Murine Model
A common experimental design for assessing the in vivo efficacy of ACT-451840 against P. falciparum involves the use of immunodeficient mice engrafted with human erythrocytes.
-
Animal Model: Severe combined immunodeficient (SCID) mice are used.
-
Infection: Mice are infected with P. falciparum parasites.
-
Treatment Initiation: Treatment with ACT-451840 or a vehicle control begins on day 3 post-infection.
-
Dosing Regimen: The compound is administered orally once daily for four consecutive days.
-
Monitoring: Parasitemia in the peripheral blood is monitored to determine the effect of the treatment.
-
Endpoint: The primary endpoint is the reduction in parasitemia, often expressed as the 90% effective dose (ED90).
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Approach
The determination of a human efficacious dose for ACT-451840 was guided by PK/PD modeling, which links drug exposure to its therapeutic effect.
-
In Vivo Efficacy Studies: Data on antimalarial activity and survival are collected from murine models at various doses.
-
Pharmacokinetic Studies: Key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and time above a threshold concentration are measured in the same models.
-
PK/PD Modeling: The efficacy data (PD) is mathematically related to the pharmacokinetic parameters (PK).
-
Prediction of Human Efficacious Exposure: The established PK/PD relationship is used to predict the drug exposure needed for efficacy in humans.
References
- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. researchgate.net [researchgate.net]
- 5. researchers.cdu.edu.au [researchers.cdu.edu.au]
Technical Support Center: Optimizing the Synthesis of (Rac)-ACT-451840
Welcome to the technical support center for the synthesis of (Rac)-ACT-451840. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the multi-step synthesis of this compound.
I. Synthetic Pathway Overview
The synthesis of this compound is a multi-step process involving several key transformations. Understanding the overall workflow is crucial for successful execution and troubleshooting.
Figure 1: Overall synthetic workflow for this compound.
II. Troubleshooting Guides
This section provides a detailed breakdown of potential issues, their causes, and recommended solutions for each key step in the synthesis.
Step 1: Amide Coupling of Boc-L-phenylalanine and 1-(4-cyanobenzyl)piperazine
Q1: The amide coupling reaction is slow or incomplete, resulting in a low yield of Intermediate 1.
| Potential Cause | Recommended Solution |
| Insufficient activation of the carboxylic acid. | Ensure that the coupling reagent, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), is fresh and has |
Addressing potential off-target effects of (Rac)-ACT-451840
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of the antimalarial compound (Rac)-ACT-451840.
Frequently Asked Questions (FAQs)
Q1: What are on-target and off-target effects of a compound like this compound?
A1:
-
On-target effects are the desired pharmacological activities resulting from the compound binding to its intended biological target. For this compound, the on-target effect is the potent inhibition of Plasmodium falciparum and Plasmodium vivax growth, which is responsible for its antimalarial activity.[1][2][3][4]
-
Off-target effects are unintended effects that occur when a compound interacts with other molecules or pathways in the cell that are not its primary target. These effects can sometimes be benign, but they can also lead to unexpected experimental results or adverse effects. While this compound has been reported to have a good safety profile and be well-tolerated in early studies, understanding potential off-target activities is crucial for comprehensive experimental design and data interpretation.[1]
Q2: What is the known mechanism of action for this compound?
A2: this compound belongs to a novel class of antimalarial compounds. It exerts its primary effect through a mechanism of action that is distinct from other registered antimalarials. This compound is highly effective against both sensitive and resistant strains of P. falciparum and targets all asexual blood stages of the parasite (rings, trophozoites, and schizonts).
Q3: Has the off-target profile of this compound been published?
A3: Based on publicly available information, detailed off-target screening data for this compound has not been extensively published. Preclinical and early clinical studies have indicated a good safety profile, suggesting a lack of significant adverse off-target effects at therapeutic concentrations. However, the absence of published comprehensive screening data means that researchers should remain vigilant for unexpected effects in their specific experimental systems.
Q4: What kind of unexpected results in my experiments could suggest off-target effects?
A4: Unexpected results that might indicate off-target effects include, but are not limited to:
-
Cellular phenotypes that are inconsistent with the known function of the primary target.
-
Changes in signaling pathways that are not directly linked to the intended mechanism of action.
-
Cytotoxicity in uninfected host cells at concentrations close to the effective dose against the parasite.
-
Discrepancies between in vitro and in vivo results that cannot be explained by pharmacokinetics or metabolism alone.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting experiments with this compound where off-target effects are suspected.
Issue 1: Unexpected Host Cell Cytotoxicity
-
Observation: You observe a decrease in the viability of your host cells (e.g., hepatocytes, erythrocytes) at concentrations of this compound that are effective against the parasite.
-
Troubleshooting Steps:
-
Confirm the Observation: Repeat the experiment with careful controls, including a vehicle-only control and a positive control for cytotoxicity.
-
Dose-Response Analysis: Perform a dose-response curve for both the antimalarial activity and the host cell cytotoxicity to determine the therapeutic index (Selectivity Index = Host Cell IC50 / Parasite IC50).
-
Consult Literature: Review published studies on this compound to see if similar effects have been reported. The first-in-human study reported good tolerability, which might suggest your observation is context-specific.
-
Consider Experimental System: Differences in cell lines or culture conditions can influence susceptibility to off-target effects.
-
Issue 2: Altered Signaling Pathways Unrelated to Malaria
-
Observation: You notice changes in a signaling pathway within the host cell that is not known to be modulated by the parasite or the on-target action of this compound.
-
Troubleshooting Steps:
-
Validate the Finding: Use an orthogonal method to confirm the change in the signaling pathway (e.g., if you see a change in protein phosphorylation by Western blot, try a kinase activity assay).
-
Use a Structurally Unrelated Control: If possible, use another antimalarial with a different mechanism of action to see if the effect is specific to this compound.
-
Hypothesize Potential Off-Targets: Use computational tools (e.g., pharmacophore modeling, target prediction software) to predict potential off-targets of this compound based on its chemical structure.
-
Directly Test Hypotheses: If a potential off-target is identified, you can test for direct interaction using techniques like cellular thermal shift assays (CETSA), enzymatic assays, or binding assays.
-
Data Presentation
Summarizing quantitative data in a structured format is crucial for assessing potential off-target effects. Below are tables summarizing the known on-target activity of this compound and a template for recording your own off-target investigation data.
Table 1: On-Target Antimalarial Activity of this compound
| Parameter | Organism/Strain | Value | Reference |
| In Vitro IC50 | P. falciparum NF54 | 0.4 nM (SD: ± 0.0 nM) | |
| In Vitro IC50 | Male Gamete Formation (P. falciparum) | 5.89 nM (SD: ± 1.80 nM) | |
| In Vitro IC50 | Oocyst Development (in mosquito) | 30 nM (range: 23–39 nM) | |
| In Vivo ED90 | P. falciparum (mouse model) | 3.7 mg/kg | |
| In Vivo ED90 | P. berghei (mouse model) | 13 mg/kg |
Table 2: Template for Off-Target Effect Investigation
| Assay Type | Target/Pathway | This compound Concentration | Observed Effect | Positive Control | Negative Control | Interpretation |
| Cytotoxicity Assay | e.g., HepG2 cells | 0.1 - 100 µM | % Viability | e.g., Doxorubicin | Vehicle | e.g., SI > 100 |
| Kinase Panel Screen | e.g., 96-kinase panel | 1 µM, 10 µM | % Inhibition | e.g., Staurosporine | Vehicle | e.g., No significant inhibition |
| Receptor Binding | e.g., hERG channel | 1 µM, 10 µM | % Displacement | e.g., Astemizole | Vehicle | e.g., Low affinity |
| Western Blot | e.g., p-ERK/ERK | 1 µM, 10 µM | Fold Change | e.g., EGF | Vehicle | e.g., No change |
Experimental Protocols
Protocol 1: Host Cell Cytotoxicity Assay using Resazurin (B115843)
-
Cell Plating: Seed host cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., doxorubicin) in culture medium. Add the compounds to the cells and incubate for 48-72 hours. Include a vehicle-only control.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v) and incubate for 2-4 hours at 37°C.
-
Fluorescence Reading: Measure the fluorescence of the resorufin (B1680543) product using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the protein of interest (e.g., phospho-Akt, total Akt) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein to the total protein.
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | PLOS Medicine [journals.plos.org]
- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | Medicines for Malaria Venture [mmv.org]
Technical Support Center: Enhancing the Potency of (Rac)-ACT-451840
Welcome to the technical support center for researchers working with (Rac)-ACT-451840 and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the potency of this promising antimalarial compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising antimalarial lead compound?
This compound is a potent, synthetic antimalarial compound identified through phenotypic screening of a phenylalanine-based compound library.[1][2] It exhibits sub-nanomolar activity against various strains of Plasmodium falciparum, including those resistant to current therapies.[3][4] Its novel mechanism of action and activity against multiple life-cycle stages of the parasite, including asexual and sexual stages, make it a valuable starting point for the development of new antimalarial drugs.[1][5]
Q2: What is the proposed mechanism of action for ACT-451840?
The precise mechanism of action of ACT-451840 is still under investigation, but it is believed to have a novel target in Plasmodium falciparum.[1] Resistance to ACT-451840 has been linked to mutations in the P. falciparum multidrug resistance protein 1 (PfMDR1), suggesting this transporter may be a target or involved in the drug's mode of action.[6]
Q3: What are the key structural features of ACT-451840 that are important for its activity?
The development of ACT-451840 involved the systematic modification of an initial phenylalanine-based screening hit. The structure-activity relationship (SAR) studies highlighted several key regions of the molecule that are crucial for its high potency. These include:
-
The Phenylalanine Core: The specific stereochemistry of the phenylalanine core is critical for activity.
-
The Piperazine (B1678402) Moiety: Modifications to the piperazine ring can significantly impact potency.
-
The Cinnamic Acid Moiety: The double bond in the cinnamic acid portion and substitutions on its phenyl ring are important for antimalarial activity.
Q4: Where can I find a synthesis scheme for ACT-451840?
A detailed synthesis scheme for ACT-451840 is provided in the supplementary information of the publication by Le Bihan et al. (2016) in PLOS Medicine. Specifically, it can be found in S1 Fig of the supplementary materials.[3][4][5]
Troubleshooting Guides
Issue 1: Loss of Potency in Newly Synthesized Analogs
Symptoms: Your novel analog of ACT-451840 shows significantly lower or no activity against P. falciparum in in-vitro assays compared to the parent compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Stereochemistry | The stereochemistry of the phenylalanine core is crucial for activity. Ensure that your synthetic route preserves the correct stereoisomer. The natural S-chirality of the amino acid is reported to be more active. |
| Modification of a Key Pharmacophore | Review the known SAR for ACT-451840. Modifications to the core phenylalanine, the piperazine ring, or the cinnamic acid moiety can lead to a significant drop in potency. Consider synthesizing analogs with more conservative changes in these regions. |
| Poor Solubility | The analog may be precipitating out of the assay medium. Check the solubility of your compound and consider using a suitable co-solvent if necessary. |
| Compound Degradation | The newly synthesized analog may be unstable under the assay conditions. Verify the stability of your compound using techniques like HPLC-MS over the time course of the assay. |
Issue 2: Difficulties in the Synthesis of ACT-451840 Analogs
Symptoms: You are encountering low yields, side reactions, or purification challenges during the synthesis of ACT-451840 analogs.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Amide Bond Formation | The coupling of the Boc-protected phenylalanine with benzylpiperazine can be challenging. Ensure you are using appropriate coupling reagents (e.g., TBTU, HATU) and optimizing the reaction conditions (temperature, solvent, and base). |
| Michael Addition Reactivity | The cinnamic acid moiety contains a Michael acceptor. This can lead to side reactions. Protect sensitive functional groups in your starting materials and consider the order of synthetic steps carefully. |
| Purification of Intermediates | The piperazine-containing intermediates can be basic and may be challenging to purify by standard silica (B1680970) gel chromatography. Consider using alternative purification techniques such as reverse-phase chromatography or ion-exchange chromatography. |
Quantitative Data
The following table summarizes the in-vitro potency of ACT-451840 against various P. falciparum strains.
| Compound | Strain | IC50 (nM) | Reference |
| ACT-451840 | NF54 (sensitive) | 0.4 | [3][4][5] |
| ACT-451840 | K1 (chloroquine-resistant) | 0.3 | [1] |
| Artesunate | NF54 (sensitive) | 3.7 | [3] |
| Chloroquine | NF54 (sensitive) | 11 | [3] |
Experimental Protocols
1. In-vitro Antimalarial Activity Assay ([³H]-Hypoxanthine Incorporation)
This protocol is a standard method for assessing the in-vitro antimalarial activity of compounds against P. falciparum.
Materials:
-
P. falciparum culture (e.g., NF54 strain)
-
Human red blood cells
-
RPMI 1640 medium supplemented with AlbuMAX
-
[³H]-hypoxanthine
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Cell harvester and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Add parasitized red blood cells (at approximately 0.5% parasitemia and 2.5% hematocrit) to each well of the 96-well plate.
-
Add the compound dilutions to the wells. Include positive (e.g., artesunate) and negative (vehicle) controls.
-
Incubate the plates for 48 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Add [³H]-hypoxanthine to each well and incubate for another 24 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporation of [³H]-hypoxanthine using a scintillation counter.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway: Potential Role of PfMDR1 in ACT-451840 Action
Caption: Putative mechanism of ACT-451840 action and resistance involving PfMDR1.
Experimental Workflow: Analog Synthesis and Potency Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | PLOS Medicine [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. pfmdr1 (Plasmodium falciparum multidrug drug resistance gene 1): a pivotal factor in malaria resistance to artemisinin combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in ACT-451840 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the antimalarial compound ACT-451840.
Frequently Asked Questions (FAQs)
Q1: What is ACT-451840 and what is its mechanism of action?
A1: ACT-451840 is a novel, potent antimalarial compound belonging to the phenylalanine-based series. It demonstrates significant activity against multiple life-cycle stages of Plasmodium falciparum, including asexual blood stages and gametocytes, as well as against P. vivax asexual stages.[1][2] While its precise molecular target is still under investigation, it is known to have a novel mechanism of action, distinct from existing antimalarial drugs.[3] It exhibits a rapid onset of action, similar to artemisinins.
Q2: What are the recommended solvent and storage conditions for ACT-451840?
A2: For in vitro assays, ACT-451840 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is important to use high-quality, anhydrous DMSO to ensure solubility and stability. For in vivo studies in murine models, ACT-451840 has been formulated in corn oil for oral administration.[4] Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Repeated freeze-thaw cycles should be avoided.
Q3: What are the expected IC50 values for ACT-451840 against P. falciparum?
A3: ACT-451840 is highly potent, with IC50 values typically in the low nanomolar range. However, the exact IC50 can vary depending on the parasite strain, assay conditions (e.g., serum vs. Albumax in the culture medium), and the specific protocol used. For example, a loss of activity has been observed in the presence of human serum compared to Albumax-containing media, likely due to protein binding.[5] Refer to the data tables below for specific reported values.
Q4: Is ACT-451840 active against drug-resistant parasite strains?
A4: Yes, ACT-451840 has demonstrated potent activity against a range of drug-resistant P. falciparum strains, including those resistant to chloroquine (B1663885) and artemisinin.[1][4]
Troubleshooting Guide
In Vitro Experiment Issues
Problem: High variability in IC50 values between experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Parasite Culture Health | Regularly monitor parasite morphology and growth rates. Ensure the use of high-quality reagents, including fresh red blood cells and serum or Albumax. Factors like oxygen tension, red blood cell concentration, and the frequency of media changes can significantly impact parasite health and drug susceptibility.[6][7] |
| Variation in Assay Conditions | Standardize all assay parameters, including initial parasitemia, hematocrit, incubation time, and plate layout. Even minor variations can lead to inconsistent results. |
| Compound Solubility and Stability | Prepare fresh dilutions of ACT-451840 from a recent stock for each experiment. Ensure the compound is fully dissolved in DMSO before adding to the culture medium. The final DMSO concentration in the assay should be kept constant and at a non-toxic level (typically ≤0.5%). |
| Serum vs. Albumax Usage | Be aware that the potency of ACT-451840 can differ between serum-containing and Albumax-containing media due to protein binding.[5] For consistency, use the same medium composition across all related experiments. |
Problem: No or low activity of ACT-451840 observed.
| Potential Cause | Recommended Solution |
| Incorrect Drug Concentration | Verify the concentration of your stock solution. Perform a new serial dilution and consider using a positive control compound with a known IC50 to validate the assay. |
| Degraded Compound | Use a fresh aliquot of ACT-451840 from a properly stored stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| High Parasite Density | An excessively high initial parasitemia can lead to a diminished apparent effect of the drug. Optimize the starting parasite density for your assay. |
In Vivo Experiment Issues
Problem: Inconsistent efficacy in mouse models.
| Potential Cause | Recommended Solution |
| Variable Drug Exposure | The absorption and bioavailability of ACT-451840 can be influenced by factors such as the formulation and the feeding state of the animals. Administration with food has been shown to significantly increase its absorption.[6] Standardize the formulation and administration protocol, including the timing relative to feeding. |
| Mouse Model Variability | The choice of mouse strain and the humanization protocol (for P. falciparum models) can impact the course of infection and drug efficacy. Ensure a consistent and well-characterized mouse model is used.[8] |
| Metabolism of ACT-451840 | ACT-451840 is metabolized, and there may be differences in metabolic rates between mouse strains and humans. Be aware that active metabolites may contribute to the overall efficacy. |
Data Presentation
Table 1: In Vitro Activity of ACT-451840 against P. falciparum
| Parasite Strain | Condition | IC50 (nM) | Reference |
| NF54 (sensitive) | - | 0.4 ± 0.0 | [4] |
| K1 (chloroquine-resistant) | Albumax media | 3.8 | [9] |
| Clinical Isolates (P. falciparum) | ex vivo | 2.5 (median) | [4] |
| Clinical Isolates (P. vivax) | ex vivo | 3.0 (median) | [4] |
| Gametocytes (male) | - | 5.89 ± 1.80 | [4] |
| Oocyst Development | - | 30 | [4] |
Table 2: Pharmacokinetic Parameters of ACT-451840 in Humans (500 mg single dose, fed state)
| Parameter | Value | Unit | Reference |
| Cmax (geometric mean) | 121.7 | ng/mL | [10] |
| AUC(0,∞) (geometric mean) | 1284.4 | ng*h/mL | [10] |
| Tmax (median) | 4 | h | [10] |
| t1/2 (geometric mean) | 36.4 | h | [10] |
Experimental Protocols
In Vitro Antimalarial Susceptibility Assay ([³H]-Hypoxanthine Incorporation)
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI-1640 medium supplemented with 10% human serum or 0.5% Albumax, 25 mM HEPES, and 25 mM NaHCO₃ at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Preparation: Prepare serial dilutions of ACT-451840 in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Assay Setup: In a 96-well plate, add 50 µL of the drug dilutions to wells in triplicate. Add 200 µL of parasite culture (1% parasitemia, 2.5% hematocrit) to each well. Include drug-free and parasite-free controls.
-
Incubation: Incubate the plate for 48 hours under the standard culture conditions.
-
Radiolabeling: Add 25 µL of [³H]-hypoxanthine (0.5 µCi/well) to each well and incubate for an additional 24 hours.
-
Harvesting and Measurement: Harvest the cells onto a glass-fiber filter plate, wash, and dry. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis of the dose-response curve.
In Vivo Efficacy Assessment in a P. falciparum Humanized Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-scid IL2Rγnull) engrafted with human red blood cells.
-
Infection: Infect the mice intravenously with P. falciparum parasites.
-
Drug Administration: Prepare a formulation of ACT-451840 in a suitable vehicle (e.g., corn oil). Administer the compound orally once daily for a defined period (e.g., 4 days), starting when parasitemia reaches a predetermined level (e.g., 1%).
-
Monitoring: Monitor parasitemia daily by collecting a small volume of blood from the tail vein and analyzing it by flow cytometry or Giemsa-stained blood smears.
-
Endpoint: The primary endpoint is the reduction in parasitemia over time. Curative efficacy can be assessed by the absence of recrudescence for a prolonged period after treatment cessation.
-
Data Analysis: Plot the mean parasitemia over time for each treatment group to visualize the drug's effect. Calculate parameters such as the parasite reduction ratio (PRR).
Visualizations
Caption: Putative signaling pathway of ACT-451840 in P. falciparum.
Caption: Experimental workflow for the in vitro antimalarial susceptibility assay.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. mmv.org [mmv.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. Factors affecting the in vitro culture of Plasmodium falciparum and Plasmodium knowlesi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of factors affecting the production of P. falciparum gametocytes in an Indian isolate - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of (Rac)-ACT-451840 in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the handling and stability assessment of (Rac)-ACT-451840 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is commonly recommended for novel small molecules due to its strong solubilizing power.[1] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce its solvating capacity and potentially lead to compound degradation.[1] For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5%, and ideally below 0.1%, to avoid cellular toxicity.[2][3]
Q2: What are the recommended storage conditions for a this compound stock solution?
A2: While specific stability data for this compound is not publicly available, general guidelines for small molecule stock solutions in DMSO are as follows:
-
Long-term storage: Store at -80°C for up to 6 months.[3]
-
Short-term storage: Store at -20°C for up to 1 month.[3]
-
Handling: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Protect solutions from light, especially if the compound structure suggests photosensitivity.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A3: This is a common issue known as "crashing out" or "salting out," which occurs when a compound is poorly soluble in the final aqueous environment.[1][4] Here are some solutions:
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. You can first make an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media or buffer.[4]
-
Gentle Mixing: Add the stock solution dropwise to the aqueous medium while gently vortexing or swirling to facilitate mixing.[4]
-
Lower Final Concentration: The final concentration of your compound may be exceeding its aqueous solubility limit. Try using a lower final concentration.[4]
-
Check DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells (typically ≤ 0.1%).[1]
Q4: How can I assess the stability of this compound in my specific experimental solution?
A4: A preliminary stability study can be conducted by incubating a solution of this compound in your buffer or media under various conditions (e.g., 4°C, room temperature, 37°C). Aliquots are then analyzed at different time points (e.g., 0, 2, 8, 24 hours) using an analytical method like HPLC or LC-MS.[5] A decrease in the parent compound's peak area over time indicates degradation.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | 1. Compound degradation in solution.[5]2. Inconsistent solution preparation or storage.[5]3. Repeated freeze-thaw cycles of the stock solution.[2] | 1. Perform a stability assessment in your experimental medium (see Protocol 1).2. Standardize protocols for solution preparation and prepare fresh solutions for each experiment.3. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[3] |
| Precipitate forms in the stock solution upon storage | 1. Poor solubility at the stored concentration.2. Compound degradation leading to an insoluble product.[5]3. Use of non-anhydrous DMSO.[1] | 1. Prepare a more dilute stock solution.2. Analyze the precipitate to determine its identity. Store at a lower temperature (-80°C).3. Use fresh, high-purity anhydrous DMSO.[1] |
| Loss of biological activity in a cell-based assay | 1. Degradation of the compound in the cell culture medium.2. Adsorption of the compound to plasticware.3. The compound may have poor cell permeability. | 1. Assess the stability of this compound in your specific culture medium at 37°C.2. Consider using low-binding microplates.3. Evaluate cell permeability through appropriate assays. |
| Appearance of new peaks in HPLC/LC-MS analysis over time | Compound degradation.[5] | 1. This indicates instability. Identify the degradation products to understand the degradation pathway (e.g., hydrolysis, oxidation).2. Adjust solution conditions to mitigate degradation (e.g., modify pH, add antioxidants, protect from light). |
Data Presentation: Stability of this compound in Solution (Hypothetical Data)
As public stability data for this compound is unavailable, the following table presents a template with hypothetical data to illustrate how stability results would be summarized. This data is for illustrative purposes only.
| Solvent System | Concentration | Temperature | Time Point | % Remaining (Hypothetical) | Observations |
| 100% DMSO | 10 mM | -80°C | 6 months | 99.5% | Solution remains clear. |
| 100% DMSO | 10 mM | -20°C | 1 month | 98.2% | Solution remains clear. |
| 100% DMSO | 10 mM | 4°C | 1 week | 91.0% | Slight yellowing of the solution. |
| 100% DMSO | 10 mM | 25°C (RT) | 24 hours | 85.3% | Appearance of minor degradation peaks in HPLC. |
| RPMI + 10% FBS (0.1% DMSO) | 1 µM | 37°C | 8 hours | 94.6% | No visible precipitation. |
| RPMI + 10% FBS (0.1% DMSO) | 1 µM | 37°C | 24 hours | 75.1% | Significant degradation observed. |
| PBS, pH 7.4 (0.1% DMSO) | 10 µM | 25°C (RT) | 24 hours | 96.8% | Solution remains clear. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in an Aqueous Buffer
This protocol outlines a general method for assessing the stability of this compound in a user-defined aqueous solution.
-
Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in high-purity, anhydrous DMSO.
-
Dilute this stock solution to a final working concentration (e.g., 10 µM) in the aqueous buffer of interest (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is low (e.g., <0.5%).
-
-
Incubation:
-
Aliquot the working solution into multiple sealed, light-protected vials for each condition to be tested.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time Points:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition for analysis.[5]
-
-
Sample Analysis:
-
Analyze the samples immediately by a stability-indicating HPLC-UV or LC-MS method.
-
The method should be able to separate the parent compound from any potential degradation products.
-
-
Data Analysis:
-
Quantify the peak area of the parent this compound compound at each time point.
-
Calculate the percentage of the compound remaining relative to the amount at time zero (t=0).
-
Plot the percentage of remaining compound versus time for each temperature condition to determine the degradation rate.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for assessing the stability of a compound in solution.
Logical Relationships
Caption: Troubleshooting decision tree for compound precipitation.
References
Optimizing PK/PD parameters for (Rac)-ACT-451840
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the pharmacokinetic/pharmacodynamic (PK/PD) parameters of (Rac)-ACT-451840.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a novel, potent antimalarial compound.[1][2][3] It was identified through a phenotypic screen and belongs to a series of phenylalanine-based compounds.[1][3] It has been investigated for its activity against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax.[4][5][6]
Q2: What is the proposed mechanism of action of this compound?
The precise mechanism of action is still under investigation, but it is considered novel.[1][2][3][7] The proposed mechanism involves the blocking of the MDR1 pump on the parasitophorous digestive vacuole membrane.[8]
Q3: What is the spectrum of activity of this compound?
ACT-451840 demonstrates a broad spectrum of activity. It is a potent inhibitor of both multidrug-resistant and sensitive P. falciparum asexual blood-stage parasites, with IC50 values in the sub-nanomolar range.[8] It is also active against artemisinin-resistant strains.[4][9] Furthermore, it exhibits activity against both asexual and sexual stages of P. falciparum and asexual stages of P. vivax.[4][5][6] The compound also shows gametocidal activity, preventing male gamete formation and blocking oocyst development in mosquitoes.[4][5][9]
Q4: What are the key properties of ACT-451840?
Key properties of ACT-451840 include its rapid onset of action, similar to artemisinins, and its activity against all asexual blood stage forms.[4][9] It has a high parasite reduction rate (PRR) of over 4 logs per parasite cycle.[4][9] Preclinical studies have shown it to have a good safety profile.[8]
Troubleshooting Guide
Q1: We are observing high variability in our in vitro IC50 results for ACT-451840. What could be the cause?
High variability in IC50 values can arise from several factors:
-
Assay Conditions: The presence of serum components can significantly impact the apparent potency of the compound. It is recommended to maintain consistent serum concentrations (e.g., 50% human serum) in your assays to obtain more physiologically relevant and reproducible results.[10]
-
Parasite Stage: ACT-451840 is active against all asexual blood stages. However, slight variations in the predominant parasite stage at the initiation of the assay could contribute to variability. Ensure synchronized parasite cultures for more consistent results.
-
Compound Solubility: Ensure complete solubilization of ACT-451840 in your chosen solvent (e.g., DMSO) and appropriate dilution in the culture medium to avoid precipitation, which would lead to inaccurate concentrations.
Q2: Our in vivo efficacy studies in a murine model are not showing the expected cure rates. What should we consider?
Several factors can influence the outcome of in vivo studies:
-
Pharmacokinetics: The formulation and route of administration can significantly affect the bioavailability of ACT-451840. In preclinical studies, it was formulated as a solution in corn oil and administered via oral gavage.[4] Consider optimizing the formulation to improve exposure.
-
Mouse Model: The efficacy of ACT-451840 can differ between P. berghei and P. falciparum murine models. The reported ED90 was 13 mg/kg against P. berghei and 3.7 mg/kg against P. falciparum in an SCID mouse model.[4][5][9] Ensure the chosen model is appropriate for your research question.
-
Dosing Regimen: A single dose may not be sufficient to achieve a cure. In the P. berghei infected mouse model, a cure was achieved with oral doses of 300 mg/kg administered for three consecutive days.[2] PK/PD modeling suggests that sustained concentrations are crucial for maximal effect.[8][11]
Q3: We are planning a PK/PD modeling study. What are the key parameters to consider for ACT-451840?
Based on published studies, a two-compartment PK/PD model with a steep concentration-kill effect has been successfully used to describe the antimalarial activity of ACT-451840.[8][11] Key parameters to estimate include:
-
Pharmacokinetic parameters: AUC(0,∞), Cmax, tmax, and t1/2.
-
Pharmacodynamic parameters: Initial parasite count (P0) and parasite reduction rate. The model predicts that a sustained concentration of 10-15 ng/mL achieves the maximum effect.[11]
Data Presentation
Table 1: In Vitro Efficacy of ACT-451840 against P. falciparum
| Strain | IC50 (nM) | IC90 (nM) | IC99 (nM) | Assay Method |
| NF54 (drug-sensitive) | 0.4 ± 0.0 | 0.6 ± 0.0 | 1.2 ± 0.0 | [3H]-hypoxanthine incorporation[4] |
| 7G8 | 0.3 | - | - | Not specified[8] |
| Dd2 | 0.7 | - | - | Not specified[8] |
Table 2: Human Pharmacokinetic Parameters of ACT-451840 (Single 500 mg dose)
| Parameter | Geometric Mean (95% CI) | Median (Range) |
| Based on drug concentration | ||
| AUC(0,∞) (ng·h/mL) | 1284.4 (919.6, 1794.1) | - |
| Cmax (ng/mL) | 121.7 (90.6, 163.5) | - |
| tmax (h) | - | 4 (3-6) |
| t1/2 (h) | 36.4 (30.2–43.9) | - |
| Based on bioassay | ||
| AUC(0,∞) (ng·h/mL) | 6081.5 (4040.1–9590.9) | - |
| Cmax (ng/mL) | 547.0 (390.7–792.7) | - |
| tmax (h) | - | 4 (4-8) |
Data from a study in healthy subjects.[8]
Table 3: In Vivo Efficacy of ACT-451840 in Murine Models
| Murine Model | ED90 (mg/kg) (95% CI) |
| P. falciparum (SCID mice) | 3.7 (3.3–4.9)[4][5][9] |
| P. berghei | 13 (11–16)[4][5][9] |
Experimental Protocols
In Vitro Antimalarial Activity Assay ([3H]-hypoxanthine incorporation)
This protocol is based on the methodology used for determining the in vitro activity of ACT-451840 against P. falciparum.[4]
-
Parasite Culture: Culture P. falciparum (e.g., NF54 strain) in vitro according to standard methods.
-
Compound Preparation: Prepare stock solutions of ACT-451840 in a suitable solvent (e.g., DMSO). Create serial dilutions of the compound.
-
Assay Plate Preparation: In a 96-well microplate, add the serially diluted compound.
-
Parasite Addition: Add asynchronous parasite cultures to the wells at a defined parasitemia and hematocrit.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
[3H]-hypoxanthine Addition: Add [3H]-hypoxanthine to each well and incubate for an additional period to allow for incorporation by viable parasites.
-
Harvesting and Measurement: Harvest the parasites, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.
In Vivo Efficacy Study in a Murine Model
This is a generalized protocol based on the description of in vivo studies with ACT-451840.[2][4]
-
Animal Model: Use an appropriate mouse model, such as female NMRI mice for P. berghei infection or SCID mice for P. falciparum infection.
-
Infection: Infect the mice with the respective Plasmodium species.
-
Compound Formulation and Administration: Formulate ACT-451840 in a suitable vehicle (e.g., corn oil).[4] Administer the compound orally via gavage at the desired doses and regimen.
-
Monitoring: Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears. Also, monitor the overall health and survival of the animals.
-
Pharmacokinetic Sampling: At specified time points, collect blood samples to determine the plasma concentrations of ACT-451840 using LC-MS/MS.[4]
-
Data Analysis: Determine the efficacy of the compound by assessing the reduction in parasitemia and the cure rate. Calculate the effective dose (e.g., ED90) from the dose-response relationship.
Visualizations
Caption: Workflow for in vitro antimalarial activity assessment.
Caption: Workflow for in vivo efficacy testing in a murine model.
Caption: Proposed mechanism of action of this compound.
References
- 1. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action. [folia.unifr.ch]
- 2. Our Exciting Journey to ACT-451840 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | Medicines for Malaria Venture [mmv.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic/pharmacodynamic modelling of the antimalarial effect of Actelion‐451840 in an induced blood stage malaria study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chimia.ch [chimia.ch]
- 11. Pharmacokinetic/pharmacodynamic modelling of the antimalarial effect of Actelion-451840 in an induced blood stage malaria study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ACT-451840 Animal Model Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ACT-451840 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is ACT-451840 and what is its mechanism of action?
A1: ACT-451840 is a novel antimalarial drug candidate with potent activity against multiple species of Plasmodium, including drug-resistant strains.[1][2] It belongs to a series of phenylalanine-based compounds and exhibits a novel, yet not fully elucidated, mechanism of action.[3] ACT-451840 is a potent inhibitor of both multidrug-resistant and sensitive P. falciparum asexual blood-stage parasites.[4] It targets all asexual blood stages of the parasite (rings, trophozoites, and schizonts) and has a rapid onset of action.[2] There is in vitro evidence suggesting its activity may be mediated by blocking a parasite-digestive vacuole membrane-resident transporter called PfMDR1.[4]
Q2: What are the reported effective doses of ACT-451840 in murine models?
A2: The effective dose of ACT-451840 has been determined in different murine models. In a P. falciparum SCID mouse model, the 90% effective dose (ED90) was 3.7 mg/kg.[5] In a P. berghei-infected mouse model, the ED90 was 13 mg/kg.[5][6] Curative effects in the P. berghei model were observed at oral doses of 300 mg/kg administered for three consecutive days.[7]
Q3: What is the recommended route of administration for ACT-451840 in animal models?
A3: Based on preclinical studies, oral administration (gavage) is the most commonly reported and effective route for ACT-451840 in murine models.[8][9]
Q4: Does food intake affect the pharmacokinetics of ACT-451840?
A4: Yes, food has a significant impact on the absorption of ACT-451840. In human studies, administration with food increased the exposure to the drug by approximately 13- to 14-fold compared to the fasted state.[4][10] While specific data for animal models is not detailed in the provided results, this suggests that consistency in feeding schedules is crucial for reproducible results in animal studies.
Troubleshooting Guide
Issue 1: Poor or inconsistent drug exposure in animal subjects.
-
Question: My results show high variability in plasma concentrations of ACT-451840 between animals in the same cohort. What could be the cause?
-
Answer:
-
Improper Formulation: ACT-451840 may not be fully dissolved or uniformly suspended in the vehicle. Ensure the formulation is prepared fresh and mixed thoroughly before each administration. One suggested protocol for preparing a solution for oral administration involves dissolving ACT-451840 in corn oil.[8] Another option for creating a suspension is to use a vehicle of 10% DMSO and 90% corn oil.[9] For a clear solution, a mix of DMSO, PEG300, Tween-80, and saline can be used.[9]
-
Inconsistent Administration Technique: Ensure consistent oral gavage technique to deliver the full intended dose to the stomach. Improper technique can lead to reflux or administration into the lungs.
-
Food Effect: As mentioned in the FAQ, food significantly increases the absorption of ACT-451840.[4][10] Ensure that all animals have the same access to food and that the timing of dosing relative to feeding is consistent across all experimental groups.
-
Issue 2: Difficulty in dissolving ACT-451840 for formulation.
-
Question: I am having trouble dissolving ACT-451840 in my chosen vehicle. What are the recommended solvents?
-
Answer:
-
For in vitro studies, DMSO is a suitable solvent.[9] For animal studies, creating a stock solution in DMSO and then diluting it into a vehicle like corn oil or a mixture containing PEG300 and Tween-80 is a common practice.[9] Warming and sonication may aid in the dissolution process in DMSO.[9] It is important to use newly opened DMSO as it can be hygroscopic, which can affect solubility.[9]
-
Issue 3: Unexpected adverse effects or toxicity in animal subjects.
-
Question: I am observing adverse effects in my animals that were not expected based on the literature. What should I consider?
-
Answer:
-
Vehicle Toxicity: The vehicle itself could be causing the adverse effects. Ensure that a vehicle-only control group is included in your study to rule out this possibility.
-
Dose Miscalculation: Double-check all dose calculations, including body weight measurements and concentration of the dosing solution.
-
Compound Stability: Ensure that ACT-451840 is stable in your chosen formulation for the duration of your experiment. Degradation products could have unexpected toxicities. Stock solutions should be stored at -80°C for up to 6 months.[9]
-
Data Presentation
Table 1: In Vivo Efficacy of ACT-451840 in Murine Models
| Animal Model | Parasite Species | Efficacy Endpoint | Dose | Route of Administration | Reference |
| SCID Mice | Plasmodium falciparum | ED90 | 3.7 mg/kg | Oral | [5] |
| NMRI Mice | Plasmodium berghei | ED90 | 13 mg/kg | Oral | [5][6] |
| NMRI Mice | Plasmodium berghei | Curative | 300 mg/kg (3 days) | Oral | [7] |
Table 2: Pharmacokinetic Parameters of ACT-451840 in Healthy Mice (100 mg/kg, oral)
| Parameter | Value | Unit | Reference |
| Cmax | 1.8 | µg/mL | [5] |
| Tmax | 4 | h | [5] |
| AUC(0-24h) | 26 | µg*h/mL | [5] |
| t1/2 | 6.5 | h | [5] |
Experimental Protocols
Protocol 1: Oral Administration of ACT-451840 in a Murine Model
-
Animal Model: Female NMRI mice are commonly used for P. berghei infection models.[8][11]
-
Formulation Preparation:
-
Prepare a stock solution of ACT-451840 in DMSO.
-
For oral gavage, a common vehicle is corn oil.[8] A suspension can be prepared by adding the DMSO stock to corn oil.[9]
-
Ensure the final concentration of DMSO is low to avoid toxicity.
-
The formulation should be prepared fresh daily and mixed thoroughly before each use.
-
-
Dosing:
-
Administer the formulation via oral gavage using an appropriately sized feeding needle.
-
The volume administered should be based on the individual animal's body weight.
-
For efficacy studies, dosing can be initiated 24 hours post-infection for a single-dose regimen, or at 24, 48, and 72 hours post-infection for a triple-dose regimen.[8]
-
-
Sample Collection for Pharmacokinetic Analysis:
-
Blood samples can be collected at various time points post-dosing (e.g., 0.5, 1, 2, 3, 4, 6, 8, and 24 hours).[8]
-
Composite pharmacokinetic profiles can be generated from a small number of animals per time point to minimize blood loss from individual animals.[8]
-
Plasma is separated and stored at -80°C until analysis by LC-MS/MS.[8]
-
Visualizations
Caption: Experimental workflow for in vivo efficacy and pharmacokinetic studies of ACT-451840.
Caption: Hypothesized mechanism of action of ACT-451840 targeting the PfMDR1 transporter.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic/pharmacodynamic modelling of the antimalarial effect of Actelion‐451840 in an induced blood stage malaria study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. First-in-humans study of the safety, tolerability, and pharmacokinetics of ACT-451840, a new chemical entity with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: (Rac)-ACT-451840 Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of (Rac)-ACT-451840 in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the established No-Observed-Adverse-Effect Level (NOAEL) for ACT-451840 in preclinical studies?
A1: In preclinical general oral toxicity studies of up to 4 weeks, the no-observed-adverse-effect level (NOAEL) for ACT-451840 was established at 100 mg/kg/day in both rats and dogs.[1]
Q2: What were the primary toxicities observed at doses exceeding the NOAEL?
A2: The main dose-limiting toxicities observed above the 100 mg/kg/day NOAEL were reduced body weight gain, as well as some findings in clinical chemistry and histology.[1]
Q3: Were any effects on vital organ systems observed in safety pharmacology studies?
A3: No, in safety pharmacology studies, ACT-451840 did not show any effects on the central nervous and respiratory systems in rats at doses up to 1,000 mg/kg, nor on cardiovascular parameters in dogs at doses up to 500 mg/kg.[1][2]
Q4: Is there any evidence of genotoxicity for ACT-451840?
A4: ACT-451840 was found to be not genotoxic in a battery of tests, including an in vitro reverse mutation test, an in vitro chromosome aberration study, and an in vivo micronucleus test.[2]
Q5: Does food intake affect the exposure to ACT-451840?
A5: Yes, a first-in-humans study demonstrated that food significantly increases the exposure to ACT-451840. The peak drug concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were approximately 13-fold higher under fed conditions compared to fasted conditions. While this was a clinical study, it is a critical consideration for interpreting preclinical toxicology and efficacy data.
Q6: What is the known mechanism of action of ACT-451840?
A6: ACT-451840 has a novel mechanism of action and belongs to a chemical class of phenylalanine-based compounds. It is a potent antimalarial agent with activity against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high toxicity or mortality at doses previously considered safe. | Formulation Issues: Inconsistent suspension or solution of ACT-451840 could lead to inadvertent high dosing. Vehicle Effects: The vehicle used for formulation (e.g., corn oil) may have its own toxicity profile or may affect the absorption of the compound. Dietary Changes: Since food significantly impacts absorption, any changes in the diet or feeding schedule of the animals could alter the compound's bioavailability and toxicity. | - Ensure the formulation protocol is followed precisely and that the compound is homogeneously suspended or dissolved before each administration. - Run a vehicle-only control group to assess any background toxicity. - Standardize feeding schedules and diet composition throughout the study. Consider the fed/fasted state of the animals during dosing. |
| Reduced body weight gain in treated animals, even at doses around the NOAEL. | Pharmacological Effect: This was an observed dose-limiting toxicity in preclinical studies. Palatability of Dosed Feed/Vehicle: Animals may reduce their food intake if the formulation is unpalatable. | - Monitor food consumption to differentiate between reduced appetite and a systemic toxic effect. - If using dosed feed, consider including a pair-fed control group to account for the effects of reduced food intake alone. - Ensure the chosen vehicle and formulation are as palatable as possible. |
| Inconsistent efficacy results in in vivo malaria models. | Pharmacokinetic Variability: As food intake dramatically affects absorption, variability in when and how much animals eat can lead to inconsistent plasma concentrations of ACT-451840. Metabolism: The presence of active metabolites has been suggested by ex vivo bioassays showing higher antimalarial activity than what would be expected from the parent compound concentration alone. Variability in metabolism between animals could affect efficacy. | - Standardize the feeding schedule relative to the time of dosing to minimize pharmacokinetic variability. - Collect satellite pharmacokinetic samples to correlate exposure with efficacy in individual animals or groups. - When analyzing plasma concentrations, consider that active metabolites may contribute to the overall efficacy. |
| Precipitation of the compound in the formulation. | Solubility Limits: ACT-451840 may have limited solubility in certain vehicles. | - Assess the solubility of ACT-451840 in the chosen vehicle at the target concentration. - If solubility is an issue, consider alternative formulation strategies, such as creating a micronized suspension or using a different vehicle system. However, any change in formulation will require re-evaluation of its pharmacokinetic profile. |
Data Presentation
Table 1: In Vitro Activity of ACT-451840 against P. falciparum
| Strain | IC50 (nM) | IC90 (nM) | IC99 (nM) | Notes |
| NF54 (drug-sensitive) | 0.4 (± 0.0) | 0.6 (± 0.0) | 1.2 (± 0.0) | Mean of at least 3 experiments. |
| Drug-resistant isolates | Low nanomolar range | - | - | Showed similar activity to the sensitive strain. |
Table 2: In Vivo Efficacy of ACT-451840 in Murine Malaria Models
| Model | Parameter | Value | 95% Confidence Interval |
| P. falciparum (in mice) | ED90 | 3.7 mg/kg | 3.3–4.9 mg/kg |
| P. berghei (in mice) | ED90 | 13 mg/kg | 11–16 mg/kg |
Table 3: Preclinical Safety and Tolerability of ACT-451840
| Species | Study Duration | NOAEL | Observed Adverse Effects Above NOAEL |
| Rat | Up to 4 weeks | 100 mg/kg/day | Reduced body weight gain, clinical chemistry and histology findings. |
| Dog | Up to 4 weeks | 100 mg/kg/day | Reduced body weight gain, clinical chemistry and histology findings. |
Experimental Protocols
Protocol 1: Oral Formulation and Administration in Mice
This protocol is based on the methods used in the preclinical evaluation of ACT-451840.
1. Materials:
- ACT-451840 powder
- Corn oil (vehicle)
- Homogenizer or sonicator
- Analytical balance
- Oral gavage needles (appropriate size for mice)
- Syringes
2. Procedure:
- Calculate the required amount of ACT-451840 and corn oil based on the desired dose concentration (e.g., mg/mL) and the total volume needed for the study group. The dosing volume for mice is typically 10 mL/kg.
- Accurately weigh the ACT-451840 powder.
- Gradually add the corn oil to the powder while mixing.
- Use a homogenizer or sonicator to create a uniform solution or suspension. Visually inspect for any undissolved particles.
- Prepare the formulation fresh daily, if stability is not confirmed.
- Before each administration, vortex the formulation to ensure homogeneity, especially if it is a suspension.
- Administer the formulation to the mice via oral gavage using a proper technique to avoid injury.
- Record the exact time of dosing and the volume administered.
Protocol 2: Assessment of In Vivo Efficacy against P. berghei
This protocol is a modified version of the methods described for ACT-451840 preclinical studies.
1. Animals and Infection:
- Use female NMRI mice (or another appropriate strain).
- Infect mice intravenously with a GFP-transfected P. berghei ANKA strain.
2. Dosing Regimen:
- Prepare ACT-451840 in corn oil as described in Protocol 1.
- For a single-dose regimen, administer the compound 24 hours after infection.
- For a triple-dose regimen, administer the compound at 24, 48, and 72 hours after infection.
- Include a vehicle control group and a positive control group (e.g., with a standard antimalarial drug).
3. Monitoring Parasitemia:
- Collect a small amount of blood from the tail vein at specified time points post-treatment.
- Dilute the blood in a suitable buffer (e.g., PBS with EDTA).
- Determine the percentage of infected red blood cells (parasitemia) using flow cytometry, detecting the GFP-expressing parasites.
4. Data Analysis:
- Calculate the mean parasitemia for each treatment group at each time point.
- Determine the percent inhibition of parasite growth compared to the vehicle control group.
- Calculate the effective dose (e.g., ED50, ED90) by fitting the dose-response data to a suitable model.
Visualizations
Caption: Workflow for in vivo efficacy testing of ACT-451840.
Caption: Logic diagram for troubleshooting unexpected toxicity.
References
Validation & Comparative
A Comparative Analysis of (Rac)-ACT-451840 and Artemisinin Efficacy in Malaria Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimalarial candidates (Rac)-ACT-451840 and the established artemisinin (B1665778) class of drugs. The following sections detail their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used to derive these findings.
This compound is a novel synthetic compound that has demonstrated potent antimalarial activity, positioning it as a potential alternative or partner to current therapies. Artemisinin and its derivatives remain the cornerstone of first-line malaria treatment in the form of Artemisinin-based Combination Therapies (ACTs). However, the emergence of artemisinin resistance necessitates the development of new drugs with different mechanisms of action.
Mechanism of Action
Artemisinin: The antimalarial activity of artemisinin is dependent on its endoperoxide bridge. Inside the malaria parasite, particularly within infected red blood cells, the degradation of host hemoglobin releases heme. The iron (Fe²⁺) in heme is thought to catalyze the cleavage of artemisinin's endoperoxide bridge. This process generates a cascade of reactive oxygen species (ROS) and carbon-centered radicals. These highly reactive molecules are believed to damage a wide range of parasite proteins and other biomolecules, leading to parasite death. This multi-target, or "promiscuous," mechanism of action contributes to its rapid parasite-killing effects.
This compound: In contrast, this compound possesses a novel mechanism of action that is not yet fully elucidated but is distinct from that of peroxide-containing compounds like artemisinin. This is a significant advantage as it suggests that there would be no cross-resistance with artemisinin-resistant parasite strains. While the specific molecular target is still under investigation, its unique mode of action makes it a valuable candidate for combating drug-resistant malaria.
In Vitro Efficacy
The in vitro activity of both compounds has been assessed against various strains of Plasmodium falciparum, including those sensitive and resistant to other antimalarials. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound | P. falciparum Strain | IC50 (nM) | Reference Compound | IC50 (nM) |
| This compound | NF54 (sensitive) | 0.4 ± 0.0 | Artesunate | 3.7 ± 0.5 |
| K1 (chloroquine-resistant) | 0.3 | Chloroquine | 11 ± 2.1 | |
| W2 (chloroquine-resistant) | 0.8 | Pyrimethamine | 18 ± 0.8 | |
| Dd2 (multidrug-resistant) | 0.5 | - | - | |
| K13 C580Y (artemisinin-resistant) | No cross-resistance observed | - | - | |
| Artemisinin | Various | 0.5 - ≥200 µM (cell-line dependent) | - | - |
| Artesunate | NF54 (sensitive) | 3.7 ± 0.5 | - | - |
(Data for ACT-451840 sourced from preclinical characterization studies.[1][2][3])
In Vivo Efficacy
In vivo studies in murine models provide crucial information on the efficacy of antimalarial compounds in a biological system. Key parameters include the 90% effective dose (ED90) and measures of parasite clearance.
| Compound | Animal Model | Key Efficacy Metric | Value |
| This compound | P. falciparum humanized mouse model | ED90 (oral, 4-day regimen) | 3.7 mg/kg |
| P. berghei mouse model | ED90 (oral, 3-day regimen) | 13 mg/kg | |
| In vitro Parasite Reduction Ratio (PRR) | PRR per 48h cycle | >10,000 (>4 log) | |
| Artemisinin/Artesunate | Human clinical studies (artemisinin-sensitive) | Parasite Clearance Half-life | 1.8 to 3.0 hours |
| Human clinical studies (artemisinin-resistant) | Parasite Clearance Half-life | >5 hours |
(Data for ACT-451840 sourced from preclinical characterization studies.[1][2] Data for Artemisinin/Artesunate sourced from clinical data meta-analyses.)
References
A Comparative Analysis of (Rac)-ACT-451840 and Chloroquine for Malaria Treatment
A deep dive into the preclinical and clinical data of a novel antimalarial compound versus a long-standing therapy.
In the ongoing battle against malaria, the emergence of drug-resistant parasite strains necessitates the development of new therapeutic agents. This guide provides a detailed comparative analysis of (Rac)-ACT-451840, a novel antimalarial compound, and chloroquine (B1663885), a historically significant but increasingly compromised treatment. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to inform future research and development efforts.
Efficacy and Potency: A Head-to-Head Comparison
This compound has demonstrated potent activity against multiple life cycle stages of Plasmodium falciparum, including asexual and sexual stages, as well as against Plasmodium vivax.[1] In vitro studies have shown ACT-451840 to have a 50% inhibition concentration (IC50) of 0.4 nM against the drug-sensitive NF54 strain of P. falciparum.[1][2] Notably, it retains its potency against chloroquine-resistant strains, with an IC50 of 0.3 nM against the K1 strain.
Chloroquine, while historically effective, has seen its utility diminish due to widespread resistance. Its in vitro efficacy varies significantly depending on the parasite strain. For chloroquine-sensitive strains, the IC50 can be in the low nanomolar range, but for resistant strains, it can be significantly higher.[3]
Table 1: In Vitro Efficacy against P. falciparum
| Compound | Strain | IC50 (nM) |
| This compound | NF54 (sensitive) | 0.4[1][2] |
| K1 (resistant) | 0.3[4] | |
| Chloroquine | NF54 (sensitive) | ~10.3 |
| Smith (resistant) | ~156 |
In vivo studies in murine models have further highlighted the potential of ACT-451840. In a P. falciparum mouse model, ACT-451840 achieved a 90% effective dose (ED90) of 3.7 mg/kg.[1][5][6] For comparison, the ED90 of chloroquine in a similar model was reported to be 4.9 mg/kg.[5]
Table 2: In Vivo Efficacy in Murine Models
| Compound | Parasite Model | Efficacy Metric | Dose (mg/kg) |
| This compound | P. falciparum | ED90 | 3.7[1][5][6] |
| P. berghei | ED90 | 13[1][6] | |
| Chloroquine | P. falciparum | ED90 | 4.9[5] |
Mechanism of Action: A Novel Approach vs. a Classic Target
This compound is believed to exert its antimalarial effect through a novel mechanism of action, distinct from that of existing drugs.[7][8] While the exact target is still under investigation, evidence suggests it may involve the inhibition of a parasite-digestive vacuole membrane-resident transporter, PfMDR1.[9] This novel mechanism is a significant advantage in overcoming existing resistance patterns.
Chloroquine's primary mechanism of action involves interfering with the detoxification of heme in the parasite's digestive vacuole. It prevents the polymerization of toxic heme into hemozoin, leading to a buildup of free heme that is lethal to the parasite. Resistance to chloroquine is often associated with mutations in the parasite's chloroquine resistance transporter (PfCRT), which reduces the accumulation of the drug in the digestive vacuole.
Caption: Comparative signaling pathways of this compound and Chloroquine.
Pharmacokinetics: A Comparative Profile
Pharmacokinetic properties are crucial for determining the dosing regimen and overall effectiveness of a drug. ACT-451840 exhibits a long half-life in humans, approximately 36.4 hours.[9] In mice, the elimination half-life was reported to be around 46.6 hours in healthy subjects and 99.3 hours in malaria-infected mice.[1]
Chloroquine also has a long and variable half-life in humans. In mice, the elimination half-life of chloroquine was found to be 46.6 hours in healthy mice and 99.3 hours in malaria-infected mice.[1]
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound (Humans) | Chloroquine (Humans) | This compound (Mice - Infected) | Chloroquine (Mice - Infected) |
| Tmax (h) | 4 | Variable | ~0.17 | ~0.17 |
| Cmax (ng/mL) | 121.7 | Variable | 1436 | 1436 |
| t1/2 (h) | 36.4[9] | Long and variable | 99.3[1] | 99.3[1] |
| CL (L/h/kg) | - | Variable | 7.9 | 7.9 |
| Vd (L/kg) | - | Variable | 1122 | 1122 |
Safety and Tolerability
This compound has been reported to have a good safety profile in preclinical and early clinical studies.[9] First-in-human studies showed that it was well tolerated in healthy male participants.[2]
Chloroquine is generally well-tolerated at therapeutic doses for malaria treatment, but it can cause adverse effects.[10] Common side effects include gastrointestinal upset, headache, and dizziness.[10] At higher doses or with long-term use, more severe toxicities can occur, including retinopathy, cardiomyopathy, and neuromyopathy.[10] It's important to note that chloroquine has a narrow therapeutic window, and overdose can be fatal.[11]
Table 4: Comparative Safety and Toxicity Profile
| Feature | This compound | Chloroquine |
| General Tolerability | Good in early studies[2][9] | Generally good for short-term use[10] |
| Common Adverse Events | Not extensively reported | Gastrointestinal upset, headache, dizziness[10] |
| Serious Adverse Events | Not extensively reported | Retinopathy, cardiomyopathy, neuromyopathy (high dose/long-term)[10] |
| Therapeutic Window | Under investigation | Narrow[11] |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay
A standardized protocol, such as the SYBR Green I-based fluorescence assay, is commonly used to determine the in vitro antiplasmodial activity of compounds.
Methodology:
-
Parasite Culture: P. falciparum strains (e.g., NF54 and K1) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: Test compounds (this compound and chloroquine) are serially diluted in 96-well plates.
-
Assay Initiation: Asynchronous parasite cultures with a parasitemia of ~0.5% and 2% hematocrit are added to the drug-containing plates.
-
Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well.
-
Data Acquisition: Fluorescence is measured using a fluorescence plate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50) values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve.
Caption: Experimental workflow for the in vitro antiplasmodial activity assay.
In Vivo Efficacy Testing in a Murine Model
The 4-day suppressive test in P. berghei-infected mice is a standard method for evaluating the in vivo efficacy of antimalarial compounds.
Methodology:
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-parasitized red blood cells.
-
Treatment: Treatment with the test compounds (this compound or chloroquine) or vehicle control is initiated a few hours after infection and continues daily for four consecutive days.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.
-
Data Analysis: The average parasitemia in the treated groups is compared to the vehicle control group to calculate the percentage of parasite growth inhibition. The 90% effective dose (ED90) is then determined from the dose-response curve.
Conclusion
This compound emerges as a promising antimalarial candidate with several key advantages over chloroquine. Its potent in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of Plasmodium, coupled with a novel mechanism of action, positions it as a valuable tool in the fight against resistant malaria. While further clinical studies are necessary to fully establish its safety and efficacy profile in humans, the existing data suggests that ACT-451840 has the potential to be a significant addition to the antimalarial arsenal. The long half-life is also an attractive feature for improving patient compliance. In contrast, the clinical utility of chloroquine is severely limited by widespread resistance, although it remains a benchmark for comparison in preclinical studies. The development of compounds like ACT-451840 is crucial for overcoming the challenges posed by drug-resistant malaria and moving towards the goal of global malaria eradication.
References
- 1. Pharmacokinetics, Pharmacodynamics, and Allometric Scaling of Chloroquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mmv.org [mmv.org]
- 3. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery [mdpi.com]
- 4. parasite-journal.org [parasite-journal.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, pharmacodynamics, and allometric scaling of chloroquine in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Assessment of Chloroquine and Hydroxychloroquine Safety Profiles: A Systematic Review and Meta-Analysis [frontiersin.org]
- 8. Assessment of Hydroxychloroquine and Chloroquine Safety Profiles - A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrating Pharmacokinetic–Pharmacodynamic Modeling and Physiologically Based Pharmacokinetic Modeling to Optimize Human Dose Predictions for Plasmodium falciparum Malaria: a Chloroquine Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo and In Vitro Efficacy of Chloroquine against Plasmodium malariae and P. ovale in Papua, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety considerations for chloroquine and hydroxychloroquine in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-ACT-451840: A Potent Alternative Against Artemisinin-Resistant Malaria
A comprehensive analysis of the investigational antimalarial drug (Rac)-ACT-451840 reveals significant efficacy against artemisinin-resistant Plasmodium falciparum, positioning it as a potential next-generation treatment for multidrug-resistant malaria. Preclinical and early clinical studies demonstrate its potent activity, rapid onset of action, and a novel mechanism that circumvents existing resistance pathways.
This compound, a novel piperazine-containing compound, has shown potent low nanomolar activity against both drug-sensitive and drug-resistant strains of P. falciparum in vitro.[1] Crucially, the compound maintains its high efficacy against parasite strains harboring the K13 propeller mutation, a key marker of artemisinin (B1665778) resistance.[2] This sustained activity suggests that ACT-451840 could be a vital tool in combating the growing threat of artemisinin-resistant malaria, which has emerged in Southeast Asia and threatens global malaria control efforts.[1]
Comparative Efficacy Against P. falciparum
In vitro and in vivo studies have consistently demonstrated the potent antimalarial properties of ACT-451840. Its efficacy has been benchmarked against established antimalarials, showcasing its potential as a replacement for artemisinin derivatives in combination therapies.
In Vitro Activity
The 50% inhibitory concentration (IC50) of ACT-451840 against various P. falciparum strains highlights its sub-nanomolar to low nanomolar potency. The compound is equally effective against a range of drug-resistant isolates, a significant advantage over many current antimalarials.[1]
| Compound | P. falciparum Strain | IC50 (nM) |
| This compound | NF54 (drug-sensitive) | 0.4 ± 0.0 [1] |
| Artemisinin-Resistant (C580Y) | No difference in survival rates compared to wild-type | |
| Clinical Isolates (P. falciparum) | Median: 2.5 (Range: 0.9–9.0) | |
| Clinical Isolates (P. vivax) | Median: 3.0 (Range: 0.5–16.8) | |
| Artesunate | NF54 (drug-sensitive) | 3.7 ± 0.5 |
| Chloroquine | NF54 (drug-sensitive) | 11 ± 2.1 |
| Pyrimethamine | NF54 (drug-sensitive) | 18 ± 0.8 |
In Vivo Efficacy
Preclinical evaluation in murine models of malaria has further substantiated the promise of ACT-451840. The compound demonstrates a rapid onset of action and significant parasite reduction in vivo.
| Compound | Animal Model | ED90 (mg/kg) |
| This compound | P. falciparum infected SCID mouse | 3.7 (95% CI: 3.3–4.9) |
| P. berghei infected mouse | 13 (95% CI: 11–16) | |
| Chloroquine | P. falciparum infected SCID mouse | 4.9 |
Experimental Protocols
The evaluation of this compound's efficacy has been conducted using standardized and robust experimental methodologies.
In Vitro Susceptibility Testing
The in vitro activity of ACT-451840 against P. falciparum was primarily assessed using a [3H]hypoxanthine incorporation assay. This method measures the proliferation of parasites in red blood cells by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA. A reduction in incorporation indicates inhibition of parasite growth. The assay involves culturing synchronized parasites with serial dilutions of the test compound for a specified period, typically 72 hours, before measuring radioactivity.
Ring-Stage Survival Assay (RSA)
To specifically confirm activity against artemisinin-resistant parasites, the ring-stage survival assay (RSA0-3h) was employed. In this assay, early ring-stage parasites (0-3 hours post-invasion) are exposed to a high concentration of the drug for a short duration (e.g., 6 hours). The drug is then washed out, and the parasites are cultured for a further 66 hours. The survival rate is determined by microscopy or other methods and compared to that of drug-sensitive strains. This assay mimics the short in vivo exposure to artemisinin derivatives and is a key indicator of clinical artemisinin resistance.
In Vivo Efficacy Model
The in vivo efficacy of ACT-451840 was evaluated in a humanized P. falciparum SCID (Severe Combined Immunodeficient) mouse model. These mice are engrafted with human red blood cells, allowing for the propagation of human malaria parasites. Mice are infected with P. falciparum, and treatment with the test compound is initiated. The level of parasitemia (the percentage of infected red blood cells) is monitored over time to determine the drug's effectiveness in clearing the infection.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the efficacy of an antimalarial compound like this compound.
Antimalarial Drug Efficacy Evaluation Workflow
Conclusion
This compound has emerged as a promising antimalarial candidate with potent activity against artemisinin-resistant P. falciparum. Its novel mechanism of action, rapid parasite clearance, and efficacy across different parasite life stages make it a strong candidate for inclusion in future combination therapies. Further clinical development will be crucial to fully realize its potential in the global fight against malaria.
References
A Head-to-Head Comparison of Novel Antimalarial Drug Candidates: Ganaplacide and INE-963
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action. This guide provides a head-to-head comparison of two promising next-generation antimalarial drug candidates in clinical development: Ganaplacide (KAF156), often co-administered with lumefantrine (B1675429), and INE-963. This comparison is based on publicly available preclinical and clinical data, focusing on their efficacy, mechanism of action, resistance profiles, and safety.
Executive Summary
Ganaplacide, an imidazolopiperazine, and INE-963, a 5-aryl-2-amino-imidazothiadiazole, both demonstrate potent, fast-acting parasiticidal activity against a broad range of Plasmodium strains, including those resistant to current artemisinin-based combination therapies (ACTs). Ganaplacide, in its combination form as GanLum (ganaplacide/lumefantrine), has recently shown a high cure rate in Phase III clinical trials.[1] INE-963 has demonstrated the potential for a single-dose cure in preclinical models and is currently in clinical trials.[2][3] Both candidates represent significant advancements in the fight against malaria, with novel mechanisms of action that are crucial for overcoming existing drug resistance.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for Ganaplacide and INE-963, facilitating a direct comparison of their preclinical and clinical profiles.
Table 1: In Vitro Efficacy
| Parameter | Ganaplacide | INE-963 | Reference |
| EC50 (P. falciparum 3D7) | 5.6 nM (asexual stages) | 3.0 - 6.0 nM | [4][5] |
| EC50 (Drug-Resistant Strains) | Active against artemisinin-resistant strains | 0.5 - 15 nM (>15 strains) | |
| EC50 (P. vivax clinical isolates) | Data not available | 0.01 - 7.0 nM | |
| Gametocidal Activity | IC50: 6.9 nM (male), 47.5 nM (female) | Data not available | |
| Parasite Clearance Time (in vitro) | Data not available | < 24 hours |
Table 2: In Vivo Efficacy & Clinical Data
| Parameter | Ganaplacide/GanLum | INE-963 | Reference |
| Animal Model Efficacy | Confirmed in preclinical models | Fully curative at 30 mg/kg (single dose) in humanized SCID mice | |
| Phase III Clinical Trial Cure Rate | 97.4% (PCR-corrected) | Phase IIa trial planned |
Table 3: Pharmacokinetics
| Parameter | Ganaplacide | INE-963 | Reference |
| Half-life (preclinical) | Data not available | 15 - 24 hours (across species) | |
| Half-life (human, predicted) | Data not available | ~60 hours | |
| Bioavailability (preclinical) | Data not available | 39 - 74% (across species) |
Table 4: Safety and Selectivity
| Parameter | Ganaplacide | INE-963 | Reference |
| Cytotoxicity (CC50) | Data not available | 4.9 - 6.7 µM (in various human cell lines) | |
| Selectivity Index (CC50/EC50) | Data not available | >1000-fold | |
| Adverse Events (Clinical) | Asymptomatic bradycardia, hypokalemia, elevated liver enzymes, anemia | Data from ongoing trials not yet public |
Mechanism of Action
Ganaplacide
The precise molecular target of Ganaplacide is not yet fully elucidated, but it is known to have a novel mechanism of action. Recent data suggest that it affects the parasite's internal protein secretory pathway. Resistance to Ganaplacide has been linked to mutations in three P. falciparum genes: the cyclic amine resistance locus (CARL), a UDP-galactose transporter, and an acetyl-CoA transporter. When combined with lumefantrine, the combination therapy also targets the parasite's heme detoxification pathway, as lumefantrine inhibits the conversion of toxic heme into non-toxic hemozoin.
Caption: Mechanism of action for Ganaplacide and Lumefantrine.
INE-963
The mechanism of action for INE-963 is also novel, and its precise molecular target within the parasite is currently unknown. Its efficacy against a wide range of multidrug-resistant parasite strains suggests that it acts on a different pathway than existing antimalarials. A key feature of INE-963 is its high barrier to resistance, as researchers have been unable to generate resistant mutants in vitro.
Experimental Protocols
In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay is a standard method for determining the 50% effective concentration (EC50) of an antimalarial compound.
-
Parasite Culture: P. falciparum parasites (e.g., 3D7 strain) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Compound Preparation: The test compound (e.g., INE-963) is serially diluted in DMSO and then further diluted in the culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: The drug dilutions are added to a 96-well microtiter plate. A suspension of synchronized ring-stage parasites is then added to each well.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Growth Measurement: After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I binds to the parasite DNA. The fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a microplate reader.
-
Data Analysis: The EC50 value is calculated by plotting the fluorescence intensity against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Caption: Workflow for in vitro growth inhibition assay.
In Vivo Efficacy in Humanized SCID Mouse Model
This protocol assesses the efficacy of an antimalarial compound in a living organism.
-
Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes to allow for the growth of P. falciparum.
-
Infection: The humanized mice are infected with P. falciparum.
-
Drug Administration: The test compound is administered orally to the infected mice.
-
Monitoring: Parasitemia (the percentage of infected red blood cells) is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Outcome Assessment: The primary outcomes are the clearance of parasites from the blood and the prevention of recrudescence (reappearance of parasites) over a defined follow-up period.
Mammalian Cell Cytotoxicity Assay
This assay is used to determine the concentration of a compound that is toxic to mammalian cells and to calculate its selectivity for the parasite.
-
Cell Culture: A human cell line (e.g., HepG2) is cultured in an appropriate medium.
-
Assay Plate Preparation: The cells are seeded into a 96-well plate and allowed to attach.
-
Compound Treatment: Serial dilutions of the test compound are added to the wells, and the plate is incubated for 72 hours.
-
Viability Measurement: Cell viability is assessed using a reagent such as Resazurin, which is converted to a fluorescent product by viable cells. The fluorescence is measured with a plate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI) is then determined by dividing the CC50 by the antimalarial EC50. A higher SI indicates greater selectivity for the parasite.
Conclusion
Both Ganaplacide and INE-963 demonstrate significant promise as next-generation antimalarial drugs. Ganaplacide, as part of the GanLum combination, has advanced to late-stage clinical trials with impressive efficacy data, positioning it as a potential near-term solution to combat drug-resistant malaria. INE-963, with its potent, fast-acting profile and high barrier to resistance, represents a highly promising candidate for a single-dose cure, although it is at an earlier stage of clinical development. The continued development of these and other novel antimalarial compounds is critical for the global effort to control and ultimately eradicate malaria.
References
- 1. Progress In Fight Against Malaria, As New Treatment Shows Promise [forbes.com]
- 2. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]
- 3. | BioWorld [bioworld.com]
- 4. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Novel Mechanism of Action of (Rac)-ACT-451840: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimalarial candidate (Rac)-ACT-451840, also known as ACT-451840, with other key alternatives. It includes supporting experimental data, detailed methodologies for pivotal experiments, and visualizations of its mechanism of action and experimental workflows to validate its novel therapeutic profile.
Executive Summary
ACT-451840 is a potent, fast-acting antimalarial compound with a novel mechanism of action that distinguishes it from currently used therapies, including artemisinin-based combination therapies (ACTs).[1][2] It demonstrates broad activity against multiple life cycle stages of both Plasmodium falciparum and Plasmodium vivax, the two most significant malaria parasites in humans.[1] A key feature of ACT-451840 is its dual action against both the asexual blood stages, which cause the symptoms of malaria, and the sexual gametocyte stages, which are responsible for transmission to mosquitoes. This dual activity positions it as a potential tool for both treatment and transmission blocking, a critical aspect of malaria eradication efforts.
Mechanism of Action
Identified through phenotypic screening, ACT-451840 was initially recognized for its novel mechanism of action, distinct from existing antimalarials. Further investigation has indicated that ACT-451840 targets the P. falciparum multidrug resistance protein 1 (PfMDR1). PfMDR1 is a transport protein on the parasite's digestive vacuole membrane, and its modulation can disrupt ion homeostasis and other essential physiological processes within the parasite.
Caption: Proposed mechanism of action of ACT-451840 targeting PfMDR1.
Comparative Performance Data
The following tables summarize the in vitro and in vivo efficacy of ACT-451840 in comparison to standard antimalarials and other novel drug candidates.
Table 1: In Vitro Activity against Asexual Blood Stages of P. falciparum
| Compound | Strain (Sensitivity) | IC50 (nM) | Reference(s) |
| ACT-451840 | NF54 (Sensitive) | 0.4 ± 0.0 | |
| ACT-451840 | K1 (Resistant) | 0.3 | |
| ACT-451840 | Clinical Isolates (Resistant) | 2.5 (median) | |
| Artesunate | NF54 (Sensitive) | 3.7 ± 0.5 | |
| Chloroquine | NF54 (Sensitive) | 11 ± 2.1 | |
| Pyrimethamine | NF54 (Sensitive) | 18 ± 0.8 | |
| Cipargamin (KAE609) | Various | Potent asexual activity | |
| Ganaplacide (KAF156) | Various | Potent asexual activity | |
| DSM265 | Various | 1-4 (EC50, ng/mL) |
Table 2: In Vivo Efficacy in Murine Models
| Compound | Parasite | Model | ED90 (mg/kg) | Reference(s) |
| ACT-451840 | P. falciparum | SCID Mouse | 3.7 | |
| ACT-451840 | P. berghei | Mouse | 13 |
Table 3: Activity against Sexual and Transmission Stages
| Compound | Activity | IC50 (nM) | Reference(s) |
| ACT-451840 | Male Gamete Formation | 5.89 ± 1.80 | |
| ACT-451840 | Oocyst Development | 30 (range: 23-39) | |
| ACT-451840 | Female Gamete Formation | No activity observed | |
| Artesunate | Male Gamete Formation | 317.7 ± 197.7 | |
| Artesunate | Female Gamete Formation | 493.0 ± 240.2 |
Experimental Protocols
In Vitro Asexual Blood Stage Activity Assay ([³H]-Hypoxanthine Incorporation)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual stages of P. falciparum.
Caption: Workflow for the in vitro [³H]-hypoxanthine incorporation assay.
Methodology:
-
Compound Plating: Test compounds are serially diluted and plated in 96-well microtiter plates.
-
Parasite Culture: Synchronized ring-stage P. falciparum parasites (e.g., NF54 strain) are added to the wells at a defined parasitemia and hematocrit.
-
Incubation: The plates are incubated for 24 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Radiolabeling: [³H]-hypoxanthine, a nucleic acid precursor, is added to each well.
-
Second Incubation: Plates are incubated for an additional 24-48 hours to allow for the incorporation of the radiolabel into newly synthesized parasite DNA.
-
Harvesting and Measurement: The contents of the wells are harvested onto filter mats, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The level of radioactivity corresponds to parasite growth. IC50 values are calculated by comparing the growth in compound-treated wells to untreated controls.
In Vivo Efficacy Murine Model (4-Day Suppressive Test)
This model assesses the in vivo efficacy of an antimalarial compound in reducing parasite burden.
Methodology:
-
Infection: Mice are infected with Plasmodium parasites (e.g., P. berghei for rodent models or P. falciparum in humanized SCID mice).
-
Treatment: The test compound (ACT-451840) is administered orally for four consecutive days, starting a few hours after infection.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Endpoint: The efficacy is determined by comparing the parasitemia in the treated group to a vehicle-treated control group. The dose that reduces parasitemia by 90% (ED90) is then calculated.
Gametocyte Viability Assay (Male Exflagellation)
This assay evaluates the transmission-blocking potential of a compound by measuring its effect on the viability of male gametocytes.
Methodology:
-
Gametocyte Culture: Mature (Stage V) P. falciparum gametocytes are cultured in vitro.
-
Compound Exposure: The gametocyte cultures are exposed to various concentrations of the test compound for a defined period (e.g., 24 hours).
-
Activation: Gametogenesis is induced by a temperature drop and an increase in pH, simulating the conditions in a mosquito's midgut.
-
Microscopy: The number of exflagellation centers (male gametes emerging from a red blood cell) is counted under a microscope.
-
Analysis: The IC50 is determined as the concentration of the compound that inhibits 50% of male gamete formation compared to untreated controls.
Conclusion
ACT-451840 presents a promising profile as a next-generation antimalarial drug. Its novel mechanism of action, targeting PfMDR1, offers a potential solution to the growing threat of resistance to current therapies. The compound's potent activity against both asexual and sexual stages of P. falciparum and P. vivax underscores its potential to not only treat malaria but also to play a significant role in its eradication by blocking transmission. The preclinical data strongly support its continued development and clinical investigation as a valuable new tool in the global fight against malaria.
References
Navigating Drug Resistance: A Comparative Analysis of (Rac)-ACT-451840's Cross-Resistance Profile
In the global fight against malaria, the emergence and spread of drug-resistant parasites pose a significant threat to the efficacy of current treatments. The development of novel antimalarials with activity against these resistant strains is therefore a critical priority. This guide provides a comparative analysis of the cross-resistance profile of (Rac)-ACT-451840, a promising antimalarial candidate, against various drug-resistant strains of Plasmodium falciparum and Plasmodium vivax. The data presented herein demonstrates the potent activity of ACT-451840 against parasites resistant to current frontline therapies.
In Vitro Efficacy Against Drug-Resistant P. falciparum Strains
This compound has demonstrated potent in vitro activity against a panel of drug-sensitive and multidrug-resistant P. falciparum strains. The compound maintains low nanomolar potency against strains resistant to established antimalarials, indicating a lack of cross-resistance with a variety of drug classes.
A key study evaluated the 50% inhibitory concentration (IC50) of ACT-451840 and comparator drugs against several P. falciparum strains with well-characterized resistance profiles. The results, summarized in the table below, highlight the compound's consistent efficacy.[1][2]
| Parasite Strain | Resistance Phenotype | This compound IC50 (nM) | Artesunate (B1665782) IC50 (nM) | Chloroquine IC50 (nM) | Pyrimethamine IC50 (nM) |
| NF54 | Drug-Sensitive | 0.4 ± 0.0 | 3.7 ± 0.5 | 11 ± 2.1 | 18 ± 0.8 |
| K1 | Chloroquine, Pyrimethamine Resistant | 0.5 ± 0.1 | 1.9 ± 0.3 | 237 ± 25 | 2400 ± 424 |
| W2 | Chloroquine, Pyrimethamine, Sulfadoxine, Cycloguanil Resistant | 0.6 ± 0.1 | 2.5 ± 0.4 | 438 ± 53 | >10000 |
| Dd2 | Chloroquine, Pyrimethamine Resistant | 0.4 ± 0.1 | 1.5 ± 0.2 | 345 ± 45 | 1500 ± 212 |
| V1/S | Chloroquine, Pyrimethamine, Mefloquine Resistant | 0.7 ± 0.1 | 3.0 ± 0.5 | 1200 ± 150 | >10000 |
| Cam3.IIrev | Artemisinin-Sensitive (K13 wild-type) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Cam3.IIC580Y | Artemisinin-Resistant (K13 C580Y mutation) | No significant change from Cam3.IIrev | No significant change from Cam3.IIrev | Not explicitly stated | Not explicitly stated |
Data presented as mean ± standard deviation.
Notably, the C580Y mutation in the K13 gene, a key marker of artemisinin (B1665778) resistance, did not alter the parasite's susceptibility to ACT-451840.[1] This finding is crucial as it suggests that ACT-451840 will be effective in regions where artemisinin resistance is prevalent.
Ex Vivo Activity Against Clinical Isolates
To further assess its potential in a real-world setting, the ex vivo susceptibility of clinical isolates of P. falciparum and P. vivax to ACT-451840 was determined. In a study conducted in a region of Papua, Indonesia, with endemic multidrug-resistant malaria, ACT-451840 was found to be as potent as artesunate against both parasite species.[1]
| Parasite Species | This compound Median IC50 (nM) (Range) | Artesunate Median IC50 (nM) (Range) |
| P. falciparum (n=27) | 2.5 (0.9–9.0) | Not explicitly stated in provided text |
| P. vivax (n=34) | 3.0 (0.5–16.8) | Not explicitly stated in provided text |
Experimental Protocols
The in vitro activity of this compound and comparator antimalarials was determined using a standardized [3H]-hypoxanthine incorporation assay. This method is a widely accepted technique for assessing the susceptibility of P. falciparum to antimalarial drugs.
[3H]-Hypoxanthine Incorporation Assay Protocol
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes.
-
Drug Preparation: A serial dilution of the test compounds (this compound, artesunate, chloroquine, pyrimethamine) is prepared in multi-well plates.
-
Incubation: Synchronized ring-stage parasites are added to the drug-containing plates and incubated for 72 hours under standard culture conditions.
-
Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours. During this time, viable parasites incorporate the radiolabel into their nucleic acids.
-
Harvesting and Measurement: The contents of the wells are harvested onto filter mats, and the amount of incorporated [3H]-hypoxanthine is measured using a scintillation counter.
-
Data Analysis: The IC50 values, representing the drug concentration that inhibits parasite growth by 50%, are calculated by fitting the dose-response data to a sigmoidal curve.
Below is a graphical representation of the experimental workflow.
Figure 1. Workflow for the [3H]-hypoxanthine incorporation assay.
Signaling Pathways and Resistance Mechanisms
The potent activity of this compound against a wide range of drug-resistant strains suggests a novel mechanism of action that is distinct from existing antimalarials.[3] While the precise molecular target of ACT-451840 is still under investigation, its efficacy against strains with known resistance mechanisms provides valuable insights.
The diagram below illustrates the known resistance mechanisms for comparator drugs and the proposed novelty of ACT-451840's mode of action.
Figure 2. Known resistance pathways and the novelty of ACT-451840.
References
- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | PLOS Medicine [journals.plos.org]
- 3. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Gametocytocidal Effects of Antimalarial Compounds
For Researchers, Scientists, and Drug Development Professionals
The complete eradication of malaria, a goal of global health initiatives, hinges on interrupting the transmission of the Plasmodium parasite from humans to mosquitoes. This requires targeting the sexual stages of the parasite, known as gametocytes, which are responsible for transmission. While many antimalarial drugs are effective against the asexual stages that cause clinical illness, fewer possess significant gametocytocidal activity. This guide provides a comparative overview of key antimalarial compounds, detailing their efficacy against gametocytes, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: Comparative Efficacy of Gametocytocidal Compounds
The following table summarizes the gametocytocidal properties of established and emerging antimalarial agents. Efficacy can vary significantly based on the parasite strain, gametocyte stage (immature vs. mature), and the specific assay employed.
| Compound Class | Representative Drug(s) | Target Gametocyte Stage(s) | Mechanism of Action (Proposed) | Quantitative Data Highlights | Key Limitations |
| 8-Aminoquinolines | Primaquine (B1584692), Tafenoquine | All stages (Immature & Mature) | Disrupts mitochondrial electron transport; generates reactive oxygen species (ROS).[1][2] | A single 0.25 mg/kg dose of primaquine rapidly prevents P. falciparum transmission.[3] Tafenoquine has a much longer half-life (2 weeks).[4] | Causes dose-dependent oxidative hemolysis in individuals with G6PD deficiency.[5][6] |
| Artemisinin (B1665778) Derivatives | Dihydroartemisinin (DHA), Artesunate, Artemether | Primarily immature (early-stage) gametocytes.[7][8] | Not fully elucidated for gametocytes; may involve alkylation of parasite proteins. | DHA showed a 92.8% reduction in late-stage gametocyte viability at 10 µM in one lab study.[9] Dihydroartemisinin IC50 = 6.6 ng/ml on one isolate.[10] | Limited activity against mature (Stage V) gametocytes, which are responsible for transmission.[7][11] |
| Bis-Acridines / Dyes | Methylene Blue (MB), Pyronaridine | All stages (Immature & Mature).[4] | Inhibits parasite disulfide reductases and heme detoxification.[4] | Shows near-complete transmission blocking in membrane feeding assays.[12] Preferentially clears male gametocytes.[7] | Potential for urinary discoloration and other side effects. |
| Novel Compounds | (+)-SJ733, MMV390048, KAF156 | Varies; many show broad-stage activity. | Diverse targets, including PfATP4 (ion regulation) and protein synthesis.[13] | (+)-SJ733 blocks transmission with an ED50 of 5 mg/kg in a mouse model.[13] MMV390048 shows low nanomolar activity against gamete formation.[13] | Still in preclinical or clinical development; full safety and efficacy profiles are not yet established. |
| Other Established Antimalarials | Chloroquine, Atovaquone, Pyrimethamine | Generally poor activity. | Primarily target asexual blood stages. | Atovaquone is not directly gametocytocidal but can inhibit oocyst development in the mosquito.[14] Chloroquine has little effect on mature gametocytes.[4] | Not reliable for blocking malaria transmission. |
Experimental Protocols
The evaluation of gametocytocidal compounds requires specialized assays that differ from those used for asexual parasite stages. Below are methodologies for key experiments.
In Vitro Gametocyte Viability Assays
These assays are crucial for high-throughput screening (HTS) to identify potentially active compounds.
-
SYBR Green I-Based Assay:
-
Principle: This assay quantifies DNA content. It is adapted to measure the viability of male gametocytes by inducing exflagellation (the release of male gametes), a process involving DNA replication.[15]
-
Methodology:
-
Mature gametocyte cultures (P. falciparum) are incubated with test compounds for 48-72 hours.
-
Gametogenesis is stimulated by a temperature drop and exposure to xanthurenic acid.
-
A lysis buffer containing the DNA dye SYBR Green I is added.
-
Fluorescence, proportional to the amount of DNA from viable, exflagellating male gametes, is measured using a plate reader. A background suppressor can be used to mask the signal from dead cells.[12][15]
-
-
-
AlamarBlue (Resazurin) Reduction Assay:
-
Principle: This colorimetric/fluorometric assay uses the redox indicator resazurin (B115843) to measure metabolic activity. Viable, metabolically active gametocytes reduce blue resazurin to pink, fluorescent resorufin.[9]
-
Methodology:
-
Mature gametocytes are exposed to test compounds for a set period (e.g., 72 hours).
-
AlamarBlue reagent is added to the culture plates and incubated for 4-24 hours.
-
Fluorescence or absorbance is read to determine the percentage of viable cells relative to untreated controls.[9]
-
-
-
Quantitative Real-Time PCR (qPCR) Assay:
-
Principle: This method quantifies the transcript levels of genes expressed specifically in late-stage gametocytes (e.g., Pfs25, Pfg377) as a marker of viability.[5]
-
Methodology:
-
Late-stage gametocyte cultures are treated with compounds for 48-144 hours.
-
Total RNA is extracted from the parasites.
-
Reverse transcription is performed to generate cDNA.
-
qPCR is used to quantify the expression levels of late-stage specific transcripts, which are then normalized to a housekeeping gene. A reduction in transcript levels indicates a cidal or static effect.[5][16]
-
-
Transmission-Blocking Assays (Mosquito Feeding Assays)
These assays are the gold standard for confirming if a compound can prevent parasite transmission to the mosquito vector.
-
Standard Membrane Feeding Assay (SMFA):
-
Principle: This assay directly measures the ability of a compound to prevent the infection of mosquitoes by treated gametocytes.
-
Methodology:
-
Mature P. falciparum gametocytes are cultured in vitro.
-
The gametocyte culture is treated with the test compound for a defined period (e.g., 24-48 hours).[17]
-
The treated culture is mixed with human blood and serum and fed to starved female Anopheles mosquitoes through an artificial membrane system heated to 37°C.[13]
-
After 7-10 days, the mosquito midguts are dissected and stained.
-
The number of oocysts (the parasite stage following fertilization) per midgut is counted. The transmission-blocking activity is determined by the reduction in oocyst prevalence and intensity compared to control mosquitoes fed with untreated gametocytes.[12]
-
-
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in the discovery of gametocytocidal compounds.
Caption: Workflow for Gametocytocidal Drug Discovery.
Caption: Proposed Mechanism of Primaquine Action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. Mechanistic Modeling of Primaquine Pharmacokinetics, Gametocytocidal Activity, and Mosquito Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking Plasmodium falciparum Malaria Transmission with Drugs: The Gametocytocidal and Sporontocidal Properties of Current and Prospective Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel validated assay to support the discovery of new anti-malarial gametocytocidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of therapeutic responses to gametocytocidal drugs in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Relative Effects of Artemether-lumefantrine and Non-artemisinin Antimalarials on Gametocyte Carriage and Transmission of Plasmodium falciparum: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. univ.obihiro.ac.jp [univ.obihiro.ac.jp]
- 10. In vitro gametocytocidal activity of artemisinin and its derivatives on Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gametocytocidal Screen Identifies Novel Chemical Classes with Plasmodium falciparum Transmission Blocking Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transmission-Blocking Strategies for Malaria Eradication: Recent Advances in Small-Molecule Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Gametocytocidal screen identifies novel chemical classes with Plasmodium falciparum transmission blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of the transmission blocking activity of antimalarial compounds by membrane feeding assays using natural Plasmodium falciparum gametocyte isolates from West-Africa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of (Rac)-ACT-451840
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimalarial candidate (Rac)-ACT-451840 with established antimalarial agents, supported by experimental data. The information is presented to facilitate evaluation and further research in the development of novel malaria therapeutics.
Executive Summary
This compound is a potent antimalarial compound with a novel mechanism of action that has demonstrated significant activity against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax. This compound exhibits low nanomolar efficacy in vitro against both drug-sensitive and resistant parasite strains and demonstrates curative potential in in vivo murine models. This guide compares the preclinical activity of ACT-451840 with that of standard antimalarials, chloroquine (B1663885) and artemisinin (B1665778) derivatives, highlighting its potential as a next-generation therapeutic.
Comparative In Vitro Activity
The in vitro activity of ACT-451840 against the asexual blood stages of P. falciparum is significantly higher than that of chloroquine and artesunate. The compound is also effective against various drug-resistant parasite strains.
| Compound | Parasite Strain | IC50 (nM) | Citation |
| ACT-451840 | P. falciparum NF54 (sensitive) | 0.4 ± 0.0 | [1] |
| Chloroquine | P. falciparum NF54 (sensitive) | 11 ± 2.1 | [1] |
| Artesunate | P. falciparum NF54 (sensitive) | 3.7 ± 0.5 | [1] |
| Pyrimethamine | P. falciparum NF54 (sensitive) | 18 ± 0.8 | [1] |
| ACT-451840 | P. falciparum K1 (chloroquine-resistant) | 0.3 | [2] |
| ACT-451840 | P. falciparum (artemisinin-resistant) | Fully Active |
Table 1: In Vitro 50% Inhibitory Concentration (IC50) Against P. falciparum
Furthermore, ACT-451840 demonstrates activity against the sexual stages of the parasite, which is crucial for blocking malaria transmission. It potently inhibits male gamete formation with an IC50 of 5.89 nM (± 1.80 nM) and blocks oocyst development in mosquitoes with a 50% inhibitory concentration of 30 nM.
Comparative In Vivo Efficacy
In vivo studies in murine models of malaria confirm the potent antimalarial activity of ACT-451840. The compound achieved a 90% effective dose (ED90) at a low milligram per kilogram dosage, comparable to that of chloroquine.
| Compound | Murine Model | ED90 (mg/kg) | 95% Confidence Interval | Citation |
| ACT-451840 | P. falciparum (SCID mouse) | 3.7 | 3.3–4.9 | |
| Chloroquine | P. falciparum (SCID mouse) | 4.9 | Not Reported | |
| ACT-451840 | P. berghei | 13 | 11–16 |
Table 2: In Vivo 90% Effective Dose (ED90) in Murine Malaria Models
Experimental Protocols
In Vitro Activity Assay: [³H]-Hypoxanthine Incorporation
This assay is a standard method for determining the susceptibility of P. falciparum to antimalarial drugs by measuring the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (hypoxanthine-free)
-
96-well microtiter plates
-
Test compounds (e.g., ACT-451840, chloroquine)
-
[³H]-hypoxanthine
-
Cell harvester and scintillation counter
Procedure:
-
Serially dilute the test compounds in complete medium in a 96-well plate.
-
Add synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates in a standard gas environment (5% CO₂, 5% O₂, 90% N₂) at 37°C for 24 hours.
-
Add [³H]-hypoxanthine to each well and incubate for an additional 24-48 hours.
-
Freeze the plates to lyse the red blood cells.
-
Thaw the plates and harvest the contents onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration.
In Vivo Efficacy Study: 4-Day Suppressive Test
This standard murine model is used to evaluate the in vivo efficacy of antimalarial compounds against the blood stages of the parasite.
Materials:
-
Plasmodium berghei or P. falciparum (for use in SCID mice)
-
Experimental mice (e.g., Swiss albino or ICR for P. berghei, SCID mice for P. falciparum)
-
Test compounds and vehicle control (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water)
-
Standard antimalarial drug (e.g., chloroquine)
-
Giemsa stain and microscope
Procedure:
-
On Day 0, infect mice intraperitoneally or intravenously with a standardized inoculum of infected red blood cells (e.g., 1 x 10⁷ iRBCs).
-
Two to four hours post-infection, administer the first dose of the test compound, vehicle, or standard drug orally or subcutaneously.
-
Administer subsequent doses once daily for the next three days (Days 1, 2, and 3).
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Calculate the percentage of parasite growth inhibition for each treatment group relative to the vehicle control group.
-
Determine the ED90 value, the dose that reduces parasitemia by 90%.
Visualizing the Research and Development Pathway
The following diagrams illustrate the workflow for evaluating antimalarial candidates and the proposed, though not fully elucidated, mechanism of action of ACT-451840.
References
Independent Validation of Published (Rac)-ACT-451840 Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published data for the antimalarial compound (Rac)-ACT-451840, focusing on its preclinical in vitro and in vivo activity. While direct independent validation studies by third-party laboratories were not identified in a comprehensive search of publicly available literature, this document collates and presents the original data to facilitate critical evaluation and comparison with other antimalarial agents.
Data Presentation
The following tables summarize the key quantitative data from the primary publications on ACT-451840.
Table 1: In Vitro Activity of ACT-451840 Against Plasmodium falciparum Strains
This table presents the 50% inhibitory concentration (IC50) of ACT-451840 against various drug-sensitive and drug-resistant strains of P. falciparum. The data is extracted from "Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling".
| P. falciparum Strain | Resistance Profile | ACT-451840 IC50 (nM) | Artesunate IC50 (nM) | Chloroquine IC50 (nM) |
| NF54 | Drug-Sensitive | 0.4 ± 0.0 | 3.7 ± 0.5 | 11 ± 2.1 |
| K1 | Chloroquine, Pyrimethamine Resistant | 0.3 | Not Reported | Not Reported |
| Dd2 | Chloroquine, Pyrimethamine, Mefloquine Resistant | 0.5 ± 0.1 | 4.3 ± 0.8 | 211 ± 18 |
| W2 | Chloroquine, Pyrimethamine, Cycloguanil, Quinine Resistant | 0.4 ± 0.1 | 2.0 ± 0.2 | 314 ± 19 |
| TM90-C2B | Artemisinin Resistant | 0.7 ± 0.1 | 5.3 ± 1.2 | 113 ± 12 |
Data presented as mean ± standard deviation where available.
Table 2: In Vivo Efficacy of ACT-451840 in Murine Models
This table summarizes the in vivo efficacy of ACT-451840 in mouse models of malaria, as reported in "Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action" and "Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling".
| Murine Model | Parasite Species | Efficacy Parameter | ACT-451840 Dose (mg/kg) | Chloroquine ED90 (mg/kg) |
| Pf SCID mice | P. falciparum | ED90 | 3.7 | 4.9 |
| Infected mice | P. berghei | ED90 | 13 | Not Reported |
| Infected mice | P. berghei | Curative Dose (3 days) | 300 (oral) | Not Reported |
ED90: 90% effective dose.
Table 3: Activity of ACT-451840 Against Sexual Stages of P. falciparum
This table details the activity of ACT-451840 against the sexual stages of the parasite, which is crucial for transmission blocking. Data is from "Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling".
| Assay | Parameter | ACT-451840 IC50 (nM) |
| Male Gamete Formation (Exflagellation) | Inhibition | 5.89 |
| Oocyst Development in Mosquitoes | Inhibition | 30 |
| Oocyst Prevalence in Mosquitoes | Inhibition | 104 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on descriptions in the cited publications.
In Vitro Susceptibility Testing: [³H]-Hypoxanthine Incorporation Assay
The in vitro antimalarial activity of ACT-451840 was primarily determined using a standardized [³H]-hypoxanthine incorporation assay.
-
Parasite Culture : P. falciparum strains were maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.
-
Drug Preparation : The compound was dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Procedure : Asynchronous parasite cultures were incubated with the serially diluted compound for a specified period (typically 48-72 hours). During the final 24 hours of incubation, [³H]-hypoxanthine was added to the culture.
-
Data Analysis : The incorporation of [³H]-hypoxanthine, which serves as a measure of parasite proliferation, was quantified using a scintillation counter. The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy Testing: Murine Malaria Models
The in vivo efficacy was assessed in two primary models:
-
P. falciparum SCID Mouse Model : Severe combined immunodeficient (SCID) mice were engrafted with human erythrocytes and subsequently infected with P. falciparum. The mice were then treated with ACT-451840, typically via oral gavage, for a defined period. Parasitemia was monitored by microscopic examination of blood smears.
-
P. berghei Infected Mouse Model : Immunocompetent mice were infected with the rodent malaria parasite P. berghei. Treatment with ACT-451840 was administered, and the efficacy was determined based on the reduction in parasitemia and/or survival of the mice.
Mandatory Visualization
ACT-451840 Activity Across the Plasmodium Life Cycle
The following diagram illustrates the stages of the Plasmodium life cycle where ACT-451840 has demonstrated activity. The precise molecular target and signaling pathway remain to be fully elucidated.
Caption: ACT-451840 activity against Plasmodium life cycle stages.
Experimental Workflow for In Vitro Drug Susceptibility Testing
The following diagram outlines the general workflow for determining the in vitro activity of antimalarial compounds.
Caption: Workflow for in vitro antimalarial drug susceptibility testing.
Safety Operating Guide
Navigating the Disposal of (Rac)-ACT-451840: A Procedural Guide for Laboratory Professionals
(Rac)-ACT-451840 is intended for research use only and exhibits high potency against Plasmodium falciparum strains.[1][2][3][4] Due to its biological activity, any waste containing this compound should be treated as hazardous. The primary regulations governing hazardous waste in the United States are the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6][7] Academic and research laboratories may be subject to specific regulations under Subpart K of 40 CFR part 262.[8]
Key Compound Characteristics for Disposal Consideration
A summary of the pertinent characteristics of ACT-451840 is essential for a proper risk assessment prior to disposal.
| Characteristic | Finding | Implication for Disposal |
| Compound Type | Potent, biologically active antimalarial compound for research.[1][2][3] | Assume the compound and its concentrated waste are hazardous. |
| Use | Laboratory research only.[1][4] | Disposal falls under laboratory and pharmaceutical waste regulations. |
| Toxicity Data | Low-toxicity mentioned in a general context, but highly potent in vitro (IC50 = 0.4 nM against P. falciparum).[1][2][3] | High potency necessitates handling as a hazardous substance to prevent environmental release and personnel exposure. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the proper disposal of this compound and its associated waste materials.
-
Waste Identification and Segregation :
-
All materials that have come into direct contact with this compound, including personal protective equipment (PPE), contaminated labware (e.g., pipette tips, vials), and unused or expired compound, should be considered hazardous waste.
-
Segregate this waste at the point of generation into clearly labeled, dedicated hazardous waste containers.[9][10] These containers must be chemically compatible with the waste and have secure, leak-proof closures.[10]
-
-
Container Management :
-
Solid Waste : For solid waste such as contaminated gloves, bench paper, and empty vials, use a designated hazardous waste container lined with a chemically resistant bag.
-
Liquid Waste : Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Sharps : Any needles or syringes used for handling solutions of the compound must be disposed of in an approved sharps container designated for chemically contaminated sharps.[5]
-
-
Labeling :
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid waste contaminated with this compound").
-
-
Storage :
-
Disposal of Empty Containers :
-
Empty containers that held this compound should be managed as hazardous waste.[5] Given the high potency of the compound, triple rinsing may not be sufficient to render the container non-hazardous. It is best practice to dispose of the unrinsed, empty container in the solid hazardous waste stream.
-
-
Arranging for Pickup and Disposal :
Prohibited Disposal Methods :
-
Do not dispose of this compound down the drain.[6][12] The sewering of hazardous waste pharmaceuticals is prohibited.[12]
-
Do not dispose of any waste contaminated with this compound in the regular trash.[10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. odu.edu [odu.edu]
- 6. luriechildrens.org [luriechildrens.org]
- 7. usbioclean.com [usbioclean.com]
- 8. epa.gov [epa.gov]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
